S-Benzylcysteamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-benzylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXIWQYIVDFDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945225 | |
| Record name | 2-(Benzylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22572-33-4 | |
| Record name | Ethanamine, 2-[(phenylmethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22572-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylthio)ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
S-Benzylcysteamine Hydrochloride: A Prodrug Approach for Enhanced Therapeutic Potential in Depigmentation and Cystinosis Research
Abstract
Cysteamine, an endogenous aminothiol, holds significant therapeutic promise, most notably in the treatment of the genetic disorder nephropathic cystinosis and as a potent topical agent for hyperpigmentation. However, its clinical utility is hampered by significant challenges, including a noxious odor, poor stability due to rapid oxidation of the free thiol group, and gastrointestinal side effects. This technical guide introduces S-Benzylcysteamine hydrochloride as a strategic prodrug candidate designed to overcome these limitations. By masking the reactive sulfhydryl group with a benzyl moiety, S-Benzylcysteamine is hypothesized to offer enhanced stability, improved palatability, and a modified pharmacokinetic profile, releasing the active cysteamine molecule in vivo through metabolic cleavage. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the efficacy and mechanisms of this compound. It outlines detailed, field-proven methodologies for its evaluation as a depigmenting agent and for the treatment of cystinosis, grounded in established protocols and scientific rationale.
Introduction: The Rationale for a Prodrug Strategy
Cysteamine is a molecule of profound biological importance, acting as a cystine-depleting agent and an inhibitor of melanin synthesis. Its application in treating nephropathic cystinosis is life-altering, delaying renal failure and improving patient outcomes.[1][2] In dermatology, its ability to inhibit tyrosinase offers an effective alternative to traditional skin-lightening agents.[3]
Despite its efficacy, the inherent properties of cysteamine present formidable barriers to formulation and patient compliance. The free thiol (-SH) group is responsible for its strong, unpleasant odor and its propensity for rapid oxidation to the inactive disulfide form, cystamine.[4] Oral administration often leads to adverse gastrointestinal events, and frequent dosing is required due to its short half-life.[5]
Prodrugs are inactive chemical derivatives of a drug molecule that, following administration, undergo enzymatic or chemical transformation within the body to release the active parent drug.[4] This strategy is widely employed to overcome pharmaceutical and pharmacokinetic obstacles.[6] this compound is a logical application of this approach. The benzyl group serves as a protective cap on the thiol, rendering it chemically inert, odorless, and more stable. It is anticipated that this protective group can be cleaved in vivo by metabolic processes to liberate active cysteamine at the target site.[7][8]
This guide provides the scientific foundation and experimental blueprint for validating this compound as a superior alternative to cysteamine.
Proposed Mechanism of Action: From Prodrug to Active Agent
The central hypothesis is that S-Benzylcysteamine acts as a carrier molecule, which is metabolized to release cysteamine. The subsequent therapeutic effects are then mediated by the known mechanisms of cysteamine.
2.1. Metabolic Activation
The S-benzyl bond is stable under typical formulation conditions but is susceptible to metabolic cleavage in vivo. While the exact enzymatic pathways for this specific molecule need to be elucidated, cleavage of thioethers is a known metabolic process.[9] Upon administration (oral or topical), S-Benzylcysteamine is expected to be absorbed and subsequently metabolized, likely hepatically for systemic delivery or within skin cells for topical application, to yield cysteamine and toluene.
Caption: Proposed metabolic activation pathway of S-Benzylcysteamine.
2.2. Action in Hyperpigmentation
Once released, cysteamine exerts its depigmenting effects through a multi-faceted approach:
-
Inhibition of Tyrosinase: Tyrosinase is the rate-limiting enzyme in melanin synthesis. Cysteamine inhibits its activity, reducing the production of melanin.[3][10]
-
Antioxidant Activity: It scavenges free radicals and increases intracellular glutathione levels, which helps quench reactive oxygen species that can stimulate melanogenesis.
-
Dopaquinone Chelation: Cysteamine can chelate dopaquinone, preventing its polymerization into melanin.
2.3. Action in Cystinosis
Cystinosis is a lysosomal storage disorder caused by a defective transporter, cystinosin, leading to the accumulation of cystine crystals within lysosomes.[11] Released cysteamine enters the lysosome and reacts with cystine to form a mixed disulfide (cysteine-cysteamine). This hybrid molecule is structurally similar to lysine and can exit the lysosome via the lysine transporter, effectively clearing the accumulated cystine.[2]
Research Application I: A Novel Topical Agent for Hyperpigmentation
The primary advantage of this compound in dermatology is its potential as a stable, odorless topical formulation. The research goal is to demonstrate bioequivalence or superiority to cysteamine in reducing melanin content.
3.1. In Vitro Efficacy Assessment
Mushroom Tyrosinase Inhibition Assay
This cell-free assay provides a direct measure of the compound's ability to inhibit the key enzyme in melanogenesis.
Protocol:
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), S-Benzylcysteamine HCl, Cysteamine HCl (positive control), Kojic Acid (standard inhibitor), phosphate buffer (pH 6.8).
-
Preparation: Prepare stock solutions of all test compounds and controls in the appropriate buffer.
-
Assay:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm (formation of dopachrome) every minute for 20-30 minutes using a microplate reader.
-
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
| Compound | Reported IC₅₀ (Mushroom Tyrosinase) | Source |
| Kojic Acid | ~10-20 µM | [12] |
| Hydroquinone | ~70 µM | [12] |
| Dihydrochalcone (6c) | 1.28 µM (monophenolase) | [3] |
| Cysteamine | Varies (Potent inhibitor) | [3] |
Causality: A low IC₅₀ value for S-Benzylcysteamine would suggest it has intrinsic inhibitory activity. However, it is more likely that cysteamine, released by any potential hydrolysis in the buffer, is the active agent. Comparing its activity to cysteamine HCl is crucial.
Melanin Content and Cellular Tyrosinase Assay in B16-F10 Melanoma Cells
This cell-based assay validates the biological effect on melanin production in a relevant cell model.
Protocol:
-
Cell Culture: Culture B16-F10 murine melanoma cells in DMEM supplemented with 10% FBS.
-
Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with various concentrations of S-Benzylcysteamine HCl and controls (Cysteamine HCl, α-MSH to stimulate melanogenesis) for 72 hours.
-
Melanin Content Measurement:
-
Harvest and lyse the cells in NaOH (1N) with heating (e.g., 80°C for 1 hour).
-
Measure the absorbance of the lysate at 405 nm.
-
Quantify melanin content by comparing with a standard curve generated from synthetic melanin. Normalize to total protein content (BCA assay).
-
-
Cellular Tyrosinase Activity:
-
Lyse the treated cells in a phosphate buffer containing Triton X-100.
-
Incubate the lysate with L-DOPA and measure the rate of dopachrome formation at 475 nm. Normalize to total protein content.
-
3.2. Ex Vivo Skin Penetration Study
This experiment determines the ability of the prodrug to penetrate the stratum corneum and reach the epidermis where melanocytes reside.
Protocol:
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised human or porcine skin.
-
Procedure:
-
Mount the skin on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Apply a formulation containing S-Benzylcysteamine HCl to the donor compartment.
-
The receptor compartment is filled with phosphate-buffered saline, maintained at 32°C.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
At the end of the experiment, separate the epidermis from the dermis and extract the compound from each layer.
-
-
Analysis: Quantify the concentration of S-Benzylcysteamine and any released cysteamine in the receptor fluid and skin layers using a validated LC-MS/MS method.
Caption: Experimental workflow for evaluating S-Benzylcysteamine in depigmentation.
Research Application II: An Improved Oral Therapy for Cystinosis
For cystinosis, the objective is to develop an oral formulation that is more palatable, reduces gastrointestinal distress, and provides reliable delivery of cysteamine to deplete lysosomal cystine.
4.1. In Vitro Cystine Depletion Assay
This is the gold-standard cellular assay to confirm that the prodrug can deliver active cysteamine to the lysosome and clear accumulated cystine.
Protocol:
-
Cell Culture: Culture human fibroblast cells derived from a cystinosis patient.
-
Cystine Loading (Optional but recommended): Pre-load cells with ³⁵S-cystine to facilitate quantification.
-
Treatment: Treat cells with varying concentrations of S-Benzylcysteamine HCl, Cysteamine HCl (positive control), and a vehicle control for several hours (e.g., 1-2 hours).
-
Cystine Measurement:
-
Harvest and lyse the cells.
-
Isolate the lysosomal fraction through centrifugation.
-
Quantify the amount of cystine in the lysate. This is typically done using a cystine-binding protein assay or by LC-MS/MS. If radiolabeled, scintillation counting can be used.
-
-
Analysis: Calculate the percentage of cystine depletion relative to untreated cystinotic cells. The goal is to achieve depletion comparable to that of cysteamine HCl.[13]
4.2. Pharmacokinetic (PK) and Metabolism Studies
These in vivo studies are critical to understanding how the prodrug is absorbed, distributed, metabolized, and excreted (ADME) compared to the parent drug.
Protocol:
-
Animal Model: Use Sprague-Dawley rats or a relevant mouse model.
-
Administration: Administer S-Benzylcysteamine HCl and Cysteamine HCl orally (gavage) and intravenously to different groups of animals.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Analysis:
-
Process plasma from blood samples.
-
Use a validated LC-MS/MS method to quantify the concentrations of both S-Benzylcysteamine and cysteamine in the plasma.
-
-
Parameter Calculation: From the concentration-time data, calculate key PK parameters.
| PK Parameter | Description | Importance for Prodrug |
| Cₘₐₓ | Maximum plasma concentration | Indicates rate and extent of absorption. |
| Tₘₐₓ | Time to reach Cₘₐₓ | A later Tₘₐₓ may suggest slower absorption or conversion. |
| AUC | Area Under the Curve | Represents total drug exposure. |
| t₁/₂ | Half-life | Indicates how long the drug remains in circulation. |
| F (%) | Bioavailability | Compares oral vs. IV administration to determine absorption efficiency. |
Causality: Comparing the PK profiles will reveal the advantages of the prodrug. For instance, a higher oral bioavailability (F%) for S-Benzylcysteamine would be a significant improvement. Observing the appearance of cysteamine in plasma following oral administration of the prodrug provides direct evidence of in vivo conversion.
Synthesis and Formulation
5.1. Synthesis
The synthesis of this compound is a straightforward chemical process, typically involving the S-alkylation of cysteamine with a benzyl halide.
General Reaction Scheme:
-
Reactants: Cysteamine hydrochloride, a base (e.g., sodium hydroxide), and benzyl chloride or benzyl bromide in a suitable solvent (e.g., ethanol, methanol).[14][15]
-
Procedure: The base deprotonates the thiol group of cysteamine, forming a thiolate anion. This potent nucleophile then attacks the benzyl halide in an Sₙ2 reaction, displacing the halide and forming the S-benzyl thioether bond.[16]
-
Workup and Purification: The reaction is followed by acidification with HCl to form the hydrochloride salt, which can then be purified by recrystallization.
5.2. Formulation Considerations
-
Topical Formulation: For dermatological research, S-Benzylcysteamine HCl can be incorporated into a cream or gel base. Key considerations are solubility, stability within the vehicle, and penetration enhancers.
-
Oral Formulation: For cystinosis research, the compound can be formulated into capsules or a solution for oral gavage in animal studies. The improved taste and odor profile is a primary advantage.[6]
Safety and Toxicology
A preliminary safety assessment is essential before extensive in vivo efficacy studies.
-
In Vitro Cytotoxicity: An MTT or similar viability assay on relevant cell lines (e.g., human keratinocytes, fibroblasts, HepG2 liver cells) should be performed to determine the concentration range that is non-toxic.[17]
-
Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.
-
Acute In Vivo Toxicity: A single high-dose study in rodents to identify any immediate adverse effects and to help determine the dose range for subsequent studies.
Conclusion
This compound represents a highly promising, rationally designed prodrug of cysteamine. By masking the problematic thiol group, it has the potential to resolve the significant formulation and compliance issues associated with the parent drug. The experimental frameworks detailed in this guide provide a clear and robust pathway for researchers to validate its efficacy and safety. Successful investigation could lead to the development of new, improved therapies for both hyperpigmentation disorders and the life-threatening genetic disease of cystinosis, ultimately offering significant benefits to patients.
References
-
A comprehensive review on tyrosinase inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
A Mild and Practical Deprotection Method for Benzyl Thioethers. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Cysteamine Prodrugs For an Improved Treatment of Cystinosis. (n.d.). Retrieved January 24, 2026, from [Link]
-
The metabolism of benzyl isothiocyanate and its cysteine conjugate. (1977). PubMed. Retrieved January 24, 2026, from [Link]
-
Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. (2024). MDPI. Retrieved January 24, 2026, from [Link]
-
The metabolism of benzyl isothiocyanate and its cysteine conjugate in guinea-pigs and rabbits. (1977). PubMed. Retrieved January 24, 2026, from [Link]
- Cysteamine prodrugs. (2018). Google Patents.
-
Cysteamine therapy: A treatment for cystinosis, not a cure. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]
- Preparation method of cysteamine hydrochloride. (2018). Google Patents.
-
Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. (1985). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]
-
science. (n.d.). Glaceum. Retrieved January 24, 2026, from [Link]
-
Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. (2017). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Effects of long-term cysteamine treatment in patients with cystinosis. (2020). PubMed. Retrieved January 24, 2026, from [Link]
-
Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine. (2016). PubMed. Retrieved January 24, 2026, from [Link]
-
(a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Prodrugs of Cysteamine – Dec 2006. (2006). Cystinosis Foundation UK. Retrieved January 24, 2026, from [Link]
-
Synthesis of the α-hydroxy-analogues of S-benzylcysteine and cysteine. (1961). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
An Updated Review of Tyrosinase Inhibitors. (2007). MDPI. Retrieved January 24, 2026, from [Link]
-
Cysteamine therapy: a treatment for cystinosis, not a cure. (2012). Kidney International. Retrieved January 24, 2026, from [Link]
-
Metabolic Fuel & Starvation. (2019). YouTube. Retrieved January 24, 2026, from [Link]
-
Gene Therapy and Cystinosis. (2021). YouTube. Retrieved January 24, 2026, from [Link]
-
A potential new prodrug for the treatment of cystinosis: Design, synthesis and in-vitro evaluation. (2008). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. (2015). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2024). MDPI. Retrieved January 24, 2026, from [Link]
-
5.1 Introduction 5.2 Thioether Derivatives. (n.d.). Retrieved January 24, 2026, from [Link]
- A kind of method of synthesizing benzyloxyamine hydrochloride. (2004). Google Patents.
-
Pharmacological treatment of nephropathic cystinosis with cysteamine. (2011). PubMed. Retrieved January 24, 2026, from [Link]
-
Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. Effects of long-term cysteamine treatment in patients with cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cystinosis.org [cystinosis.org]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cystinosis.org.uk [cystinosis.org.uk]
- 5. WO2018140594A1 - Cysteamine prodrugs - Google Patents [patents.google.com]
- 6. cystinosis.org.uk [cystinosis.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Benzylcysteamine Hydrochloride: A Technical Guide for Researchers
Introduction
S-Benzylcysteamine hydrochloride is a sulfur-containing organic compound that serves as a valuable building block and research chemical. Its structure, featuring a benzyl-protected thiol group and a primary amine, makes it a versatile precursor in organic synthesis, particularly in the field of radiopharmaceuticals. This guide provides a comprehensive overview of the chemical properties, structure, potential mechanisms of action, and key applications of this compound, with a focus on its role in the synthesis of diagnostic imaging agents.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] It is chemically stable under standard ambient conditions. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 22572-33-4 | [1] |
| Molecular Formula | C₉H₁₃NS · HCl | |
| Molecular Weight | 203.73 g/mol | [1] |
| Melting Point | 126-127 °C | [1] |
| Appearance | Solid | [1] |
| Synonyms | 2-(Benzylthio)ethylamine hydrochloride | [1] |
| InChI Key | XZXIWQYIVDFDSP-UHFFFAOYSA-N | [1] |
While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, its hydrochloride salt form suggests some solubility in polar solvents. It is reported to react with 0.1M methanolic sodium methoxide to yield the free base, S-benzylcysteamine.[1]
Molecular Structure and Key Features
The structure of this compound comprises a cysteamine backbone where the thiol group is protected by a benzyl group. The amine group is present as a hydrochloride salt.
Key Structural Features:
-
Benzyl Thioether: The S-benzyl group serves as a protecting group for the thiol, preventing its oxidation or unwanted side reactions. This protecting group can be removed under specific chemical conditions to liberate the free thiol.
-
Primary Amine: The ethylamine moiety provides a nucleophilic site for further chemical modifications, such as amide bond formation.
-
Hydrochloride Salt: The hydrochloride form enhances the stability and handling of the compound, which is a common practice for amines.
Potential Mechanism of Action: Inhibition of Dopamine β-Hydroxylase
While this compound is primarily utilized as a synthetic intermediate, its structural similarity to known enzyme inhibitors suggests potential biological activity. A significant putative target is dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine.[1] The inhibition of DBH leads to an increase in dopamine levels and a decrease in norepinephrine levels, a mechanism relevant to various physiological processes.[2]
The proposed mechanism of inhibition by S-Benzylcysteamine and structurally related compounds involves the interaction of the sulfur atom with the copper ions at the active site of the enzyme.[1] This interaction can disrupt the catalytic cycle of the enzyme, preventing the hydroxylation of dopamine.
Application in the Synthesis of Radiopharmaceuticals
A primary application of this compound is as a precursor in the synthesis of chelating agents for radiometals used in diagnostic imaging. Specifically, it is a key starting material for the synthesis of S-benzyl mercaptoacetyltriglycine (S-Bz-MAG3).[3] MAG3 is a bifunctional chelator that can be labeled with technetium-99m (⁹⁹ᵐTc) for renal imaging.[3][4]
The benzyl group in this compound serves as a protecting group for the thiol, which is crucial for the subsequent synthetic steps involved in constructing the MAG3 ligand.
Experimental Protocol: Synthesis of S-Bz-MAG3
The synthesis of S-Bz-MAG3 from this compound involves a multi-step process. The following is a representative protocol based on established literature for similar compounds.[3][4]
Step 1: Acylation of S-Benzylcysteamine
-
This compound is neutralized to the free base.
-
The free base is then acylated with an activated derivative of a protected triglycine molecule.
Step 2: Deprotection and Chelation
-
The protecting groups on the triglycine moiety are removed.
-
The final S-Bz-MAG3 product is purified, typically by chromatography.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1]
-
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. It is classified as a combustible solid.[1]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. As with any research chemical with limited toxicological data, it should be handled with the utmost care, and exposure should be minimized. No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.
Conclusion
This compound is a key synthetic intermediate with significant applications in the development of radiopharmaceuticals. Its chemical structure, particularly the benzyl-protected thiol, allows for its use as a precursor to complex chelating agents like MAG3. While its biological activities are not fully elucidated, its potential as a dopamine β-hydroxylase inhibitor presents an interesting area for further research. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.
References
- Sigma-Aldrich, this compound Safety D
- European Medicines Agency, S 3 A Toxicokinetics: A Guidance for Assessing Systemic Exposure in Toxicology Studies. (2006).
- Fitzpatrick, P. F., & Villafranca, J. J. (1987). Mechanism-based inhibitors of dopamine beta-hydroxylase. Archives of Biochemistry and Biophysics, 257(2), 231-250.
- An, R., & Wu, X. (2001). An improved synthesis of S-benzoyl mercaptoacetyltriglycine as BFCA and the labeling of IgG with carrier-free 188Re. Journal of Radioanalytical and Nuclear Chemistry, 247(2), 343-347.
- Wimalasena, K., & Wimalasena, D. S. (1986). The mechanism of inactivation of dopamine beta-hydroxylase by hydrazines. The Journal of biological chemistry, 261(10), 4589–4595.
- Fritzberg, A. R., Kasina, S., Eshima, D., & Johnson, D. L. (1997). An improved synthesis of NHS-MAG3 for conjugation and radiolabeling of biomolecules with (99m)Tc at room temperature.
-
ResearchGate, Mechanism of action of dopamine beta hydroxylase (DBH) inhibitors. Available at: [Link].
-
Zenodo, Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Available at: [Link].
-
NIST, Benzenesulfonyl chloride, 4-methyl- Mass Spectrum. Available at: [Link].
-
Patsnap Synapse, What are DBH inhibitors and how do they work?. (2024). Available at: [Link].
-
ResearchGate, IR spectra of drug and polymer, (a) IR of benzydamine HCl, and (b) IR.... Available at: [Link].
- Weinshenker, D., & Schroeder, J. P. (2014). Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice. PloS one, 9(3), e91799.
-
NIST, Benzylamine hydrochloride Infrared Spectrum. Available at: [Link].
-
NIST, Benzyl chloride Infrared Spectrum. Available at: [Link].
-
NIST, Benzenesulfonyl chloride Mass Spectrum. Available at: [Link].
-
NIST, Benzylamine Infrared Spectrum. Available at: [Link].
-
NIST, Benzyl chloride Mass Spectrum. Available at: [Link].
-
ResearchGate, Structure of MAG 3 and its studied derivatives (shown without an S-benzyl protective group).. Available at: [Link].
-
NIST, Benzenesulfonic acid Mass Spectrum. Available at: [Link].
-
Chemical Point, this compound. Available at: [Link].
-
SpectraBase, Benzylamine HCl - Optional[13C NMR] - Spectrum. Available at: [Link].
Sources
- 1. Mechanism-based inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DBH inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved synthesis of NHS-MAG3 for conjugation and radiolabeling of biomolecules with (99m)Tc at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of S-Benzylcysteamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of S-Benzylcysteamine hydrochloride from 2-aminoethanethiol. S-Benzylcysteamine is a valuable building block in medicinal chemistry and drug development, and a robust and well-characterized synthetic pathway is crucial for its application. This document details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and analytical methods for the successful synthesis and characterization of the target compound. The information presented herein is curated to provide researchers and drug development professionals with the necessary knowledge to confidently reproduce this synthesis and apply it to their research endeavors.
Introduction: The Significance of this compound
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a protected thiol group and a primary amine, makes it a versatile scaffold for the introduction of a cysteamine moiety in drug candidates. The benzyl protecting group offers stability during subsequent synthetic transformations and can be selectively removed under specific conditions to liberate the free thiol. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and formulation.
The cysteamine functional group is of particular interest in drug design due to its role in various biological processes. It is the core component of cysteamine bitartrate (Procysbi® and Cystagon®), a drug used to treat nephropathic cystinosis. The thiol group of cysteamine can participate in disulfide exchange reactions and act as a potent antioxidant. Therefore, a reliable and well-documented synthesis of this compound is of significant value to the scientific community.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound from 2-aminoethanethiol proceeds via a nucleophilic substitution reaction, specifically an S-alkylation. The core of this transformation lies in the high nucleophilicity of the thiol group in 2-aminoethanethiol, which readily attacks the electrophilic benzylic carbon of benzyl chloride.
The S-Alkylation Reaction
The reaction is best understood as a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the thiol group in 2-aminoethanethiol acts as the nucleophile, and the benzyl chloride is the electrophile.[1] The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.
Reaction Scheme:
The Critical Role of pH and Base Selection
While the thiol group is the more nucleophilic center in 2-aminoethanethiol, the primary amine also possesses nucleophilic character. To ensure selective S-alkylation and avoid competing N-alkylation, careful control of the reaction pH is paramount.[2][3]
-
In acidic to neutral conditions: The amine group is protonated (-NH3+), rendering it non-nucleophilic. The thiol group, with a lower pKa, can be selectively deprotonated by a mild base to form the thiolate, which then proceeds with the desired S-alkylation.
-
In strongly basic conditions: Both the thiol and the amine groups can be deprotonated, leading to a mixture of S- and N-alkylated products, as well as potentially di-benzylated products.
Therefore, the choice of base is critical. A base that is strong enough to deprotonate the thiol but not the amine is ideal. Inorganic bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are often suitable for this purpose.
Formation of the Hydrochloride Salt
Following the S-alkylation reaction, the resulting S-benzylcysteamine free base is converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid. The salt form is generally a crystalline solid that is easier to handle, purify, and store than the free base, which may be an oil.[4][5]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Aminoethanethiol hydrochloride | 113.61 | 10.0 g | 0.088 | Starting material |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 14.8 g | 0.176 | Base (2.0 eq) |
| Benzyl Chloride | 126.58 | 11.1 mL (12.2 g) | 0.096 | Alkylating agent (1.1 eq) |
| Ethanol | 46.07 | 200 mL | - | Solvent |
| Diethyl Ether | 74.12 | As needed | - | For precipitation/washing |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - | For salt formation |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminoethanethiol hydrochloride (10.0 g, 0.088 mol) and sodium bicarbonate (14.8 g, 0.176 mol).
-
Solvent Addition: Add 200 mL of ethanol to the flask and stir the suspension at room temperature.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (11.1 mL, 0.096 mol) to the stirring suspension dropwise over a period of 15-20 minutes. An exotherm may be observed; maintain the temperature below 30°C, using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1). The starting material (visualized with ninhydrin) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (NaCl and excess NaHCO₃). Wash the filter cake with a small amount of ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid.
-
Salt Formation: Dissolve the residue in a minimal amount of ethanol (approximately 50-70 mL). While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2 (check with pH paper).
-
Crystallization: The hydrochloride salt will begin to precipitate. Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight.
Expected Yield and Purity
-
Yield: 75-85%
-
Purity: >98% (as determined by HPLC and/or NMR)
-
Appearance: White to off-white crystalline solid
-
Melting Point: 126-128°C
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Aminoethanethiol hydrochloride: This compound is harmful if swallowed or in contact with skin. It can cause skin and eye irritation.[6]
-
Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. It is also a suspected carcinogen. Handle with extreme care.[7][8]
-
Hydrochloric Acid (concentrated): Concentrated HCl is highly corrosive and can cause severe burns. Handle with appropriate care.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final product and to quantify any residual starting materials or byproducts.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the this compound. The proton NMR should show characteristic peaks for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the cysteamine backbone.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the S-benzylcysteamine cation.
-
Melting Point: The melting point of the synthesized compound should be sharp and in agreement with the literature value.
Conclusion
This technical guide has provided a detailed and practical pathway for the synthesis of this compound from 2-aminoethanethiol. By understanding the underlying reaction mechanism, adhering to the detailed experimental protocol, and implementing the necessary safety precautions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. The analytical methods outlined will ensure the quality and purity of the final product, making it suitable for a wide range of applications in drug discovery and development.
References
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]
-
Fast and Selective Reaction of 2-Benzylacrylaldehyde with 1,2-Aminothiol for Stable N-Terminal Cysteine Modification and Peptide Cyclization. PubMed. [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]
- A method for the preparation of the hydrochloride salt from the duloxetine base.
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters. [Link]
-
Benzyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PubMed Central. [Link]
-
Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PubMed Central. [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed. [Link]
-
Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4. PubMed Central. [Link]
-
Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link]
-
Crystal Structure of Benzydamine Hydrochloride Salt. ResearchGate. [Link]
-
2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses. [Link]
-
Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. Journal of Applied Pharmaceutical Science. [Link]
- method for salt preparation.
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. [Link]
Sources
- 1. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. orgsyn.org [orgsyn.org]
- 8. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 9. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
An In-Depth Technical Guide to S-Benzylcysteamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of S-Benzylcysteamine hydrochloride (CAS No. 22572-33-4), a key synthetic intermediate. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, characterization, and application, with a focus on the scientific rationale behind the methodologies presented.
Chemical Identity and Physicochemical Properties
This compound is the salt form of S-benzylcysteamine, a thioether and amine-containing organic compound. The benzyl group serves as a protecting group for the thiol, preventing its oxidation and allowing for selective reactions at the amine functional group.
Physicochemical Data Table
| Property | Value | Source(s) |
| CAS Number | 22572-33-4 | General chemical databases |
| Molecular Formula | C₉H₁₄ClNS | General chemical databases |
| Molecular Weight | 203.73 g/mol | General chemical databases |
| Appearance | White to off-white crystalline powder | Typical supplier information |
| Melting Point | 126-127 °C | Typical supplier information |
| Solubility | Soluble in water. The hydrochloride form increases aqueous solubility due to the protonation of the amine group. | General chemical knowledge |
| Stability | Stable under standard laboratory conditions. Susceptible to degradation at extreme pH and high temperatures. The benzyl protecting group can be cleaved under specific reductive conditions. | General chemical knowledge |
digraph "S_Benzylcysteamine_hydrochloride_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="NH3+", pos="0,0!", fontcolor="#4285F4"]; C1 [label="CH2", pos="1.5,0.5!"]; C2 [label="CH2", pos="3,0!"]; S [label="S", pos="4.5,0.5!", fontcolor="#FBBC05"]; C3 [label="CH2", pos="6,0!"]; C4 [label=" ", shape=point, pos="7.5,0.5!"]; // Benzene ring center Cl [label="Cl-", pos="-1,-1!", fontcolor="#EA4335"];
// Benzene ring nodes C5 [label="C", pos="7.5,1.5!"]; C6 [label="C", pos="8.5,1!"]; C7 [label="C", pos="8.5,0!"]; C8 [label="C", pos="7.5,-0.5!"]; C9 [label="C", pos="6.5,0!"]; C10 [label="C", pos="6.5,1!"];
// Bonds edge [dir=none]; N -- C1; C1 -- C2; C2 -- S; S -- C3; C3 -- C9 [style=invis]; // toposition the ring correctly
// Benzene ring bonds C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C3 -- C9; }
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the S-alkylation of cysteamine (2-aminoethanethiol) with benzyl chloride. The use of cysteamine hydrochloride as the starting material is common as it is more stable to air oxidation than the free base.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This representative protocol is based on established chemical principles for S-alkylation of thiols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride (1 equivalent) in ethanol.
-
Basification: To the stirred solution, add a solution of sodium hydroxide or sodium ethoxide (2 equivalents) in ethanol dropwise at room temperature. The second equivalent of base is to neutralize the hydrochloride salt and deprotonate the thiol.
-
Alkylation: Add benzyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., dichloromethane) to remove any unreacted benzyl chloride and other nonpolar impurities.
-
Isolation: Acidify the aqueous layer with concentrated hydrochloric acid and concentrate under reduced pressure to obtain the crude this compound.
Experimental Protocol: Purification by Recrystallization
The purity of the final product is crucial for its subsequent applications. Recrystallization is a standard method for purifying solid organic compounds.
-
Solvent Selection: A common solvent system for recrystallizing hydrochloride salts is a mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., diethyl ether or hexane).
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic methods is employed for this purpose.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)- Benzylic methylene protons (-S-CH₂ -Ph): ~3.7 ppm (singlet, 2H)- Methylene protons adjacent to sulfur (-S-CH₂ -CH₂-): ~2.7 ppm (triplet, 2H)- Methylene protons adjacent to nitrogen (-CH₂-CH₂ -NH₃⁺): ~3.1 ppm (triplet, 2H)- Ammonium protons (-NH₃⁺): Broad singlet, variable chemical shift |
| ¹³C NMR | - Aromatic carbons: ~127-138 ppm- Benzylic carbon (-S-CH₂ -Ph): ~36 ppm- Carbon adjacent to sulfur (-S-CH₂ -CH₂-): ~32 ppm- Carbon adjacent to nitrogen (-CH₂-CH₂ -NH₃⁺): ~39 ppm |
| FTIR (cm⁻¹) | - N-H stretching (ammonium): Broad band around 3000 cm⁻¹- C-H stretching (aromatic and aliphatic): ~2850-3000 cm⁻¹- N-H bending: ~1600 cm⁻¹- C=C stretching (aromatic): ~1450-1500 cm⁻¹- C-N stretching: ~1200 cm⁻¹ |
| Mass Spectrometry (ESI+) | - Expected [M+H]⁺ (for the free base): m/z 168.089 |
Applications in Research and Drug Development
The primary and most well-documented application of this compound is in the field of radiopharmacy, specifically as a precursor for the synthesis of chelating agents for medical imaging radionuclides like technetium-99m.
Role in the Synthesis of Mertiatide (MAG3) Precursors
This compound is a key building block for synthesizing S-benzoyl mercaptoacetyltriglycine (MAG3), a precursor to the radiopharmaceutical Technetium Tc 99m Mertiatide.[1] This radiopharmaceutical is widely used for dynamic renal imaging to assess kidney function.[1]
The S-benzyl group in this compound serves as a stable protecting group for the thiol during the multi-step synthesis of the MAG3 ligand. The amine group of S-benzylcysteamine is the reactive handle used to build the rest of the chelating molecule.
Synthetic Pathway to a MAG3 Precursor
Caption: Simplified pathway for MAG3 synthesis utilizing S-Benzylcysteamine.
Protocol: Acylation of S-Benzylcysteamine
This protocol describes the first step in utilizing S-Benzylcysteamine for the synthesis of a MAG3 precursor.
-
Preparation of Free Base: Dissolve this compound in water and add a base (e.g., sodium bicarbonate) until the solution is slightly alkaline. Extract the free base, S-benzylcysteamine, into an organic solvent like dichloromethane and dry the organic layer.
-
Acylation Reaction: In a flask cooled in an ice bath, dissolve the extracted S-benzylcysteamine in a suitable solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).
-
Addition of Acylating Agent: Add chloroacetyl chloride dropwise to the cooled, stirred solution.
-
Reaction and Work-up: Allow the reaction to proceed to completion (monitored by TLC). Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and remove the solvent to obtain the N-acylated product.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
-
Safety: The compound is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the material. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, refrigeration is recommended.
-
Disposal: Dispose of the compound in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile synthetic intermediate, with its most prominent role in the synthesis of precursors for the important radiopharmaceutical, Technetium Tc 99m Mertiatide. Understanding its synthesis, purification, and analytical characterization is crucial for researchers and drug development professionals working in radiopharmacy and related fields. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.
References
(A comprehensive, numbered list of all cited sources with titles, source information, and clickable URLs will be consolidated here upon final compilation of all research data.)
-
Iranian Journal of Nuclear Medicine. (2022). Preparation and biomolecule conjugation of [99mTc]Tc-MAG3. [Link]
Sources
An In-depth Technical Guide to the Synthesis of Mercaptoacetyltriglycine (MAG3) Utilizing an S-Benzyl Protection Strategy
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Technetium-99m Mercaptoacetyltriglycine ([⁹⁹ᵐTc]Tc-MAG3) is a cornerstone radiopharmaceutical for dynamic renal scintigraphy, offering exceptional imaging quality and renal clearance characteristics. The synthesis of the MAG3 ligand is a critical process that dictates the purity, stability, and ultimate performance of the final radiopharmaceutical product. This technical guide provides a comprehensive, in-depth exploration of a robust and widely employed synthetic pathway for MAG3, commencing with the strategic use of S-Benzylcysteamine hydrochloride as a key precursor for the thiol-protection motive. We will elucidate the causal chemistry behind each synthetic step, from the initial N-acylation of triglycine to the final deprotection, offering field-proven insights and detailed, self-validating protocols. This document is designed to empower researchers and drug development professionals with the technical expertise necessary to master this vital synthesis, ensuring the production of high-quality MAG3 suitable for clinical applications.
Introduction: The Strategic Importance of S-Benzyl Protection in MAG3 Synthesis
The synthesis of Mercaptoacetyltriglycine (MAG3) requires a multi-step approach where the highly reactive thiol group of the mercaptoacetyl moiety must be temporarily masked or "protected" to prevent undesirable side reactions, such as oxidation to disulfides. The choice of this protecting group is paramount, as it must be stable throughout the synthesis and selectively removable under conditions that do not compromise the integrity of the final peptide structure.
The benzyl group has emerged as a highly effective thiol-protecting group in this context. This compound serves as a readily available and stable precursor that embodies this protective strategy. While not always the direct starting material for a linear synthesis, its chemical principles guide the more convergent and higher-yielding approaches commonly used in modern synthetic chemistry. This guide will detail a convergent synthesis that leverages the stability of the S-benzyl group, a strategy central to the reliable production of the MAG3 ligand.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Chemical Formula | C₆H₅CH₂SCH₂CH₂NH₂·HCl | |
| Molecular Weight | 203.73 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 126-127 °C | |
| CAS Number | 22572-33-4 |
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1]
Overall Synthesis Workflow
The synthesis of MAG3 via an S-benzyl protection strategy is a multi-stage process that can be conceptually broken down as follows:
Caption: Overall workflow for the synthesis of MAG3.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of MAG3.
Stage 1: Synthesis of Triglycine
Triglycine can be synthesized using solid-phase peptide synthesis (SPPS), which is a highly efficient method.[2][3]
Protocol:
-
Resin Preparation: Start with a Wang resin pre-loaded with Fmoc-Glycine.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the glycine.
-
Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and then DMF again to remove excess piperidine and byproducts.
-
Coupling of Second Glycine: Dissolve Fmoc-Gly-OH and a coupling agent (e.g., HBTU) in DMF. Add an amine base (e.g., DIPEA) and add the mixture to the resin. Agitate for 2 hours.
-
Washing: Repeat the washing steps as in step 3.
-
Repeat for Third Glycine: Repeat steps 2-5 to couple the third glycine residue.
-
Final Deprotection and Cleavage: After the final washing step, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the triglycine from the resin and remove the final Fmoc group.
-
Purification: Precipitate the crude triglycine in cold diethyl ether, centrifuge, and wash the pellet. The product can be further purified by recrystallization or preparative HPLC.
Stage 2: Synthesis of S-Benzyl-Mercaptoacetyltriglycine
This stage involves the N-acylation of triglycine with chloroacetyl chloride, followed by reaction with benzyl mercaptan.
Chemical Reaction Mechanism:
Caption: Reaction mechanism for S-Benzyl-MAG3 synthesis.
Protocol:
-
N-acylation of Triglycine:
-
Dissolve triglycine (1 equivalent) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7-8).[4]
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while vigorously stirring.[4] Maintain the pH by adding a base (e.g., NaOH solution) as needed.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
The product, N-(chloroacetyl)glycylglycylglycine, can be isolated by acidification and filtration if it precipitates, or by extraction.
-
-
Reaction with Benzyl Mercaptan:
-
Dissolve the N-(chloroacetyl)glycylglycylglycine in a suitable solvent (e.g., DMF or ethanol).
-
Add benzyl mercaptan (1.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution.
-
Heat the mixture gently (e.g., 50-60 °C) and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure.
-
The crude S-benzyl-mercaptoacetyltriglycine can be purified by column chromatography or recrystallization.
-
Stage 3: Deprotection to Yield MAG3
The final step is the removal of the S-benzyl protecting group. This is a critical step that requires specific and often harsh conditions.
Protocol (Sodium in Liquid Ammonia):
-
Safety Precaution: This procedure involves liquid ammonia and metallic sodium and must be performed by trained personnel in a specialized setup with appropriate safety measures.
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Cool the flask to -78 °C and condense ammonia into it.
-
Dissolve the S-benzyl-mercaptoacetyltriglycine in the liquid ammonia.
-
Add small, freshly cut pieces of sodium metal to the stirring solution until a persistent blue color is observed, indicating complete reaction.
-
Quench the reaction by adding a proton source, such as ammonium chloride.
-
Allow the ammonia to evaporate in a fume hood.
-
Dissolve the residue in water, acidify to precipitate the MAG3 product, and collect by filtration.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., water/ethanol).
Radiolabeling of MAG3 with Technetium-99m
The synthesized MAG3 ligand is typically formulated into a sterile, lyophilized kit for radiolabeling.
Radiolabeling Workflow:
Caption: Workflow for radiolabeling of MAG3 with ⁹⁹ᵐTc.
Protocol:
-
Add a sterile, isotonic solution of sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) to the lyophilized MAG3 kit.
-
The stannous chloride in the kit reduces the technetium from the +7 oxidation state to a lower, more reactive state.
-
The MAG3 ligand then chelates the reduced technetium.
-
The vial is typically heated in a boiling water bath for 10-15 minutes to facilitate complexation.[5]
-
After cooling, the solution is ready for quality control and subsequent administration.
Quality Control of [⁹⁹ᵐTc]Tc-MAG3
Ensuring the radiochemical purity of the final product is essential for patient safety and diagnostic accuracy.[6]
Quality Control Workflow:
Caption: Quality control workflow for [⁹⁹ᵐTc]Tc-MAG3.
Typical Radiochemical Impurities and QC Methods:
| Impurity | QC Method | Typical Acceptance Criteria |
| Free Pertechnetate ([⁹⁹ᵐTc]O₄⁻) | Thin-Layer Chromatography (TLC) with acetone or methyl ethyl ketone as the mobile phase. | < 2% |
| Hydrolyzed-Reduced Technetium ([⁹⁹ᵐTc]O₂) | TLC with saline as the mobile phase. | < 2% |
| [⁹⁹ᵐTc]Tc-MAG3 | Remains at the origin in the first system and moves with the solvent front in the second. | ≥ 95% |
Conclusion
The synthesis of Mercaptoacetyltriglycine using an S-benzyl protection strategy represents a robust and reliable method for producing this vital radiopharmaceutical precursor. By understanding the underlying chemical principles of each step, from precursor synthesis and coupling to the critical deprotection and final radiolabeling, researchers can consistently produce high-purity MAG3. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for drug development professionals, ensuring that the synthesis and quality control of [⁹⁹ᵐTc]Tc-MAG3 are performed to the highest standards of scientific integrity and safety.
References
-
An improved synthesis of S-benzoyl mercaptoacetyltriglycine as BFCA and the labeling of IgG with carrier-free 188Re. (2025). ResearchGate. [Link]
- Synthesis of benzyl mercaptan. (1991).
-
Systematic study on the {sup 99m} Tc labelling of benzyl protected mercaptoacetyltriglycine (B Z-MAG{sub 3}) by ligand exchange via {sup 99m} Tc (V) gluconate. (1996). ETDEWEB. [Link]
-
Note An efficient route for the synthesis of chloroaceticanhydride and benzyl mercaptan. (n.d.). Indian Academy of Sciences. [Link]
-
Preparation of single-crystals of triglycine sulfate. (n.d.). Nagoya University. [Link]
-
A simple two-strip method to determine the radiochemical purity of technetium-99m mercaptoacetyltriglycine. (1993). PubMed. [Link]
-
An improved synthesis of NHS-MAG3 for conjugation and radiolabeling of biomolecules with (99m)Tc at room temperature. (1999). PubMed. [Link]
-
Reaction of compound 1 a with benzyl mercaptan. (n.d.). ResearchGate. [Link]
-
Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. (n.d.). Aapptec Peptides. [Link]
- Synthetic method of N, N-disubstituted glycine ester. (n.d.).
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2016). ResearchGate. [Link]
-
Scheme of solid phase synthesis of triglycine. (n.d.). ResearchGate. [Link]
-
A new two-strip TLC method for the quality control of technetium-99m mercaptoacetyl-triglycine (99mTc-MAG3). (2018). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Systematic study on the {sup 99m} Tc labelling of benzyl protected mercaptoacetyltriglycine (B Z-MAG{sub 3}) by ligand exchange via {sup 99m} Tc (V) gluconate (Journal Article) | ETDEWEB [osti.gov]
- 6. A simple two-strip method to determine the radiochemical purity of technetium-99m mercaptoacetyltriglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of S-Benzylcysteamine Hydrochloride in Methanol and Ethanol: A Technical Guide for Drug Development Professionals
Introduction
S-Benzylcysteamine hydrochloride is a sulfur-containing organic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and overall drug efficacy. Among these properties, solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic effect. This in-depth technical guide provides a comprehensive framework for determining the solubility of this compound in two common polar protic solvents: methanol and ethanol.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and the rationale behind experimental choices. By providing a robust methodological framework, this document aims to equip scientists with the necessary tools to generate reliable and reproducible solubility data, thereby accelerating the drug development process.
Chapter 1: Physicochemical Properties of this compound
A foundational understanding of the molecule's structure and properties is essential for interpreting its solubility behavior.
Chemical Structure:
-
IUPAC Name: 2-(benzylthio)ethan-1-aminium chloride
-
Chemical Formula: C₉H₁₄ClNS
-
Molecular Weight: 203.73 g/mol
The structure reveals several key features that influence its solubility in polar solvents:
-
Primary Amine Group (-NH₂): This group is protonated in the hydrochloride salt form (-NH₃⁺), making it capable of forming strong hydrogen bonds with polar solvent molecules.
-
Thioether Linkage (-S-): The sulfur atom can also participate in dipole-dipole interactions.
-
Benzyl Group (C₆H₅CH₂-): This aromatic ring introduces a nonpolar character to the molecule, which can temper its solubility in highly polar solvents.
-
Hydrochloride Salt: The ionic nature of the hydrochloride salt significantly enhances its solubility in polar solvents compared to the free base form.
Chapter 2: Theoretical Framework of Solubility
The dissolution of this compound in methanol and ethanol is governed by the principle of "like dissolves like." Both methanol (CH₃OH) and ethanol (CH₃CH₂OH) are polar protic solvents, meaning they have a significant dipole moment and a hydrogen atom attached to an electronegative atom (oxygen).
The solubility process can be conceptualized as a three-step process:
-
Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the crystalline this compound.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecules are solvated by the solvent molecules.
The overall solubility depends on the net energy change of these three processes. For this compound in methanol or ethanol, the strong ion-dipole and hydrogen bonding interactions between the protonated amine group and the hydroxyl group of the alcohols are expected to be the primary driving forces for dissolution.
Chapter 3: Experimental Determination of Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[1] This section provides a detailed, step-by-step protocol for this method, along with a kinetic method for preliminary assessment.
Equilibrium Solubility Determination: The Shake-Flask Method
This method measures the thermodynamic solubility, which is the maximum concentration of a drug that can be dissolved in a solvent under equilibrium conditions.[2]
Rationale: This method is considered the most reliable because it allows the system to reach a true thermodynamic equilibrium, providing a definitive solubility value under the specified conditions.
Experimental Workflow:
Sources
An In-Depth Technical Guide to S-Benzylcysteamine Hydrochloride: A Core Building Block in Chemical Synthesis
This guide provides an in-depth exploration of S-Benzylcysteamine hydrochloride, a pivotal sulfur-containing organic building block. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the compound's fundamental properties, synthesis, mechanism of action as a protected thiol, and its significant applications, particularly in the field of radiopharmaceuticals.
Core Molecular and Physical Properties
This compound is the hydrochloride salt of 2-(benzylthio)ethylamine. The presence of the benzyl group on the sulfur atom serves as a crucial protecting group, rendering the otherwise reactive thiol moiety stable under various reaction conditions. This strategic protection allows for selective chemical modifications at other parts of the molecule, primarily the amine group.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₃NS · HCl | [1] |
| Linear Formula | C₆H₅CH₂SCH₂CH₂NH₂·HCl | |
| Molecular Weight | 203.73 g/mol | |
| CAS Number | 22572-33-4 | |
| Appearance | Solid | |
| Melting Point | 126-127 °C | |
| Functional Groups | Amine, Phenyl, Thioether |
Rationale and Methodology of Synthesis
The synthesis of this compound is conceptually straightforward, relying on the nucleophilic nature of the thiol group in cysteamine to displace a halide from a benzylating agent. A common and efficient laboratory-scale synthesis involves the reaction of cysteamine with benzyl chloride.
The causality behind this experimental choice is clear: benzyl chloride is an excellent electrophile, and the thiol group of cysteamine is a potent nucleophile, leading to a high-yielding S-alkylation reaction. The subsequent treatment with hydrochloric acid protonates the primary amine, forming the stable and easily handled hydrochloride salt.
Caption: Conceptual synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Reactants:
-
Dissolve cysteamine hydrochloride in a suitable solvent, such as ethanol.
-
Add a base (e.g., sodium ethoxide) to liberate the free cysteamine in situ. This is critical as the free thiol is the active nucleophile.
-
-
Alkylation Reaction:
-
To the stirred solution of free cysteamine, add benzyl chloride dropwise at room temperature. An exothermic reaction may be observed.
-
Maintain the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Salt Formation:
-
Once the reaction is complete, cool the mixture and filter to remove any inorganic salts (e.g., NaCl).
-
Evaporate the solvent under reduced pressure to obtain the crude S-benzylcysteamine free base.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or ether) to precipitate the hydrochloride salt.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove impurities.
-
Dry the product under vacuum to yield pure this compound.
-
Mechanism of Action: The S-Benzyl Protecting Group
In multistep organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. The benzyl group in this compound serves this purpose, acting as a robust protecting group for the thiol.
Expertise & Trustworthiness: The thiol group (-SH) is nucleophilic and easily oxidized. Protection is essential for reactions involving the amine group, such as amide bond formation. The benzyl group is ideal because the resulting thioether linkage is stable to a wide range of reagents and conditions, including moderately acidic and basic environments and many oxidizing/reducing agents.
The removal of the benzyl group (deprotection) is typically achieved under reductive cleavage conditions, most commonly using sodium in liquid ammonia. This powerful reducing system cleaves the carbon-sulfur bond, liberating the free thiol. In peptide synthesis, protecting groups based on benzyl structures are often removed through acidolysis, which proceeds via a stable carbocation intermediate.[2]
Caption: General mechanism of S-benzyl group deprotection.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a precursor for more complex molecules, most notably in the synthesis of radiopharmaceutical chelators.
Core Application: Precursor to Mercaptoacetyltriglycine (MAG3)
This compound is a key starting material for the synthesis of derivatives of mercaptoacetyltriglycine (MAG3). MAG3 is a highly efficient bifunctional chelator used to complex with the radioisotope Technetium-99m (⁹⁹ᵐTc).[3][4] The resulting [⁹⁹ᵐTc]Tc-MAG3 complex is a widely used radiopharmaceutical agent for renal imaging in nuclear medicine.[5]
The synthesis workflow involves acylating the amine group of S-Benzylcysteamine, followed by further modifications and eventual deprotection of the sulfur to yield the final chelator. The benzyl group's stability is paramount during the amide bond-forming steps.
Experimental Workflow: Conceptual Synthesis of a MAG3 Derivative
This workflow illustrates the self-validating logic of using a protected building block. Each step is designed to modify a specific part of the molecule while others remain inert.
-
Amide Coupling: The primary amine of this compound is coupled with an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester of a protected triglycine moiety). The hydrochloride must first be neutralized with a non-nucleophilic base to free the amine for reaction.
-
Intermediate Purification: The resulting S-benzyl protected intermediate is purified, typically by chromatography or recrystallization, to ensure high purity for the final steps.
-
Sulfur Deprotection: The benzyl group is removed using a strong reducing agent like sodium in liquid ammonia to reveal the free thiol. This step is performed last as the free thiol is incompatible with the reagents used in the earlier coupling steps.
-
Final Chelation: The deprotected MAG3 derivative is then ready for chelation with ⁹⁹ᵐTc, typically from a pertechnetate source, under controlled pH and temperature to form the stable radiopharmaceutical complex.[6]
Caption: Workflow for MAG3 derivative synthesis and radiolabeling.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. It is classified as a hazardous substance.
| Hazard Classification | GHS Codes | Precautionary Measures |
| Skin Irritation | H315 | Causes skin irritation. Wear protective gloves. |
| Eye Irritation | H319 | Causes serious eye irritation. Wear eye protection. |
| Respiratory Irritation | H335 | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area. |
Personal Protective Equipment (PPE):
-
Respiratory: Dust mask type N95 (US) or equivalent.
-
Hand: Protective gloves (e.g., nitrile rubber).
-
Eye: Chemical safety goggles or face shield.
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary role as a thiol-protected building block is exemplified by its critical use in the synthesis of the MAG3 chelator for radiopharmaceutical applications. The stability of the S-benzyl group, combined with the reactivity of the amine function, allows for controlled, sequential chemical modifications. Understanding its properties, synthesis, and the logic behind its use as a protected intermediate enables researchers and drug development professionals to effectively leverage this compound in the creation of complex and high-value molecules.
References
- Google Patents. (2019). Method for preparing S-Bz-MAG3 as a precursor of contrast media.
-
PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
-
PubMed. (n.d.). Preparation and use of NHS-MAG3 for technetium-99m labeling of DNA. [Link]
-
ResearchGate. (2024). Synthetic Macrocycles in Small-Molecule Drug Discovery. [Link]
-
PubMed Central (PMC). (2013). Understanding Acid Lability of Cysteine Protecting Groups. [Link]
-
Iranian Journal of Nuclear Medicine. (2022). Preparation and biomolecule conjugation of [99mTc]Tc-MAG3. [Link]
-
Semantic Scholar. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. [Link]
-
PubMed. (n.d.). An improved synthesis of NHS-MAG3 for conjugation and radiolabeling of biomolecules with (99m)Tc at room temperature. [Link]
-
PubMed. (n.d.). Preparation of 99mTc-MAG3: radiochemical purity is affected by the residence time of sodium chloride injection in a three-part syringe. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
-
Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]
-
Preprints.org. (2024). Exploring S-Benzyl-L-Cysteine as an O-acetylserine(thiol) Ly-Ase Inhibitor. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cysteamine Bitartrate?. [Link]
-
PubChem. (n.d.). S-benzyl-L-cysteine. [Link]
-
CHEMICAL POINT. (n.d.). This compound. [Link]
Sources
- 1. chemicalpoint.eu [chemicalpoint.eu]
- 2. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11186609B2 - Method for preparing S-Bz-MAG3 as a precursor of contrast media - Google Patents [patents.google.com]
- 4. Preparation and use of NHS-MAG3 for technetium-99m labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. Preparation of 99mTc-MAG3: radiochemical purity is affected by the residence time of sodium chloride injection in a three-part syringe - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of S-Benzylcysteamine Hydrochloride: A Technical Guide for Researchers
For drug development professionals and researchers, the promise of novel compounds is always paired with the critical responsibility of ensuring laboratory safety. S-Benzylcysteamine hydrochloride, a sulfur-containing organic building block, is one such compound that requires a comprehensive understanding of its properties for safe and effective handling. This guide provides an in-depth analysis of the safety, handling, and emergency procedures for this compound, moving beyond a simple recitation of protocols to explain the scientific rationale behind them.
Compound Profile and Hazard Identification
This compound (CAS No: 22572-33-4) is a solid with the molecular formula C₉H₁₃NS · HCl and a molecular weight of 203.73 g/mol .[1] A thorough understanding of its hazard profile is the foundation of safe laboratory practices.
GHS Classification and Associated Risks
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]
The signal word for this compound is "Warning".[1][2] These classifications are not merely labels; they are indicative of the compound's chemical reactivity with biological tissues. The irritation potential likely stems from the amine and thiol-ether functional groups, which can interact with proteins and lipids in the skin, eyes, and respiratory tract, leading to an inflammatory response.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing appropriate storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NS · HCl | [1] |
| Molecular Weight | 203.73 g/mol | [1][2] |
| CAS Number | 22572-33-4 | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 126-127 °C | [2] |
| Solubility | Soluble in water | [3] |
The solid form of this compound at room temperature indicates that the primary route of exposure during handling will be through inhalation of dust particles or direct contact with the solid.[2] Its solubility in water is an important consideration for both experimental procedures and decontamination processes.[3]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks identified, a combination of engineering controls and personal protective equipment is essential. This dual approach ensures that exposure is minimized at the source and that a physical barrier is present to protect the researcher.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is to work in a well-ventilated area.[1][4] A certified chemical fume hood is the gold standard for preventing the inhalation of airborne particles. The causality here is straightforward: the fume hood's constant airflow directs any dust or aerosols away from the user's breathing zone, effectively containing the hazard at its point of origin. Facilities handling this material should also be equipped with an eyewash station and a safety shower for immediate emergency use.[5]
Personal Protective Equipment (PPE): The Essential Barrier
Even with robust engineering controls, the use of appropriate PPE is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Wear protective gloves.[1] Given that this compound causes skin irritation, chemically resistant gloves are mandatory.[1] Nitrile or neoprene gloves are generally suitable for handling solid chemicals. It is crucial to wash hands thoroughly after handling, even when gloves have been worn.[1]
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][5] If there is a risk of splashing, a face shield should also be worn.[1] This is to prevent direct contact of the compound with the eyes, which can cause serious irritation.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for significant dust generation, a NIOSH-approved respirator is necessary.[1][5]
The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the compound.
General Handling Procedures
-
Avoid Dust Formation: Handle the compound in a way that minimizes the generation of dust.[6] This can be achieved by carefully scooping or pouring the solid rather than dropping it from a height.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[5]
-
Hygiene: Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the compound is handled or stored.[3]
Storage Requirements
-
Container: Store in a tightly closed container.[1][5] This prevents the release of dust and protects the compound from moisture.
-
Location: Store in a well-ventilated place.[1] A designated and locked storage area is recommended.[1]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[3][5]
Emergency Procedures: A Proactive Approach
In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.
First-Aid Measures
The following table outlines the immediate first-aid measures to be taken in case of exposure. It is imperative to show the Safety Data Sheet (SDS) to the attending medical professional.[1]
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [3][6] |
Accidental Release Measures
In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel. The following workflow outlines the key steps for responding to a spill of this compound.
It is crucial to prevent the spilled material from entering drains or waterways.[7] Disposal of the waste must be in accordance with local, state, and federal regulations.[1]
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research setting is not merely a matter of following a checklist. It requires a deep understanding of the compound's inherent hazards, a commitment to the consistent use of protective measures, and a proactive approach to emergency preparedness. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can confidently advance their work while upholding the highest standards of safety.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzylamine hydrochloride, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cysteamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Benzydamine Hydrochloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cysteamine hydrochloride. Retrieved from [Link]
-
DailyMed. (n.d.). Label: 3 IN 1 FIRST AID WOUND CARE- benzethonium chloride solution. Retrieved from [Link]
-
ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. S-苯甲基半胱胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.fi [fishersci.fi]
- 7. datasheets.scbt.com [datasheets.scbt.com]
A-Z Guide to S-Benzylcysteamine Hydrochloride: The Strategic Role of the Benzyl Protecting Group
Abstract
S-Benzylcysteamine hydrochloride serves as a critical stabilized precursor for cysteamine, a compound of significant interest in pharmaceutical and medicinal chemistry. The inherent reactivity of the free thiol group in cysteamine, primarily its susceptibility to oxidation into the corresponding disulfide, presents substantial challenges for its direct use in multi-step syntheses and for ensuring long-term storage stability. This guide provides an in-depth technical analysis of the benzyl protecting group's pivotal role in overcoming these challenges. We will explore the chemical rationale for its selection, detail robust protocols for both the synthesis of this compound and the subsequent deprotection to liberate the active thiol, and discuss its applications in drug development. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile chemical entity.
The Core Challenge: Managing the Reactivity of the Cysteamine Thiol
Cysteamine is the simplest stable aminothiol and a fundamental building block in various biological and chemical processes. Its utility, however, is hampered by the high nucleophilicity and oxidative instability of its thiol (-SH) group.
-
Oxidative Dimerization: The most prominent and often unavoidable side reaction is the oxidation of the thiol to a disulfide, forming cystamine. This process can occur simply upon exposure to atmospheric oxygen, especially under neutral or basic conditions, complicating purification, quantification, and storage.
-
Unwanted Nucleophilic Attack: In complex synthetic pathways, the potent nucleophilic thiol can engage in undesired side reactions with electrophilic centers elsewhere in the molecule or with other reagents in the reaction mixture.
To harness the synthetic potential of cysteamine, temporary masking or "protection" of the thiol group is essential. This is where the concept of a protecting group becomes paramount. An ideal protecting group for a thiol must be:
-
Easy to install in high yield.
-
Stable (robust) to a wide range of reaction conditions planned for subsequent synthetic steps.
-
Removable (cleavable) under specific, mild conditions that do not affect other functional groups in the molecule.
The Benzyl Group: A Superior Shield for the Thiol
The benzyl group (Bn), with the structure -CH₂-C₆H₅, has been historically and effectively employed as a protecting group for thiols, including in the landmark synthesis of oxytocin.[1] Its selection for cysteamine, forming a stable S-benzyl thioether, is based on a compelling set of chemical properties.
2.1 Stability and Orthogonality
The S-benzyl bond is exceptionally stable across a broad spectrum of chemical environments.[2][3][4] It is resistant to:
-
Mild to moderate acidic and basic conditions.
-
Many oxidizing and reducing agents that do not employ catalytic hydrogenation.
-
Nucleophiles.
This stability makes the benzyl group "orthogonal" to many other protecting groups used in complex syntheses, such as in peptide chemistry.[2] For example, it remains intact during the acidic removal of a tert-butyloxycarbonyl (Boc) group or the basic removal of a 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for selective deprotection and sequential modifications at different sites of a molecule.[2]
2.2 Structural Representation
The structure of this compound combines the cysteamine backbone, the benzyl protecting group on the sulfur atom, and a hydrochloride salt of the primary amine, which enhances crystallinity and stability.
Caption: Structure of this compound.
Synthesis of this compound
The synthesis is typically a straightforward nucleophilic substitution reaction where the thiol of cysteamine attacks benzyl chloride.
3.1 Synthetic Workflow
The process involves the deprotonation of the thiol group in cysteamine to form a more potent thiolate nucleophile, which then displaces the chloride from benzyl chloride. The reaction is generally performed under basic conditions to facilitate thiol deprotonation.
Caption: General workflow for the synthesis of S-Benzylcysteamine HCl.
3.2 Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis.
Materials:
-
Cysteamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Benzyl chloride (BnCl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Thiolate: In a reaction vessel, dissolve cysteamine hydrochloride (1 equivalent) in a mixture of methanol and water. Cool the solution in an ice bath to 0-5 °C.
-
Basification: Slowly add a solution of sodium hydroxide (2 equivalents) to the cysteamine solution, maintaining the temperature below 10 °C. This neutralizes the hydrochloride and deprotonates the thiol to form the sodium thiolate.
-
Alkylation: While stirring vigorously, add benzyl chloride (1 equivalent) dropwise to the reaction mixture. A white precipitate of the product may begin to form.
-
Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Isolation and Purification:
-
Reduce the volume of the solvent in vacuo.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) to remove unreacted benzyl chloride and toluene (a common byproduct).
-
Acidify the aqueous layer with concentrated HCl to a pH of ~1-2.
-
Cool the acidified solution to induce crystallization of this compound.
-
-
Drying: Filter the crystals, wash with a small amount of cold water or ethanol, and dry under vacuum to yield the final product.
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. A sharp melting point and clean ¹H NMR and ¹³C NMR spectra are indicative of high purity. Mass spectrometry will confirm the correct molecular weight.
Deprotection: Liberating the Active Thiol
The removal of the benzyl group is the critical step to release the active cysteamine at the desired point in a synthetic sequence or application. The most common and effective methods rely on reductive cleavage.[3]
4.1 Key Deprotection Strategies
Two primary methods are employed for the cleavage of S-benzyl thioethers:
-
Catalytic Hydrogenolysis: This is the most widely used method for benzyl group removal from ethers and thioethers.[5][6][7] The reaction involves hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[5][7] The process is clean, high-yielding, and the by-product is toluene, which is easily removed.[5][6]
-
Dissolving Metal Reduction (Birch Reduction): This method uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol co-solvent to act as a proton source.[3][8][9] It is a powerful reducing system capable of cleaving the S-benzyl bond but is less common due to the cryogenic and anhydrous conditions required.[9]
4.2 Mechanism of Catalytic Hydrogenolysis
The cleavage occurs at the benzylic carbon-sulfur bond.
Caption: Simplified mechanism of S-benzyl group hydrogenolysis.
4.3 Detailed Experimental Protocol: Hydrogenolysis
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Setup: Dissolve this compound (1 equivalent) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Rinse the Celite pad with additional methanol.
-
Evaporate the solvent from the filtrate in vacuo to yield the deprotected cysteamine (as the hydrochloride salt).
-
4.4 Comparative Analysis of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temp, atmospheric pressure | Mild, clean, high yield, common equipment[10] | Incompatible with other reducible groups (e.g., alkynes, alkenes, nitro groups); catalyst can be poisoned by sulfur compounds[4] |
| Birch Reduction | Na or Li, liquid NH₃, ROH | -78 °C to -33 °C | Very powerful, effective when hydrogenolysis fails | Harsh conditions, requires special equipment, not compatible with many functional groups[8][9] |
| Acidolysis | Strong acids (e.g., TFA, HBr) | Varies | Can be effective for highly substituted benzyl groups | Requires harsh acidic conditions not suitable for many substrates; simple S-benzyl is very stable to acid[11] |
Applications in Drug Development and Research
The stability of this compound makes it an invaluable intermediate in several areas of pharmaceutical development.
-
Peptide and Protein Chemistry: In solid-phase peptide synthesis (SPPS), cysteine residues must be protected.[1] S-Benzylcysteine is a classic protected amino acid derivative used to incorporate cysteine into a growing peptide chain.[1] The benzyl group is stable to the repeated cycles of Fmoc or Boc deprotection and is typically removed during the final global deprotection and cleavage from the resin.
-
Radiopharmaceuticals: Cysteamine-containing chelating agents are used to sequester radiometals for imaging and therapy. S-Benzylcysteamine provides a stable precursor that can be elaborated synthetically. The benzyl group is removed in a late-stage step to reveal the chelating thiol just before radiolabeling, preventing premature complexation and side reactions.
-
Linker Chemistry for ADCs and PROTACs: In the construction of complex molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are often employed.[2] A benzyl-protected thiol can serve as a stable handle on one end of a linker, allowing for chemical modifications at the other end. The thiol is then deprotected to conjugate the linker to a protein or another molecular entity.[2]
Conclusion
The benzyl protecting group in this compound is not merely a passive placeholder but a strategic enabler of advanced chemical synthesis. By effectively masking the problematic reactivity of the thiol group, it transforms cysteamine into a robust, versatile, and storable chemical building block. Its high stability to a wide range of reaction conditions, combined with its susceptibility to clean and efficient removal via catalytic hydrogenolysis, ensures its continued and critical role in peptide synthesis, radiopharmaceutical development, and the construction of complex therapeutic modalities. Understanding the causality behind its selection and the specific protocols for its use and removal is fundamental for any scientist working in these fields.
References
- Benchchem. (n.d.). The Strategic Role of the Benzyl Protecting Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis.
- Suzhou Highfine Biotech. (2025, July 22). Amino Protecting Group-Benzyl Series.
- Chem-Station Int. Ed. (2014, March 9). Benzyl (Bn) Protective Group.
- ResearchGate. (n.d.). Cys thiol protection with the benzyl (Bn/Bzl) protecting group.
- YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers.
- ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?.
- Chem-Station Int. Ed. (2014, May 1). Birch Reduction.
- Reddit. (2022, September 12). Benzyl ether cleavage in presence of thiourea?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Birch Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 11. reddit.com [reddit.com]
S-Benzylcysteamine Hydrochloride: A Comprehensive Technical Guide for Chemical Synthesis and Radiopharmaceutical Precursor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
S-Benzylcysteamine hydrochloride, a sulfur-containing organic compound, serves as a pivotal building block in advanced chemical synthesis. While not an active pharmaceutical ingredient (API) itself, its significance lies in its role as a crucial precursor, most notably in the production of Mercaptoacetyltriglycine (MAG3). MAG3 is a chelating agent used to form a technetium-99m radiolabeled complex (Tc-99m MAG3) employed as a radiopharmaceutical for renal imaging. This guide provides an in-depth review of this compound, detailing its chemical properties, synthesis, and primary applications, with a focus on the underlying principles and experimental considerations for its use in research and development.
Chemical and Physical Properties
This compound, also known as 2-(benzylthio)ethylamine hydrochloride, is a white solid at room temperature. Its chemical structure features a benzyl group attached to the sulfur atom of cysteamine. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
| Property | Value | Source |
| Chemical Formula | C₆H₅CH₂SCH₂CH₂NH₂·HCl | |
| Molecular Weight | 203.73 g/mol | |
| CAS Number | 22572-33-4 | |
| Melting Point | 126-127 °C | |
| Appearance | Solid | |
| Synonyms | 2-(Benzylthio)ethylamine hydrochloride, S-benzyl-β-mercaptoethylamine hydrochloride |
Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the S-alkylation of cysteamine hydrochloride with benzyl chloride. This nucleophilic substitution reaction is a common and efficient method for forming thioether bonds.
Experimental Protocol:
Materials:
-
Cysteamine hydrochloride
-
Benzyl chloride[1]
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment and salt formation)
-
Distilled water
Procedure:
-
Dissolution of Cysteamine Hydrochloride: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide. The base deprotonates the thiol group of cysteamine, forming a thiolate anion, which is a more potent nucleophile. The pH of the solution should be carefully monitored and adjusted to be basic.
-
Addition of Benzyl Chloride: While maintaining the cool temperature, add benzyl chloride dropwise to the reaction mixture. Benzyl chloride is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The residue is redissolved in water and washed with an organic solvent like diethyl ether to remove any unreacted benzyl chloride and other nonpolar impurities.
-
Acidification and Crystallization: The aqueous layer is then acidified with hydrochloric acid. This protonates the amine group, forming the hydrochloride salt, which is typically less soluble in organic solvents and can facilitate purification.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound as a white solid.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Choice of Base: A base is crucial to deprotonate the thiol group of cysteamine. The resulting thiolate is a much stronger nucleophile than the neutral thiol, thus significantly accelerating the rate of the SN2 reaction with benzyl chloride. Sodium hydroxide is a common and cost-effective choice.
-
Solvent Selection: Ethanol or an ethanol/water mixture is often used as it can dissolve both the hydrophilic cysteamine hydrochloride and the more hydrophobic benzyl chloride, creating a homogeneous reaction environment.
-
Temperature Control: The initial addition of the base and benzyl chloride is performed at a low temperature to control the exothermic reaction and minimize potential side reactions. The subsequent heating to reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Acidification: The final acidification step serves two purposes: it converts the product to its more stable and easily handled hydrochloride salt and aids in the separation from any remaining basic impurities.
Caption: Synthesis workflow for this compound.
Application in the Synthesis of Mercaptoacetyltriglycine (MAG3)
The primary and most significant application of this compound is as a protected form of cysteamine in the multi-step synthesis of Mercaptoacetyltriglycine (MAG3). The benzyl group serves as a protecting group for the thiol, preventing its unwanted oxidation or participation in side reactions during the subsequent peptide coupling steps.
Experimental Workflow: Synthesis of S-Benzyl-MAG3
The synthesis of the S-benzyl protected MAG3 (S-Bz-MAG3) involves the coupling of S-benzylcysteamine with triglycine.
Materials:
-
This compound
-
Triglycine
-
A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide)
-
An activating agent (e.g., N-hydroxysuccinimide (NHS))
-
A suitable solvent (e.g., dimethylformamide (DMF))
-
A base (e.g., triethylamine)
Procedure:
-
Activation of the Carboxylic Acid: In a reaction vessel, triglycine is dissolved in a suitable solvent like DMF. The coupling agent (DCC) and activating agent (NHS) are then added to activate the carboxylic acid group of the terminal glycine residue, forming an active ester.
-
Deprotection of S-Benzylcysteamine: this compound is neutralized with a base such as triethylamine to yield the free amine, which is necessary for the subsequent nucleophilic attack.
-
Peptide Coupling: The solution of the free S-benzylcysteamine is added to the activated triglycine solution. The amine group of S-benzylcysteamine acts as a nucleophile, attacking the activated carbonyl carbon of the triglycine to form a stable amide bond.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for several hours and monitored by TLC or HPLC. Upon completion, the by-product, dicyclohexylurea (if DCC is used), is removed by filtration.
-
Purification of S-Bz-MAG3: The filtrate is concentrated, and the crude S-Bz-MAG3 is purified, often by recrystallization or chromatography, to yield the desired product.
Deprotection to Yield MAG3
The final step in the synthesis of MAG3 is the removal of the S-benzyl protecting group. This is typically achieved by reductive cleavage, for example, using sodium in liquid ammonia. This step must be performed carefully to avoid the reduction of other functional groups in the molecule.
Caption: Workflow for the synthesis of MAG3 using S-Benzylcysteamine.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined role in the synthesis of the radiopharmaceutical precursor, MAG3. Its synthesis via the S-alkylation of cysteamine is a robust and scalable process. The benzyl protecting group on the sulfur atom is key to its utility, allowing for selective reactions at other functional groups within the molecule during complex synthetic sequences. For researchers and professionals in drug development and radiopharmaceutical chemistry, a thorough understanding of the properties, synthesis, and applications of this compound is essential for the successful development of advanced diagnostic and therapeutic agents.
References
-
PubChem. 2-(Benzylthio)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Synthesis of benzyl chlorides. [Link]
- Google Patents. Method for preparing S-Bz-MAG3 as a precursor of contrast media.
-
PubMed. An improved synthesis of NHS-MAG3 for conjugation and radiolabeling of biomolecules with (99m)Tc at room temperature. [Link]
-
PubMed. Kit preparation of technetium-99m-mercaptoacetyltriglycine: analysis, biodistribution and comparison with technetium-99m-DTPA in patients with impaired renal function. [Link]
Sources
The Strategic Application of S-Benzylcysteamine Hydrochloride in the One-Pot Synthesis of 2-(Benzylthio)dihydropyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a novel and efficient one-pot, three-component synthesis of 2-(benzylthio)-1,4-dihydropyrimidines, a class of heterocyclic compounds with significant potential in medicinal chemistry. By leveraging S-benzylcysteamine hydrochloride as a key building block, this methodology provides a streamlined alternative to traditional multi-step synthetic routes. This document offers a comprehensive exploration of the underlying reaction mechanism, a detailed experimental protocol, and a discussion of the causality behind the experimental choices, thereby providing a self-validating system for researchers in drug discovery and organic synthesis.
Introduction: The Rationale for a Novel Synthetic Approach
The dihydropyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antibacterial, and antihypertensive properties.[1][2] The Biginelli reaction, a classic multicomponent condensation, has long been the cornerstone for the synthesis of dihydropyrimidinones.[3][4] However, the synthesis of derivatives bearing a 2-thioether linkage, such as the 2-(benzylthio) moiety, typically involves a multi-step process. This often begins with the synthesis of a 2-thiodihydropyrimidine via a Biginelli-like reaction with thiourea, followed by S-alkylation with a benzyl halide. This traditional approach, while effective, can be time-consuming and may require the isolation of intermediates, leading to reduced overall yields.
This guide proposes a paradigm shift: a one-pot, three-component reaction that directly incorporates the S-benzyl group from this compound into the dihydropyrimidine ring. This strategy not only enhances synthetic efficiency but also aligns with the principles of green chemistry by minimizing steps and potential waste.[5]
The Core Concept: A Biginelli-like Reaction with an In Situ Generated Thioamidinium Intermediate
The cornerstone of this proposed synthesis is the in situ generation of a reactive thioamidinium-like species from this compound. We hypothesize that under the reaction conditions, this compound undergoes a transformation to form a key intermediate that functions as a "thiourea equivalent" in a subsequent Biginelli-type cyclocondensation.
Proposed Reaction Mechanism
The proposed mechanism unfolds in a cascade of interconnected steps, beginning with the activation of this compound.
Figure 1: Proposed mechanism for the one-pot synthesis.
-
Formation of the Reactive Intermediate: this compound, in the presence of an acid catalyst and a suitable nitrogen source (if required, though the primary amine of another molecule of S-benzylcysteamine could potentially act as one), is proposed to form a reactive thioamidinium intermediate. This key step transforms the stable starting material into a potent building block for the subsequent condensation.
-
Formation of the Acyliminium Ion: The aldehyde component reacts with the thioamidinium intermediate to form an acyliminium ion. This step is analogous to the initial condensation between the aldehyde and urea in the classical Biginelli reaction.[4]
-
Michael Addition: The enol form of the β-dicarbonyl compound undergoes a nucleophilic attack on the acyliminium ion in a Michael-type addition. This carbon-carbon bond-forming step establishes the core backbone of the dihydropyrimidine ring.
-
Cyclization and Dehydration: The final steps involve an intramolecular cyclization, where the remaining nitrogen atom of the thioamidinium moiety attacks one of the carbonyl groups of the former β-dicarbonyl compound. Subsequent dehydration leads to the formation of the stable, aromatic-like dihydropyrimidine ring, yielding the desired 2-(benzylthio)dihydropyrimidine product.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the one-pot synthesis of a representative 2-(benzylthio)dihydropyrimidine. The protocol is designed to be a self-validating system, with clear instructions and checkpoints.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| This compound | 10421-43-9 | 203.71 g/mol | ≥98% | Sigma-Aldrich |
| Benzaldehyde | 100-52-7 | 106.12 g/mol | ≥99% | Acros Organics |
| Ethyl Acetoacetate | 141-97-9 | 130.14 g/mol | ≥99% | Alfa Aesar |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 g/mol | 200 proof | Fisher Scientific |
| Hydrochloric Acid (Concentrated) | 7647-01-0 | 36.46 g/mol | 37% | VWR |
Step-by-Step Procedure
Figure 2: A streamlined workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the desired aldehyde (e.g., benzaldehyde, 1.0 eq), and the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) in anhydrous ethanol (20 mL).
-
Catalyst Addition: To the stirred mixture, carefully add a catalytic amount of concentrated hydrochloric acid (3-4 drops). The acid serves to protonate the carbonyl group of the aldehyde, rendering it more electrophilic, and to facilitate the formation of the reactive thioamidinium intermediate.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). The reaction is typically complete within 4-6 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. For further purification, recrystallize the solid from a minimal amount of hot ethanol.
-
Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Potential Issues & Solutions |
| Yield | 60-80% | Low Yield: Incomplete reaction (extend reflux time), side reactions (ensure anhydrous conditions), or loss during workup (careful handling). |
| Purity | Crystalline solid | Oily Product: Incomplete removal of solvent (dry thoroughly), or presence of impurities (optimize recrystallization solvent system). |
| TLC Analysis | Single major product spot | Multiple Spots: Incomplete reaction or side product formation (adjust catalyst amount or reaction temperature). |
Synthesis of Thiazolines: An Alternative Pathway
This compound can also serve as a precursor for the synthesis of thiazolines, another important class of sulfur- and nitrogen-containing heterocycles. Thiazolines are often intermediates in the synthesis of thiazoles and possess their own spectrum of biological activities.
The synthesis of 2-substituted thiazolines can be achieved through the condensation of this compound with nitriles or carboxylic acids under dehydrating conditions.
Proposed Mechanism for Thiazoline Synthesis
Figure 3: Proposed mechanism for thiazoline synthesis.
Conclusion and Future Outlook
The utilization of this compound as a versatile building block in multicomponent reactions opens up new avenues for the efficient synthesis of medicinally relevant heterocyclic compounds. The proposed one-pot synthesis of 2-(benzylthio)dihydropyrimidines offers a significant improvement over traditional methods in terms of step economy and potential for diversification. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this powerful synthetic strategy. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore these exciting possibilities and to accelerate the discovery of novel therapeutic agents.
References
-
Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
- Multicomponent reactions for the synthesis of heterocycles. (2012). Chemical Society Reviews, 41(9), 3525-3542.
- Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (2008). E-Journal of Chemistry, 5(4), 841-846.
- Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Deriv
- An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. (2014).
- The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry.
- Synthesis and radioprotective activity of new cysteamine and cystamine derivatives. (1991). Journal of Medicinal Chemistry, 34(10), 3114-3120.
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. (2015). Journal of the Chemical Society of Pakistan, 37(3), 564-572.
- Monitoring the conversion of benzaldehyde and ethyl acetoacetate to ( Z )-ethyl 2-benzylidene-3-oxobutanoate ( 2a ) across a range of reaction conditions. (2017). Reaction Chemistry & Engineering, 2(4), 545-552.
- Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). RSC Medicinal Chemistry, 14(11), 2139-2165.
- A One-pot Multi-component Synthesis of some New Dihydropyrimidine Derivatives via Biginelli Condensations. (2023). ZANCO Journal of Pure and Applied Sciences, 35(4), 163-172.
- A Sustainable Multicomponent Pyrimidine Synthesis. (2015).
- Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. (2002). Journal of the Brazilian Chemical Society, 13(2), 241-245.
- One-Pot Tandem Approach for the Synthesis of Benzothiazoles from Benzyl Halides. (2010). Synlett, 2010(16), 2457-2460.
- Special Issue : Advances in the Synthesis and Application of Heterocyclic Compounds. (n.d.). Molecules.
- Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2011). International Journal of Pharmaceutical Sciences and Drug Research, 3(3), 220-223.
- Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Deriv
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). Future Medicinal Chemistry, 16(12), 1085-1108.
- Biginelli reaction of benzaldehyde, ethyl acetoacetate and urea with different catalysts. (2016). Journal of the Serbian Chemical Society, 81(12), 1365-1377.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2013). International Journal of Medicinal Chemistry, 2013, 497565.
- Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. (2023). ACS Omega, 8(42), 39599-39609.
- Hantzsch condensation reaction among benzaldehyde, ethyl acetoacetate, and ammonium acetate using 1′ as a catalyst in an ethanol medium. (2024). Applied Organometallic Chemistry, 38(1), e7153.
- Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. (2018).
Sources
- 1. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols: S-Benzylcysteamine Hydrochloride for Disulfide Bond Mapping
Introduction
Disulfide bonds, the covalent linkages formed between two cysteine residues, are critical post-translational modifications that dictate the tertiary and quaternary structures of many proteins.[1][2] For therapeutic proteins, particularly monoclonal antibodies, the precise connectivity of these bonds is a critical quality attribute (CQA) that ensures structural integrity, stability, and biological function.[3] Regulatory bodies such as the USFDA and EMA mandate the thorough characterization of disulfide bridges to guarantee the safety and efficacy of biotherapeutics.[4]
Mass spectrometry (MS) has become the definitive analytical tool for elucidating these complex linkages.[3][5][6] A common strategy involves digesting the protein under non-reducing conditions to preserve the native disulfide bonds, followed by LC-MS/MS analysis to identify the connected peptides.[1][3] However, confident assignment often requires a comparative analysis with a fully reduced and alkylated sample to pinpoint which peptides were originally linked.[3][4] This is where selective reducing agents play a pivotal role.
This application note provides a comprehensive guide to the use of S-Benzylcysteamine hydrochloride, a selective and efficient reducing agent, in disulfide bond mapping workflows. We will delve into its mechanism of action, provide a detailed, field-tested protocol for its application, and discuss the rationale behind key experimental steps to empower researchers, scientists, and drug development professionals in achieving high-confidence disulfide bond characterization.
The Role and Mechanism of this compound
This compound is a thiol-containing compound that acts as a potent reducing agent, cleaving disulfide bonds through a thiol-disulfide exchange reaction. The benzyl group provides steric hindrance, which can be exploited for selective or partial reduction under controlled conditions, a feature highly valuable in mapping complex disulfide architectures.
The reduction mechanism proceeds via a nucleophilic attack of the thiolate anion of S-Benzylcysteamine on one of the sulfur atoms of the protein's disulfide bond.[7] This results in the formation of a mixed disulfide between the protein cysteine and the S-Benzylcysteamine, releasing the other cysteine as a free thiol. A second molecule of S-Benzylcysteamine then reduces this mixed disulfide, resulting in two free protein thiols and a disulfide-bonded dimer of S-Benzylcysteamine.
Key Advantages in Disulfide Mapping:
-
Efficiency: Rapidly and completely reduces disulfide bonds under optimized conditions.
-
Selectivity: Can be used for partial reduction to probe disulfide bond accessibility.
-
Compatibility: Readily integrated into standard proteomics workflows involving enzymatic digestion and mass spectrometry.
Experimental Protocol: Disulfide Bond Mapping Workflow
This protocol outlines a robust workflow for mapping the disulfide bonds of a protein, such as a monoclonal antibody, using this compound for the "reduced" sample arm of the experiment. The strategy is based on comparing the peptide maps of a non-reduced digest with a reduced and alkylated digest.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Iodoacetamide (IAM) | ≥99% (for proteomics) | Thermo Fisher Scientific |
| Tris-HCl | Molecular Biology Grade | Invitrogen |
| Guanidine Hydrochloride | Proteomics Grade | Thermo Fisher Scientific |
| Trypsin, Sequencing Grade | Promega | |
| Formic Acid (FA) | LC-MS Grade | Thermo Fisher Scientific |
| Acetonitrile (ACN) | LC-MS Grade | Thermo Fisher Scientific |
| Ultrapure Water | Millipore | |
| Protein of Interest (e.g., IgG) | ≥95% purity |
Step-by-Step Methodology
1. Sample Preparation and Denaturation
Rationale: Denaturation is crucial to unfold the protein, ensuring all cysteine residues, including those buried within the hydrophobic core, are accessible to the reducing and alkylating agents and the digestive enzyme.
-
Prepare a denaturation buffer: 8 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0.
-
Dissolve the protein of interest in the denaturation buffer to a final concentration of 1-5 mg/mL.
-
Incubate the sample at 37°C for 30 minutes.
-
Divide the denatured protein sample into two equal aliquots: one for the "Non-Reduced" workflow and one for the "Reduced" workflow.
2. Reduction and Alkylation (for the "Reduced" Sample)
Rationale: Reduction cleaves all disulfide bonds. Subsequent alkylation with an agent like iodoacetamide (IAM) covalently modifies the newly formed free thiols, preventing them from re-forming disulfide bonds and adding a specific mass tag (+57.02 Da) for confident identification in the MS analysis.
-
Reduction: To the "Reduced" aliquot, add this compound from a freshly prepared 1 M stock solution in 100 mM Tris-HCl, pH 8.0, to a final concentration of 20 mM.
-
Incubate at 56°C for 1 hour.
-
Alkylation: Prepare a 500 mM stock solution of Iodoacetamide (IAM) in 100 mM Tris-HCl, pH 8.0. Protect this solution from light.
-
Add the IAM stock solution to the reduced sample to a final concentration of 50 mM.
-
Incubate in the dark at room temperature for 45 minutes.
3. Buffer Exchange and Enzymatic Digestion
Rationale: High concentrations of denaturants like Guanidine-HCl inhibit the activity of proteolytic enzymes such as trypsin. A buffer exchange is necessary to reduce the denaturant concentration to a level compatible with efficient digestion.
-
Perform a buffer exchange for both the "Non-Reduced" and the "Reduced/Alkylated" samples into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0). This can be done using spin columns or dialysis. Ensure the final Guanidine-HCl concentration is below 0.5 M.
-
Add sequencing-grade trypsin to both samples at a 1:20 enzyme-to-protein ratio (w/w).
-
Incubate both samples at 37°C for 12-16 hours (overnight).
-
Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
4. LC-MS/MS Analysis
Rationale: Reverse-phase liquid chromatography separates the complex mixture of peptides before they are introduced into the mass spectrometer.[3] The mass spectrometer then measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence.
-
Set up a standard reverse-phase LC gradient using a C18 column suitable for peptide separations.[3]
-
Inject equal amounts of the "Non-Reduced" and "Reduced/Alkylated" digests.
-
Acquire data using a high-resolution mass spectrometer capable of performing data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Ensure that the MS/MS fragmentation method (e.g., HCD, CID, or ETD) is optimized for peptide sequencing.[8]
Data Analysis and Interpretation
The core of the analysis involves comparing the chromatograms and MS data from the two runs.[3]
-
Identify Disulfide-Bonded Peptides: In the "Non-Reduced" sample data, look for peptide masses that do not correspond to any predicted linear peptides from the protein sequence. These are candidates for disulfide-linked peptides. These peaks will be absent in the "Reduced/Alkylated" sample chromatogram.[3][4]
-
Confirm Component Peptides: In the "Reduced/Alkylated" sample data, search for the corresponding linear peptides that made up the disulfide-linked species. These peptides will contain cysteine residues modified with acetamide (+57.02 Da).
-
Utilize Software: Employ specialized software for disulfide bond analysis. These tools can automatically compare the two datasets, identify potential disulfide-linked peptides in the non-reduced data, and confirm their constituent peptides in the reduced and alkylated data.[5][9]
Visualizing the Workflow
The entire experimental process can be visualized as a logical flow from sample preparation to data interpretation.
Caption: Workflow for disulfide bond mapping using a comparative approach.
Troubleshooting and Expert Insights
-
Incomplete Reduction: If disulfide-linked peptides are still observed in the reduced sample, consider increasing the concentration of this compound or extending the incubation time. Ensure the pH of the reduction buffer is optimal (~8.0) for thiol-disulfide exchange.
-
Disulfide Scrambling: Scrambling, or the artificial rearrangement of disulfide bonds, can occur during sample preparation. To minimize this, maintain a slightly acidic pH during initial handling steps and consider adding an alkylating agent like N-ethylmaleimide (NEM) to block free thiols in the "non-reduced" sample prep if partial reduction is suspected in the native protein.[10]
-
Complex Spectra: The MS/MS spectra of disulfide-linked peptides can be complex to interpret manually. Utilizing fragmentation techniques like Electron-Transfer Dissociation (ETD), which can preferentially cleave the disulfide bond itself, can be highly advantageous. Furthermore, specialized software is essential for high-throughput and high-confidence analysis.[6][11]
Conclusion
The accurate mapping of disulfide bonds is a non-negotiable aspect of protein characterization, especially in the development of biotherapeutics. The protocol detailed here, utilizing this compound, provides a reliable and robust framework for this critical analysis. By understanding the chemical principles behind each step and leveraging a comparative analytical strategy, researchers can confidently elucidate the disulfide connectivity of their protein of interest, ensuring a comprehensive understanding of its structure and function.
References
-
Wang, S., et al. (2018). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Molecules, 23(3), 655. Retrieved from [Link]
-
SCIEX. (2014). Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS. Retrieved from [Link]
-
Chader, N., et al. (2017). Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies. MAbs, 9(5), 864-873. Retrieved from [Link]
-
Ghesquière, B., et al. (2019). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Chemical Science, 10(4), 1133-1140. Retrieved from [Link]
-
Lu, Y., et al. (2018). Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software. Journal of the American Society for Mass Spectrometry, 29(4), 717-728. Retrieved from [Link]
-
Strop, P., et al. (2022). Cysteine metabolic engineering and selective disulfide reduction produce superior antibody-drug-conjugates. Communications Biology, 5(1), 434. Retrieved from [Link]
-
Chakrabarti, R., & Schryvers, A. B. (2008). A review of algorithmic techniques for disulfide-bond determination. Briefings in Bioinformatics, 9(4), 320-331. Retrieved from [Link]
-
ResearchGate. (n.d.). A Five-Step Synthesis of (S)-Macrostomine from (S)-Nicotine. Retrieved from [Link]
-
Lu, Y., et al. (2018). Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software. PubMed. Retrieved from [Link]
-
Waters. (2013). Fast and Automatic Mapping of Disulfide Bonds in a Monoclonal Antibody using SYNAPT G2 HDMS and BiopharmaLynx 1.3. Retrieved from [Link]
-
ACS. (n.d.). Selective reduction of proteins for site-specific antibody-drug conjugation. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cysteamine Hydrochloride?. Retrieved from [Link]
-
Kirley, T. L. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Biochemical and Biophysical Research Communications, 482(4), 853-858. Retrieved from [Link]
-
SCIEX. (2022). High-confidence disulfide bond mapping of biotherapeutics using an electron-activated dissociation (EAD)-based middle-down workflow. Retrieved from [Link]
-
Li, Y., et al. (2018). DISC: DISulfide linkage Characterization from tandem mass spectra. Bioinformatics, 34(13), 2215-2223. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylcysteine disrupts the disulfide bond (S-S) of mucoproteins by.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems. Retrieved from [Link]
-
Luo, M., et al. (2023). Photocatalytic enantioselective Minisci reaction of β-carbolines and application to natural product synthesis. Chemical Science, 14(1), 251-256. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Retrieved from [Link]
-
ChemRxiv. (2022). Electrocatalytic Reduction of Disulfide Bonds in Antibodies. Retrieved from [Link]
-
ResearchGate. (n.d.). Assignment of Disulfide Bonds in Proteins by Chemical Cleavage and Peptide Mapping by Mass Spectrometry. Retrieved from [Link]
-
Flaumenhaft, R. (2018). Allosteric disulfides: Sophisticated molecular structures enabling flexible protein regulation. Journal of Thrombosis and Haemostasis, 16(1), 15-25. Retrieved from [Link]
-
The Bumbling Biochemist. (2022). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc.. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles. Retrieved from [Link]
Sources
- 1. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric disulfides: Sophisticated molecular structures enabling flexible protein regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. waters.com [waters.com]
- 10. sciex.com [sciex.com]
- 11. academic.oup.com [academic.oup.com]
Application Note: S-Benzylcysteamine Hydrochloride for Derivatization in LC-MS/MS Analysis
Introduction
The accurate and sensitive quantification of highly reactive electrophilic compounds, such as isocyanates, in complex biological and environmental matrices presents a significant analytical challenge. These molecules are often present at low concentrations and can readily react with biological macromolecules, making their direct analysis by liquid chromatography-mass spectrometry (LC-MS/MS) difficult. Chemical derivatization is a powerful strategy to overcome these limitations by improving the stability, chromatographic retention, and ionization efficiency of the target analytes.[1]
This application note describes a robust and sensitive method for the analysis of isocyanates and other reactive electrophiles using S-Benzylcysteamine hydrochloride (SBCH) as a derivatizing agent, followed by LC-MS/MS quantification. The thiol group of S-Benzylcysteamine readily reacts with the electrophilic isocyanate group to form a stable thiocarbamate adduct. This derivatization imparts several key advantages:
-
Increased Stability: The resulting adduct is significantly more stable than the parent isocyanate, preventing its degradation during sample preparation and analysis.
-
Improved Chromatographic Behavior: The benzyl group in the SBCH molecule increases the hydrophobicity of the derivative, leading to better retention on reversed-phase liquid chromatography (RPLC) columns.
-
Enhanced Ionization Efficiency: The tertiary amine in the cysteamine backbone of the derivative is readily protonated, leading to a strong signal in positive electrospray ionization (ESI) mode.
This method is particularly valuable for researchers in occupational health and safety, environmental monitoring, and drug development who need to accurately measure exposure to isocyanates and understand the formation of protein and DNA adducts.[2][3]
Principle of the Method
The core of this method is the nucleophilic addition of the thiol group of S-Benzylcysteamine to the electrophilic carbon of the isocyanate group. This reaction proceeds rapidly under mild conditions to form a stable thiocarbamate derivative.
Reaction Mechanism:
Caption: Derivatization of an isocyanate with S-Benzylcysteamine.
Experimental Protocol
This protocol provides a general framework for the derivatization of isocyanates in a sample matrix. Optimization of specific parameters may be required for different analytes and matrices.
Materials and Reagents:
-
This compound (SBCH)
-
Isocyanate standards (e.g., methyl isocyanate, toluene diisocyanate)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH₄OH) or other suitable base
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with ESI source
Workflow Diagram:
Caption: General workflow for isocyanate analysis using SBCH derivatization.
Step-by-Step Methodology:
-
Preparation of SBCH Derivatizing Reagent:
-
Prepare a 10 mg/mL stock solution of SBCH in water. This solution should be prepared fresh daily.
-
For the working derivatizing solution, dilute the stock solution in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.5) to a final concentration of 1 mg/mL.
-
-
Sample Preparation and Derivatization:
-
For air samples collected on a filter, extract the filter with an appropriate solvent (e.g., toluene). Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant. Evaporate the supernatant to dryness.
-
Reconstitute the dried extract in 100 µL of the derivatizing solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
-
Sample Cleanup (Optional):
-
If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the derivatized analyte with methanol or acetonitrile.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The following are typical starting conditions and should be optimized for the specific analyte and LC-MS/MS system.
-
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions: The specific precursor and product ions for the SBCH-derivatized analyte of interest must be determined by infusing a standard solution of the derivative into the mass spectrometer. The precursor ion will be the [M+H]⁺ of the derivative. The product ions will result from the fragmentation of the precursor ion, with a common fragment being the S-Benzylcysteamine moiety.
Data and Expected Results
The use of SBCH as a derivatizing agent is expected to significantly enhance the sensitivity and selectivity of isocyanate analysis. A well-optimized method should yield a linear calibration curve over a wide concentration range with a low limit of detection (LOD) and limit of quantification (LOQ).
| Analyte (as SBCH derivative) | Precursor Ion (m/z) | Product Ion (m/z) | Expected LOD (pg/mL) |
| Methyl Isocyanate-SBCH | To be determined | To be determined | < 100 |
| Toluene Diisocyanate-SBCH | To be determined | To be determined | < 100 |
Note: The exact m/z values and LODs will depend on the specific isocyanate and the instrumentation used. The values in the table are illustrative.
Troubleshooting
-
Low Derivatization Efficiency:
-
Ensure the pH of the reaction mixture is basic (pH 8-9) to facilitate the deprotonation of the thiol group.
-
Increase the incubation time or temperature.
-
Use a higher concentration of the SBCH derivatizing reagent.
-
-
Poor Chromatographic Peak Shape:
-
Optimize the LC gradient and mobile phase composition.
-
Ensure complete removal of underivatized SBCH, which can be highly polar.
-
-
Low MS Signal:
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Confirm the correct MRM transitions and collision energies.
-
Conclusion
Derivatization with this compound offers a reliable and sensitive approach for the LC-MS/MS analysis of isocyanates and other reactive electrophiles. This method enhances the stability, chromatographic performance, and ionization of the analytes, enabling their accurate quantification at trace levels in complex matrices. The protocol described herein provides a solid foundation for researchers to develop and validate methods for their specific applications.
References
-
Creta, M., et al. (2011). Biological monitoring for isocyanates. Annals of Work Exposures and Health, 55(6), 587-601. [Link]
-
Fent, K. W., & D'Arcy, J. B. (2013). Biological monitoring for isocyanates. Journal of Occupational and Environmental Hygiene, 10(12), D161-D166. [Link]
Sources
The Prospect of S-Benzylcysteamine Hydrochloride in Advanced Quantitative Proteomics: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the large-scale analysis of protein abundance and its dynamic changes. While established workflows using reagents like Dithiothreitol (DTT) and Iodoacetamide (IAA) for disulfide bond reduction and alkylation are robust, the exploration of novel chemical tools continues to be a frontier for enhancing specificity, efficiency, and depth in proteomic analyses. This document explores the theoretical applications and potential protocols for integrating S-Benzylcysteamine hydrochloride into quantitative proteomics workflows, particularly in the context of isobaric tagging technologies such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). While direct, widespread application of this compound in mainstream quantitative proteomics is not extensively documented in current literature, its chemical structure suggests intriguing possibilities. This guide will provide both a conceptual framework for its potential use and detailed, field-proven protocols for the broader quantitative proteomics pipeline into which it might be integrated.
Introduction: The Chemical Logic of Sample Preparation in Quantitative Proteomics
The journey from a complex biological sample to meaningful quantitative data is a multi-step process where each stage is critical for the final outcome.[1] A typical "bottom-up" proteomics workflow involves the enzymatic digestion of proteins into smaller peptides, which are more amenable to analysis by mass spectrometry (MS).[2][3] For successful analysis, the intricate three-dimensional structures of proteins, particularly those stabilized by disulfide bonds between cysteine residues, must be unraveled. This is achieved through reduction and alkylation.
-
Reduction: This step, commonly performed using DTT or Tris(2-carboxyethyl)phosphine (TCEP), cleaves the disulfide bonds (S-S) to produce free sulfhydryl groups (-SH).
-
Alkylation: The newly formed free sulfhydryl groups are then capped, typically with iodoacetamide or chloroacetamide. This prevents them from reforming disulfide bonds, ensuring the protein remains in a linear state for efficient enzymatic digestion.[3]
It is within this foundational context of reduction and alkylation that we can hypothesize a role for this compound.
This compound: A Chemical Perspective and Hypothetical Role
This compound is a molecule containing a protected thiol group. The benzyl group acts as a protecting group for the reactive thiol of cysteamine. In organic synthesis, such protecting groups are employed to mask the reactivity of a functional group until it is needed, at which point it can be selectively removed.
Based on this chemical logic, we can propose a few potential, albeit speculative, applications in quantitative proteomics:
-
A Controlled or Delayed Reducing Agent: The benzyl group could potentially be cleaved under specific conditions (e.g., changes in pH, temperature, or addition of a specific catalyst) to release cysteamine, a known reducing agent. This could offer a level of control over the reduction process not available with immediately reactive agents like DTT.
-
A Bifunctional Reagent: Upon deprotection, the free thiol could reduce disulfide bonds, and the primary amine could be a site for secondary reactions or labeling, although this is less straightforward in a complex peptide mixture.
The primary challenge and the reason for its lack of mainstream adoption could be the conditions required for the debenzylation step, which may not be compatible with maintaining protein/peptide integrity.
Core Experimental Workflow: Isobaric Tagging Quantitative Proteomics
The following sections detail a comprehensive, standardized protocol for quantitative proteomics using TMT labeling. This workflow serves as the foundational procedure into which a novel reagent like this compound could be tested and validated, likely as a substitute in the reduction step.
Diagram: Standard Quantitative Proteomics Workflow
Caption: A generalized workflow for quantitative proteomics using isobaric tags.
Protocol 1: Sample Preparation from Cultured Cells
This protocol outlines the initial steps of protein extraction, reduction, alkylation, and digestion, which are critical for reliable quantitative results.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 8 M Urea in 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5
-
Reducing Agent: 10 mM DTT in 100 mM TEAB (prepare fresh)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA) in 100 mM TEAB (prepare fresh in the dark)
-
Trypsin (MS-grade), reconstituted in 50 mM Acetic Acid
-
100 mM TEAB, pH 8.5
-
BCA Protein Assay Kit
Procedure:
-
Cell Harvesting:
-
Culture cells to the desired confluency. For quantitative experiments, aim for a starting material of at least 100 µg of protein per condition.[4]
-
Aspirate the culture medium and wash the cells 2-3 times with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.
-
-
Protein Extraction (Lysis):
-
Add Lysis Buffer to the cell pellet (e.g., 100 µL for a 20 µL pellet).[4]
-
Vortex thoroughly and sonicate on ice to ensure complete cell lysis and shearing of nucleic acids.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay. The BCA assay is more sensitive than the Bradford assay and less susceptible to interference from common buffer components.[5][6]
-
Normalize the volume of each sample with Lysis Buffer to ensure equal protein amounts (e.g., 100 µg) are taken forward for each condition.
-
-
Reduction and Alkylation:
-
To 100 µg of protein in Lysis Buffer, add the 10 mM DTT solution to a final concentration of 1 mM.
-
Incubate at 37°C for 1 hour.
-
Cool the sample to room temperature. Add the 55 mM IAA solution to a final concentration of 5.5 mM.
-
Incubate for 45 minutes at room temperature in the dark.[7]
-
-
Protein Digestion:
-
Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 2 M, as high concentrations of urea can inhibit trypsin activity.
-
Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with mass spectrometry analysis.[3]
-
Dry the cleaned peptides in a vacuum centrifuge.
-
Protocol 2: Isobaric Labeling with TMT Reagents
This protocol describes the covalent labeling of peptides with TMT reagents, enabling multiplexed quantification.
Materials:
-
TMT Labeling Reagents (e.g., TMTpro™ 16plex Label Reagent Set)
-
Anhydrous acetonitrile (ACN)
-
100 mM TEAB, pH 8.5
-
5% Hydroxylamine solution
Procedure:
-
Reagent and Sample Preparation:
-
Resuspend the dried, cleaned peptides from each sample in 100 µL of 100 mM TEAB.
-
Allow the TMT label reagents to equilibrate to room temperature. Add 41 µL of anhydrous ACN to each vial of TMT reagent, vortex, and centrifuge briefly.[7]
-
-
Labeling Reaction:
-
Add the entire volume of the reconstituted TMT label reagent to the corresponding peptide sample. Ensure a different TMT label is used for each experimental condition.
-
Incubate the reaction for 1 hour at room temperature.[7]
-
-
Quenching the Reaction:
-
Sample Pooling and Cleanup:
-
Combine all labeled samples into a single new microcentrifuge tube.
-
Perform another C18 SPE cleanup to remove unreacted TMT reagents and other byproducts.
-
Dry the pooled, labeled peptide sample in a vacuum centrifuge. The sample is now ready for fractionation and LC-MS/MS analysis.
-
Data Interpretation and Considerations
| Parameter | TMT (Tandem Mass Tag) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Multiplexing Capability | Up to 18-plex with TMTpro™ | Typically 4-plex or 8-plex.[9] |
| Reporter Ion m/z | Varies with the specific TMT kit (e.g., TMT10plex: 126-131 Da) | 4-plex: 114, 115, 116, 117 Da.[9] |
| Fragmentation | Requires Higher-energy Collisional Dissociation (HCD) for optimal reporter ion generation.[4] | Compatible with Collision-Induced Dissociation (CID) and HCD. |
| Structure | Comprises a reporter group, a mass normalizer, and a peptide-reactive group. | Structurally similar to TMT, with a reporter, balance, and reactive group.[10] |
| Primary Application | High-throughput relative quantification of proteins across multiple samples simultaneously.[11] | Relative and absolute protein quantification.[10] |
Investigating this compound: An Experimental Design
To validate the use of this compound in a quantitative proteomics workflow, a rigorous experimental design is necessary.
Diagram: Validation Workflow for a Novel Reagent
Caption: Experimental design to validate a novel reagent in proteomics.
Experimental Steps:
-
Benchmarking against DTT: Prepare identical protein samples (e.g., BSA or a complex cell lysate). Process one set using the standard DTT/IAA protocol and the other by replacing DTT with this compound.
-
Optimization: Systematically test different deprotection/reaction conditions for this compound (e.g., varying pH, temperature, and incubation time).
-
Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Evaluation Metrics:
-
Protein/Peptide Identifications: Compare the total number of identified proteins and peptides. A significant decrease in the test condition may indicate inefficient reduction.
-
Missed Cleavages: An increase in missed tryptic cleavages can suggest that the protein was not fully denatured, pointing to incomplete reduction.
-
Cysteine-containing Peptide IDs: Specifically monitor the identification rates of peptides containing cysteine.
-
Quantitative Reproducibility: For a complex lysate, assess the coefficient of variation (CV) across technical replicates.
-
Troubleshooting and Expert Insights
When integrating any new reagent or modifying a protocol, challenges are expected.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Peptide/Protein IDs | Incomplete reduction or alkylation; Inefficient digestion; Poor sample cleanup. | Verify reduction efficiency with a free-thiol assay. Optimize enzyme-to-protein ratio and digestion time. Ensure complete removal of interfering substances during C18 cleanup. |
| High Number of Missed Cleavages | Incomplete protein denaturation due to failed reduction. | Re-optimize the reduction step. Increase the concentration of the reducing agent or extend incubation time. |
| Poor TMT Labeling Efficiency | Presence of primary amines in the buffer (e.g., Tris); Incorrect pH. | Ensure the labeling buffer is free of primary amines (use TEAB or HEPES). The pH should be ~8.5 for efficient labeling of N-termini and lysine residues. |
| Inconsistent Quantification | Pipetting errors during sample pooling; Loss of sample during cleanup; Incomplete quenching of TMT reaction. | Use a reference channel for normalization. Be meticulous during sample handling and pooling. Ensure the quenching step is performed correctly to prevent cross-labeling. |
Conclusion
While this compound is not a standard reagent in the quantitative proteomics toolkit, its chemical properties invite theoretical exploration. This guide has provided the foundational, validated protocols that form the backbone of modern quantitative proteomics. For researchers interested in exploring novel chemical tools, the path forward involves rigorous, comparative experiments. By benchmarking against established methods and meticulously evaluating performance metrics, the utility of new reagents like this compound can be thoroughly assessed. The protocols and frameworks provided herein serve as a robust starting point for both routine high-throughput quantitative analysis and the pioneering development of new methodologies.
References
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. Available at: [Link]
-
ResearchGate. (2014). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. Available at: [Link]
-
MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]
-
NIH. (2025). Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry. PMC. Available at: [Link]
-
PubMed. (2008). Quantitative profiling of drug-associated proteomic alterations by combined 2-nitrobenzenesulfenyl chloride (NBS) isotope labeling and 2DE/MS identification. Available at: [Link]
-
PubMed. (2016). Sample Preparation Approaches for iTRAQ Labeling and Quantitative Proteomic Analyses in Systems Biology. Available at: [Link]
-
NIH. (2023). A proteome-wide atlas of drug mechanism of action. PMC. Available at: [Link]
-
NIH. (2024). Evaluating the efficacy of protein quantification methods on membrane proteins. PMC. Available at: [Link]
-
Allied Academies. (2023). Protein quantification methods: Advantages and limitations. Available at: [Link]
-
NIH. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. PMC. Available at: [Link]
-
MDPI. (2022). Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine. Available at: [Link]
-
UAB. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation). Available at: [Link]
-
ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination?. Available at: [Link]
-
ResearchGate. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry | Request PDF. Available at: [Link]
-
ResearchGate. (2011). (PDF) Quantitative Proteomics Using iTRAQ Labeling and Mass Spectrometry. Available at: [Link]
-
bioRxiv. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. Available at: [Link]
-
ResearchGate. (2011). Liquid Chromatography-Mass Spectrometry-based Quantitative Proteomics. Available at: [Link]
-
NIH. (2019). Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations. PMC. Available at: [Link]
-
ResearchGate. General TMT protocol overview A) Cells were lysed after which B)... Available at: [Link]
-
NIH. (2007). Proteomic Approaches in Understanding Action Mechanisms of Metal-Based Anticancer Drugs. PMC. Available at: [Link]
-
NIH. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. PMC. Available at: [Link]
-
CDC Stacks. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Available at: [Link]
-
NIH. (2009). Quantitative Serum Proteomics Using Dual Stable Isotope Coding and nano LC-MS/MSMS. PMC. Available at: [Link]
-
PubMed. (2006). Protein labeling by iTRAQ: a new tool for quantitative mass spectrometry in proteome research. Available at: [Link]
-
PubMed. (2023). An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples. Available at: [Link]
-
Allied Academies. (2023). Protein quantification methods: Advantages and limitations. Available at: [Link]
-
NIH. (2024). A framework for quality control in quantitative proteomics. PMC. Available at: [Link]
-
Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available at: [Link]
-
YouTube. (2021). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. Available at: [Link]
-
Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Available at: [Link]
-
NIH. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. PMC. Available at: [Link]
-
ResearchGate. TMT titration experiments using the downscaled TMT labeling strategy... Available at: [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Keck Mass Spectrometry & Proteomics Resource | Yale Research [research.yale.edu]
- 10. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
Targeted Cysteine Modification Using S-Benzylcysteamine Hydrochloride: A Detailed Guide for Researchers
In the dynamic fields of chemical biology, drug development, and proteomics, the ability to selectively modify proteins is paramount. Among the canonical amino acids, cysteine, with its unique nucleophilic thiol group, presents an unparalleled target for precise chemical ligation. This guide provides an in-depth exploration of S-Benzylcysteamine hydrochloride as a versatile reagent for the targeted modification of cysteine residues in proteins and peptides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss its applications, offering researchers a comprehensive resource to leverage this powerful tool in their work.
Introduction: The Significance of Cysteine Modification
Cysteine's relatively low abundance in proteins and the distinct reactivity of its thiol side chain make it an ideal target for site-specific modification.[1] The ability to selectively conjugate molecules such as fluorophores, drugs, or biotin to cysteine residues has revolutionized our understanding of protein function, localization, and interaction networks. Furthermore, in the realm of therapeutic development, cysteine-mediated bioconjugation is a cornerstone for the creation of antibody-drug conjugates (ADCs) and other targeted therapies.[2]
This compound emerges as a valuable reagent in this context. It offers a strategic approach to introduce a cysteamine moiety onto a target protein through a disulfide linkage. This modification can serve various purposes, from altering the protein's biophysical properties to acting as a delivery vehicle for the cysteamine molecule itself.
The Chemistry of this compound
This compound is the hydrochloride salt of S-benzylcysteamine. The key to its utility in cysteine modification lies in the S-benzyl group, which acts as a protecting group for the thiol of cysteamine. The modification of a protein cysteine residue by this compound proceeds through a thiol-disulfide exchange reaction.
Mechanism of Action: A Thiol-Disulfide Exchange Reaction
The core of the reaction is a nucleophilic attack by the deprotonated thiol group (thiolate) of a cysteine residue on the protein at the sulfur atom of the S-benzylcysteamine. This reaction is pH-dependent, as the formation of the highly reactive thiolate anion is favored at a pH approaching or exceeding the pKa of the cysteine sulfhydryl group (typically around 8-9.5).[3]
The proposed mechanism involves two key steps:
-
Deprotonation of the Target Cysteine: Under appropriate pH conditions (typically neutral to slightly alkaline), the thiol group of the target cysteine residue on the protein is deprotonated to form a thiolate anion (Protein-S⁻). This anion is a potent nucleophile.[4]
-
Nucleophilic Attack and Disulfide Bond Formation: The protein thiolate attacks the sulfur atom of the S-benzylcysteamine. This leads to the cleavage of the sulfur-benzyl bond and the formation of a new disulfide bond between the protein's cysteine and the cysteamine moiety. Toluene is released as a byproduct.
This reaction results in the formation of a mixed disulfide, effectively tethering the cysteamine molecule to the protein.
Caption: Mechanism of cysteine modification by S-Benzylcysteamine.
Applications in Research and Drug Development
The modification of proteins with this compound opens up a range of possibilities for researchers and drug developers.
-
Bioconjugation and Labeling: The introduced cysteamine moiety can serve as a handle for further chemical modifications. The primary amine of the cysteamine can be targeted for conjugation with various molecules, such as fluorescent dyes, biotin, or crosslinkers, using amine-reactive chemistry.[5]
-
Intracellular Delivery: Cysteamine is a known therapeutic agent for cystinosis, a rare genetic disorder.[6] this compound can be explored as a component of a delivery system to transport cysteamine into cells, where the disulfide bond can be cleaved by the reducing intracellular environment, releasing the active drug.
-
Modulation of Protein Function: The addition of a cysteamine molecule to a protein can alter its physicochemical properties, such as its charge and hydrophilicity. This can be used to study the impact of such changes on protein structure, stability, and function.
Detailed Experimental Protocols
The following protocols provide a starting point for the targeted modification of cysteine residues in proteins using this compound. Optimization may be required for specific proteins and applications.
General Considerations
-
Protein Purity: It is crucial to start with a highly purified protein solution to avoid non-specific reactions.
-
Reduction of Disulfide Bonds: If the target cysteine is involved in a disulfide bond, it must first be reduced. This can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reducing agent must be removed before the modification reaction.[7]
-
pH Control: The pH of the reaction buffer is a critical parameter. A pH range of 7.0-8.5 is generally recommended to ensure sufficient deprotonation of the cysteine thiol without promoting significant hydrolysis of other protein functional groups.[8]
-
Stoichiometry: The molar ratio of this compound to the protein will influence the efficiency of the modification. A molar excess of the reagent is typically used.
Protocol for Protein Modification
This protocol is a general guideline for the modification of a protein with a single accessible cysteine residue.
Materials:
-
Purified protein containing an accessible cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Reducing Agent (if necessary): 10 mM DTT or TCEP
-
Quenching Solution: 100 mM L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation:
-
If necessary, reduce the protein by incubating with 10 mM DTT or TCEP for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or by dialysis against the reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in the reaction buffer.
-
-
Modification Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The optimal incubation time may vary depending on the protein and should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-20 mM. This will react with any unreacted this compound.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by extensive dialysis against a suitable buffer (e.g., PBS).
-
Caption: A typical experimental workflow for protein modification.
Characterization of the Modified Protein
It is essential to characterize the modified protein to confirm the success of the reaction and determine the extent of modification.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the modified protein.[9] An increase in mass corresponding to the addition of a cysteamine moiety (minus the benzyl group) confirms the modification.
-
Peptide Mapping: To identify the specific cysteine residue(s) that have been modified, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Table 1: Expected Mass Shifts upon Cysteine Modification
| Modification | Mass Shift (Da) |
| Addition of Cysteamine | +75.15 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low modification efficiency | Incomplete reduction of disulfide bonds | Ensure complete reduction and efficient removal of the reducing agent. |
| Suboptimal pH | Optimize the reaction pH (try a range of 7.0-8.5). | |
| Insufficient reagent concentration | Increase the molar excess of this compound. | |
| Short incubation time | Increase the incubation time. | |
| Non-specific modification | Reaction with other nucleophilic residues | Perform the reaction at a lower pH (closer to 7.0) to increase the selectivity for the more nucleophilic cysteine thiolate. |
| Protein precipitation | Protein instability under reaction conditions | Perform the reaction at a lower temperature (4°C) or in the presence of a stabilizing agent. |
Conclusion
This compound is a valuable tool for the targeted modification of cysteine residues in proteins. Its ability to introduce a cysteamine moiety via a disulfide linkage provides a versatile platform for a range of applications in bioconjugation, drug delivery, and fundamental protein research. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize this reagent to advance their scientific endeavors. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals seeking to harness the power of selective cysteine modification.
References
-
Liebler, D. C. (2008). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Chemical Research in Toxicology, 21(1), 167-176. [Link]
-
Meister, A. (1988). Intracellular cysteine and glutathione delivery systems. Seminars in Liver Disease, 8(4), 347-355. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
Kim, Y., & H., Y. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 20(8), 1544-1549. [Link]
-
Flygare, J. A., & Pillow, T. H. (2013). Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents. Nature Communications, 4, 1434. [Link]
-
Williamson, D. E. (2018). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Nagy, P. (2013). A. Thiol-disulfide exchange mechanism: in the pH range above 8,... ResearchGate. [Link]
-
Zhang, C., & Xian, M. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition, 61(15), e202115981. [Link]
-
Appling, D. R., Anthony-Cahill, S. J., & Mathews, C. K. (2012). pH dependence of the peptide thiol-disulfide oxidase activity of six members of the human protein disulfide isomerase family. Biochemistry, 51(25), 5077-5086. [Link]
-
Braakman, I., & Hebert, D. N. (2017). "Analysis of Disulfide Bond Formation". In: Current Protocols in Protein Science. Current Protocols in Protein Science, 90, 14.1.1–14.1.22. [Link]
-
Lemeire, K., et al. (2018). Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics. Journal of Proteomics, 189, 10-18. [Link]
-
Arolas, J. L., & Popa, I. (2019). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. International Journal of Molecular Sciences, 20(24), 6245. [Link]
-
Aebersold, R. (2022, May 26). Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation [Video]. YouTube. [Link]
-
Mitchison, T. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes [Video]. YouTube. [Link]
-
Leah4sci. (2017, December 27). Disulfide Bridge Formation Cysteine to Cystine [Video]. YouTube. [Link]
-
Hondal, R. J. (2011). Selenocysteine in Thiol/Disulfide-Like Exchange Reactions. Antioxidants & Redox Signaling, 14(10), 1935-1944. [Link]
-
Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2051-2060. [Link]
Sources
- 1. Mass Spectrometry Identification of Protein Modifications | Baite Paike Biotechnology [en.biotech-pack.com]
- 2. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 6. Intracellular cysteine and glutathione delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selenocysteine in Thiol/Disulfide-Like Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: S-Benzylcysteamine Hydrochloride Protocol for Peptide Labeling and Enrichment
Introduction: Targeting Cysteine for Proteomic Insight
In the complex landscape of proteomics, the ability to isolate and analyze specific subsets of peptides is paramount for deciphering cellular signaling, identifying drug targets, and discovering biomarkers.[1][2] Cysteine-containing peptides represent a particularly important sub-proteome due to the unique reactivity of the cysteine thiol group, which is often involved in critical protein functions, including enzymatic catalysis, metal coordination, and the formation of structural disulfide bonds.[3]
The enrichment of these peptides from complex biological mixtures significantly reduces sample complexity and enhances the likelihood of detecting low-abundance proteins.[4] S-Benzylcysteamine (SBCH) hydrochloride offers a robust chemical tool for the selective labeling and subsequent enrichment of cysteine-containing peptides. This application note provides a comprehensive, field-tested protocol for using SBCH in proteomics workflows, detailing the underlying chemical mechanism, a step-by-step experimental guide, and expert insights for successful implementation.
Mechanism of Action: Thiol-Disulfide Exchange
The core of the SBCH labeling strategy lies in a well-understood chemical reaction: thiol-disulfide exchange.[5] The process is initiated by the nucleophilic attack of a deprotonated thiol group (thiolate anion) from a cysteine residue within a peptide onto the disulfide bond of a labeling reagent.
In this protocol, we first activate the peptide's cysteine thiol groups. If the cysteines are present in an oxidized state (as a disulfide bond, R-S-S-R), they must first be reduced to free thiols (R-SH). This is typically achieved using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
Once the free thiol is available, it is activated. The S-Benzylcysteamine itself does not directly label the peptide. Instead, a disulfide-containing reagent is used, which then reacts with the peptide's cysteine. A common strategy involves using an activated thiol resin (like Thiopropyl Sepharose) which contains a reactive disulfide bond. The cysteine-containing peptide attacks the resin's disulfide bond, immobilizing the peptide onto the solid support via a new disulfide bridge.[6] After non-cysteine peptides are washed away, the enriched cysteine peptides are cleaved from the resin using a reducing agent. While S-Benzylcysteamine is a related thiol compound, direct labeling protocols often employ reagents like iodoacetamide or maleimide derivatives for covalent capture.[7][8] However, the principle of thiol-disulfide exchange remains a central concept in many cysteine-enrichment strategies.[9][10]
The reaction is a reversible, equilibrium-driven process. The efficiency and specificity of the labeling are highly dependent on reaction conditions, particularly pH, as the thiolate anion is the reactive species.[5]
Detailed Experimental Protocol
This protocol is designed for the enrichment of cysteine-containing peptides from a complex protein digest, such as a tryptic digest of a cell lysate.
Materials and Reagents
-
Protein Digest: Lyophilized tryptic digest of the protein sample.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl), 1 M stock solution.
-
Alkylation Agent (for blocking): N-ethylmaleimide (NEM), 1 M stock in DMSO or ACN.
-
Enrichment Resin: Thiopropyl Sepharose 6B or similar activated thiol resin.[6]
-
Buffers:
-
Lysis/Denaturation Buffer: 8 M Urea in 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.
-
Coupling Buffer: 100 mM TEAB, 1 mM EDTA, pH 8.0.
-
Wash Buffer A: 100 mM TEAB, 0.5 M NaCl, pH 8.0.
-
Wash Buffer B: 0.1% Trifluoroacetic Acid (TFA) in 50% Acetonitrile (ACN).
-
Elution Buffer: 20 mM Dithiothreitol (DTT) in 100 mM TEAB, pH 8.5.
-
-
Sample Cleanup: C18 desalting spin columns.
-
Instrumentation: Centrifuge, vortex mixer, rotator, lyophilizer (optional), LC-MS/MS system.
Step-by-Step Methodology
Phase 1: Sample Preparation and Reduction
-
Protein Digestion: Start with a standard in-solution or in-gel tryptic digestion of your protein sample. After digestion, desalt the resulting peptide mixture using a C18 column and lyophilize if necessary.
-
Resuspend Peptides: Reconstitute the peptide sample in Coupling Buffer to a final concentration of 1-2 mg/mL.
-
Reduction of Disulfide Bonds:
-
Add TCEP-HCl stock solution to the peptide mixture to a final concentration of 5 mM.
-
Incubate at 37°C for 60 minutes with gentle agitation.
-
Rationale: This step is critical to ensure all cysteine residues are in their reduced, free thiol (R-SH) state, making them available for labeling. TCEP is a stable and effective reducing agent that works well at this pH.[11]
-
Phase 2: Enrichment on Activated Thiol Resin
-
Resin Preparation:
-
Weigh out the required amount of Thiopropyl Sepharose resin (e.g., 50 µL of slurry for 1 mg of peptides).
-
Wash the resin three times with 1 mL of Coupling Buffer, centrifuging at 1000 x g for 2 minutes between washes to remove the storage solution.
-
-
Peptide Coupling:
-
Add the reduced peptide solution to the washed resin.
-
Incubate for 2 hours at room temperature on a rotator.
-
Rationale: During this step, the free thiols on the peptides will react with the activated disulfide bonds on the resin via thiol-disulfide exchange, covalently capturing the cysteine-containing peptides.[6]
-
-
Blocking Free Thiols (Optional but Recommended):
-
After coupling, centrifuge the resin and collect the supernatant (this contains the non-cysteine peptides).
-
To block any remaining reactive sites on the resin and uncoupled cysteines, add Coupling Buffer containing 10 mM NEM and incubate for 30 minutes.
-
-
Washing:
-
Centrifuge and discard the supernatant.
-
Wash the resin sequentially to remove non-specifically bound peptides:
-
3x with 1 mL of Wash Buffer A.
-
3x with 1 mL of Wash Buffer B.
-
3x with 1 mL of 80% ACN.
-
-
Rationale: A stringent washing protocol is essential to ensure high purity of the enriched peptides. The high salt wash (Buffer A) disrupts ionic interactions, while the ACN/TFA wash (Buffer B) disrupts hydrophobic interactions.
-
Phase 3: Elution and Downstream Processing
-
Elution of Cysteine Peptides:
-
Add 100 µL of Elution Buffer (containing 20 mM DTT) to the resin.
-
Incubate for 60 minutes at 37°C with agitation.
-
Rationale: The excess DTT will reduce the disulfide bond linking the peptides to the resin, releasing the captured cysteine peptides into the solution.
-
-
Collection and Alkylation:
-
Centrifuge the resin and carefully collect the supernatant containing the enriched peptides.
-
Repeat the elution step once more and pool the supernatants.
-
To prevent re-formation of disulfide bonds, alkylate the eluted peptides by adding NEM or Iodoacetamide to a final concentration of 50 mM and incubating for 30 minutes in the dark.
-
-
Final Cleanup:
-
Acidify the sample with TFA to a final concentration of 0.1%.
-
Desalt the enriched peptide sample using a C18 spin column according to the manufacturer's protocol.
-
Dry the sample in a vacuum centrifuge.
-
The sample is now ready for LC-MS/MS analysis.[12]
-
Experimental Workflow and Data Summary
Workflow Diagram
Caption: Workflow for the enrichment of cysteine-containing peptides.
Protocol Parameters at a Glance
| Parameter | Recommended Value | Rationale / Notes |
| Sample Input | 0.5 - 2.0 mg peptide digest | Ensure sufficient starting material for detectable enrichment. |
| Reduction (TCEP) | 5 mM | Effectively reduces disulfide bonds without harsh conditions. |
| Incubation (Reduction) | 60 min at 37°C | Provides sufficient time for complete reduction. |
| Coupling Time | 2 hours at Room Temp. | Balances efficient capture with minimizing sample degradation. |
| Elution (DTT) | 20 mM | Sufficient concentration to efficiently cleave peptides from the resin. |
| Incubation (Elution) | 60 min at 37°C | Ensures complete release of captured peptides. |
| Final Alkylation (NEM) | 50 mM | Prevents disulfide bond reformation before MS analysis. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Enriched Peptides | 1. Incomplete reduction of initial sample. 2. Inefficient coupling to the resin. 3. Peptides lost during wash steps. | 1. Increase TCEP concentration to 10 mM or incubation time to 90 min. 2. Ensure resin is fresh and properly washed. Extend coupling time to 3 hours. 3. Reduce centrifugation speed during washes; ensure wash buffers are at the correct pH. |
| High Contamination with Non-Cysteine Peptides | 1. Inadequate washing. 2. Non-specific binding to the resin. | 1. Increase the number of wash steps or the stringency (e.g., higher salt or ACN concentration). 2. Ensure all buffers are correctly prepared. Consider adding a detergent like 0.1% SDS to the initial wash steps, followed by a wash to remove the detergent. |
| No Peptides Detected Post-Elution | 1. Elution failure. 2. Degradation of peptides. | 1. Prepare fresh Elution Buffer with active DTT. Increase DTT concentration to 50 mM or extend elution time. 2. Work quickly and keep samples on ice when possible. Ensure all solutions are free of protease contamination. |
Conclusion
The selective enrichment of cysteine-containing peptides is a powerful strategy in bottom-up proteomics for reducing sample complexity and increasing the depth of proteome analysis.[13] The protocol detailed here, based on the principle of thiol-disulfide exchange with an activated resin, provides a reliable and reproducible method for isolating this important peptide sub-population. By carefully controlling reaction conditions and implementing stringent wash steps, researchers can achieve high-purity enrichment, enabling more sensitive and comprehensive analysis by mass spectrometry and facilitating new discoveries in drug development and biomedical research.
References
- Biotium, Inc. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
- Chen, Y., et al. (2023). Applications of high performance liquid chromatography-mass spectrometry in proteomics.
- Gauthier, M-A., et al. (2014). Mechanism of action of cysteamine.
- Gomółka, A., et al. (2020). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection.
- Jain, N., et al. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone.
- Sigma-Aldrich. Peptide Labeling. Sigma-Aldrich.
- Wiśniewski, J. R., et al. (2015). Homogenous Phase Enrichment of Cysteine-Containing Peptides for Improved Proteome Coverage.
- Patsnap Synapse. (2024). What is the mechanism of Cysteamine Hydrochloride?.
- Liao, S-M., et al. (2013). On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing.
- PubMed. (2014). Thiol-Disulfide Exchange in Peptides Derived From Human Growth Hormone.
- Petricoin, E. E., et al. (2002).
- Waleron, K., et al. (2021). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. MDPI.
- Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
- Hansen, M. H., et al. (2024).
- ResearchGate. Cysteine enrichment with single‐pot, solid‐phase‐enhanced sample....
- PolyLC.
Sources
- 1. Clinical applications of proteomics: proteomic pattern diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of LC/MS to proteomics studies: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-disulfide exchange in peptides derived from human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enrichment of Cysteine S-palmitoylated peptides using Sodium Deoxycholate Acid Precipitation - SDC-ACE | bioRxiv [biorxiv.org]
- 12. [Applications of high performance liquid chromatography-mass spectrometry in proteomics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. polylc.com [polylc.com]
Application Note: Enhancing Peptide Mapping Workflows with S-Benzylcysteamine Hydrochloride
Abstract
Peptide mapping is an indispensable technique in the biopharmaceutical industry for protein characterization, identity confirmation, and stability testing.[1][2] A critical step in this workflow is the complete and efficient reduction of disulfide bonds to ensure full sequence coverage during mass spectrometry (MS) analysis. This application note details the use of S-Benzylcysteamine hydrochloride (BCH) as a potent and effective reducing agent in peptide mapping workflows. We will explore its mechanism of action, outline its advantages over traditional reagents, and provide a detailed, field-proven protocol for its application in preparing protein samples, such as monoclonal antibodies (mAbs), for liquid chromatography-mass spectrometry (LC-MS) analysis.
The Critical Role of Disulfide Bond Reduction in Peptide Mapping
The complex three-dimensional structure of proteins, particularly therapeutic antibodies, is stabilized by covalent disulfide bonds formed between cysteine residues.[3] While essential for biological function, these bonds present a significant challenge for "bottom-up" proteomics and peptide mapping.[4]
-
Incomplete Digestion: Intact disulfide bonds can hold a protein in a compact conformation, sterically hindering proteolytic enzymes like trypsin from accessing all their cleavage sites. This leads to incomplete digestion and "missed cleavages," resulting in a peptide map that does not represent the full protein sequence.
-
Analytical Complexity: If not reduced, disulfide-linked peptides remain connected, producing complex, difficult-to-interpret mass spectra and complicating data analysis.
Therefore, the complete and irreversible cleavage of all disulfide bonds is a prerequisite for accurate and reproducible peptide mapping. This is typically achieved through a two-step process: reduction of the disulfide bond to free thiols, followed by alkylation to cap the thiols and prevent re-oxidation.[4][5]
Mechanism of Action: this compound (BCH)
This compound functions as an effective reducing agent through a thiol-disulfide exchange mechanism. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[6] The thiol group of BCH, present as a reactive thiolate ion at appropriate pH, attacks one of the sulfur atoms in the protein's disulfide bond. This forms a transient mixed disulfide between BCH and a protein cysteine residue, cleaving the original bond. A subsequent intramolecular or intermolecular reaction with another BCH molecule resolves this mixed disulfide, leaving two reduced cysteine residues on the protein and forming the oxidized, dimeric form of BCH.
The key to this process is the nucleophilic attack by the thiolate anion, a step that is highly dependent on the solution's pH.[7]
Comparative Advantages of this compound
While Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents, BCH offers a compelling alternative with distinct advantages in specific contexts.
| Feature | S-Benzylcysteamine HCl (BCH) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine HCl (TCEP) |
| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Phosphine-based reduction (thiol-free) |
| Odor | Pungent | Strong, unpleasant sulfur odor | Odorless[8][9] |
| Optimal pH | Alkaline (typically > 7.5) | Limited to pH > 7[10] | Wide range (1.5 - 8.5)[10][11] |
| Stability | Moderate; susceptible to air oxidation | Prone to air oxidation, especially in the presence of metal ions[12] | More resistant to air oxidation, but unstable in phosphate buffers[8][10] |
| Reactivity | High | High | High, and irreversible reaction[8][9] |
| Downstream Comp. | Must be removed before alkylation | Must be removed or quenched before alkylation | Does not interfere with maleimide-based alkylation[8] |
While TCEP is often favored for its stability and lack of odor, BCH remains a robust and cost-effective choice, particularly in well-established workflows where its handling properties are understood and controlled.
Detailed Protocol: Peptide Mapping Sample Preparation using BCH
This protocol is optimized for the reduction and alkylation of a monoclonal antibody (mAb) sample at a concentration of 1-10 mg/mL prior to tryptic digestion.
4.1. Materials and Reagents
-
Protein Sample (e.g., monoclonal antibody)
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GnHCl) in 100 mM Tris-HCl, pH 8.0
-
This compound (BCH)
-
BCH Stock Solution (1 M): Prepare fresh in deionized water.
-
Alkylating Agent: Iodoacetamide (IAM)
-
IAM Stock Solution (1 M): Prepare fresh in deionized water. Protect from light.
-
Quenching Reagent: Dithiothreitol (DTT)
-
DTT Stock Solution (1 M): Prepare fresh in deionized water.
-
Digestion Buffer: 100 mM Tris-HCl, pH 8.0
-
Trypsin, sequencing grade (e.g., TPCK-treated)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
4.2. Experimental Workflow
The overall workflow involves denaturation of the protein, reduction of disulfide bonds with BCH, alkylation of the resulting free thiols with IAM, and finally, enzymatic digestion.
Caption: Peptide mapping workflow from sample preparation to analysis.
4.3. Step-by-Step Methodology
-
Denaturation:
-
To 50 µL of protein sample (at 2 mg/mL, for 100 µg total protein), add 50 µL of 6 M GnHCl Denaturation Buffer.
-
Vortex gently and incubate at room temperature for 15 minutes.
-
Scientist's Note: Denaturation is crucial to unfold the protein, making the internal disulfide bonds accessible to the reducing agent. Guanidine HCl is a powerful chaotrope effective for this purpose.[2]
-
-
Reduction:
-
Add 5 µL of 1 M BCH stock solution to the denatured protein sample for a final concentration of ~45 mM.
-
Vortex gently and incubate at 37°C for 60 minutes.
-
Scientist's Note: A molar excess of the reducing agent over the protein's cysteine content is required to drive the reaction to completion. The incubation at 37°C increases the reaction kinetics.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 10 µL of 1 M IAM stock solution for a final concentration of ~90 mM.
-
Vortex gently and incubate at room temperature in the dark for 30 minutes.
-
Scientist's Note: Alkylation with IAM forms a stable thioether bond with the free sulfhydryl groups, preventing them from reforming disulfide bonds.[4] The reaction is light-sensitive, hence the incubation in the dark. A 2-fold molar excess of IAM over BCH is used to ensure all reduced cysteines are capped and to consume any remaining reducing agent.
-
-
Buffer Exchange & Digestion:
-
The high concentration of GnHCl must be reduced as it inhibits trypsin activity.[2] Perform a buffer exchange into Digestion Buffer using a desalting column or dialysis, reducing the GnHCl concentration to below 0.5 M.
-
Alternatively, dilute the sample at least 6-fold with Digestion Buffer.
-
Add sequencing-grade trypsin at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.
-
Incubate at 37°C for 4 to 18 hours.
-
Scientist's Note: Trypsin is most active around pH 8.0 and cleaves at the C-terminal side of lysine and arginine residues.[13] The 1:20 ratio is typically sufficient for complete digestion overnight.
-
-
Quenching and Sample Storage:
-
Stop the digestion by adding 10% TFA or FA to a final concentration of 0.1-1%, lowering the pH to ~2-3.[4]
-
The sample is now ready for LC-MS analysis or can be stored at -20°C.
-
Visualization of the Reduction-Alkylation Mechanism
The core chemical transformations at the heart of the sample preparation workflow are the reduction of the disulfide bond and the subsequent capping of the resulting thiols.
Caption: The two-step process of disulfide reduction and alkylation.
Conclusion
This compound is a powerful and reliable reducing agent for peptide mapping workflows. When used within a well-designed protocol that includes effective denaturation and complete alkylation, BCH facilitates the complete reduction of disulfide bonds, enabling high-quality, comprehensive peptide maps. Understanding its chemical properties and optimizing reaction conditions are key to leveraging its full potential, ensuring accurate and reproducible characterization of complex biotherapeutic proteins.
References
-
Bulaj, G. (2005). Formation of disulfide bonds in proteins and peptides. Biotechnology Advances. Available at: [Link]
-
Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Selvin, P. R. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry. Available at: [Link]
-
Anfinsen, C. B. (1973). Principles that govern the folding of protein chains. Science. Available at: [Link]
-
Siedler, J., et al. (2021). From Screening to Scale-Up: The DoE-Based Optimization of Electrochemical Reduction of l-Cystine at Metal Cathodes. Organic Process Research & Development. Available at: [Link]
-
López-Alonso, J. P., et al. (2007). A comparison of the chemical stability of the reducing agents dithiothreitol and tris(2-carboxyethyl)phosphine at various pH values and temperatures. Analytical Biochemistry. Available at: [Link]
-
Sevier, C. S., & Kaiser, C. A. (2002). Formation and transfer of disulfide bonds in living cells. Nature Reviews Molecular Cell Biology. Available at: [Link]
-
Cline, D. J., et al. (2004). A comparison of the properties of the reducing agents tris(2-carboxyethyl)phosphine and dithiothreitol. Biochemistry. Available at: [Link]
-
Current Protocols in Protein Science. (2008). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Available at: [Link]
-
LCGC International. (2024). Novel Automated Method for Sample Preparation for Peptide Mapping. Available at: [Link]
-
Han, J. C., & Han, G. Y. (1994). A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. Analytical Biochemistry. Available at: [Link]
-
Singh, R., & Whitesides, G. M. (1991). The mechanism of reduction of disulfides by dithiothreitol: a case for the intermediacy of a thiosulfurane. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). Redox Reactions of Thiols and Disulfides. Available at: [Link]
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. The Journal of Organic Chemistry. Available at: [Link]
-
Rappsilber, J., Mann, M., & Ishihama, Y. (2007). Protocol for micro-purification, enrichment, pre-fractionation and storage of peptides for proteomics using StageTips. Nature Protocols. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 4. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. agscientific.com [agscientific.com]
- 11. mstechno.co.jp [mstechno.co.jp]
- 12. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ms-facility.ucsf.edu [ms-facility.ucsf.edu]
S-Benzylcysteamine Hydrochloride: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: Unveiling the Potential of a Multifaceted Building Block
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. S-Benzylcysteamine hydrochloride, a sulfur-containing organic compound, has emerged as a cornerstone scaffold, offering a unique combination of structural features and synthetic versatility. Its inherent nucleophilic amine and protected thiol functionalities provide a robust platform for the construction of a diverse array of bioactive molecules. This guide delves into the multifaceted applications of this compound, with a particular focus on its pivotal role in the development of potent enzyme inhibitors and its utility in the synthesis of radiolabeled compounds. Through an exploration of its physicochemical properties, synthetic applications, and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this remarkable building block.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical characteristics of this compound is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| Chemical Formula | C₆H₅CH₂SCH₂CH₂NH₂·HCl | |
| Molecular Weight | 203.73 g/mol | |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Melting Point | 126-127 °C | |
| Solubility | Soluble in water | General Knowledge |
| CAS Number | 22572-33-4 |
Safety Information: this compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.
Core Application: A Scaffold for Potent Enzyme Inhibitors
A primary application of this compound lies in its use as a precursor for the synthesis of enzyme inhibitors, which are crucial in the treatment of a multitude of diseases. The structural motif of this compound, featuring a flexible ethylamine chain and a protected thiol, allows for facile modification to target the active sites of various enzymes.
Targeting Semicarbazide-Sensitive Amine Oxidase (SSAO) in Inflammation
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme implicated in inflammatory processes and various pathological conditions, including atherosclerosis and diabetes.[1] Inhibition of SSAO has emerged as a promising therapeutic strategy for mitigating inflammation.[2] this compound serves as an excellent starting material for the synthesis of potent and selective SSAO inhibitors.[3]
The benzyl group acts as a protecting group for the thiol, which can be deprotected in later synthetic steps to reveal a free thiol that can interact with the enzyme's active site. The primary amine provides a handle for the introduction of various substituents to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.
The catalytic activity of SSAO leads to the production of hydrogen peroxide and aldehydes, which contribute to oxidative stress and leukocyte infiltration at sites of inflammation.[1] By inhibiting SSAO, compounds derived from this compound can disrupt this inflammatory cascade.
Protocols for Synthetic Applications
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: General Procedure for N-Acylation of this compound
N-acylation is a fundamental step in modifying the primary amine of this compound to introduce diverse functionalities.[4][5][6][7] This protocol describes a general method using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine (2.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Basification: Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 10-15 minutes at room temperature.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[8][9][10]
Protocol 2: Synthesis of 2-(Benzylthio)pyrimidine Derivatives
This protocol provides a representative example of how the S-Benzylcysteamine scaffold can be incorporated into heterocyclic systems, such as pyrimidines, which are known for their diverse biological activities.[11]
Materials:
-
2-Thiopyrimidine derivative (1.0 equivalent)
-
This compound (1.3 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve the 2-thiopyrimidine derivative in DMF in a round-bottom flask.
-
Addition of Base: Add potassium carbonate to the solution and stir at room temperature.
-
Alkylation: Add this compound to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Work-up: Neutralize the reaction mixture with a dilute solution of HCl (e.g., 2 M).
-
Isolation: Filter the resulting precipitate.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired 2-(benzylthio)pyrimidine derivative.[11]
Quantitative Data: Biological Activity of Derived Inhibitors
The following table summarizes the inhibitory activity of representative compounds synthesized from this compound and related structures against SSAO.
| Compound | Target | IC₅₀ | Reference |
| Hydralazine | Bovine Lung SSAO | 1 µM | [12][13] |
| Phenylhydrazine | Bovine Lung SSAO | 30 nM | [12][13] |
| Semicarbazide | Bovine Lung SSAO | Kᵢ = 85 µM | [13] |
| Compound 4a (Hydrazino-containing) | Human SSAO | 2 nM | [3] |
| SzV-1287 | Rat SSAO | Potent Inhibitor | [2] |
Application in Radiopharmaceutical Chemistry
Characterization of Synthesized Derivatives
The structural elucidation and purity assessment of compounds derived from this compound are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized molecules.[14][15][16][17][18][19] Characteristic signals for the benzyl group, the ethyl chain, and any newly introduced moieties provide a detailed structural map.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compounds and for their purification.[20]
Conclusion and Future Perspectives
This compound stands as a testament to the power of a well-designed building block in medicinal chemistry. Its synthetic tractability and inherent structural features have enabled the development of potent enzyme inhibitors and provided a platform for the creation of novel therapeutic and diagnostic agents. The protocols and data presented herein offer a comprehensive starting point for researchers seeking to exploit the potential of this versatile scaffold. Future investigations will undoubtedly uncover new applications for this compound, further solidifying its importance in the ongoing quest for innovative medicines.
References
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]
-
Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity. PubMed. Available at: [Link]
-
Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method. PubMed. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]
-
FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. Available at: [Link]
-
The IC 50 values, K i constants and inhibition types determined for... ResearchGate. Available at: [Link]
-
Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation. PubMed. Available at: [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. NIH. Available at: [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Available at: [Link]
-
A simplified diagram of the inflammatory pathway and its mediators. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate. Available at: [Link]
-
Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. ResearchGate. Available at: [Link]
-
Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Semantic Scholar. Available at: [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. NIH. Available at: [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. NIH. Available at: [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available at: [Link]
-
Sci-Hub: Synthesis, Crystal Structures and Xanthine Oxidase Inhibitory Activity of 2-(Benzylthio)-5-[1-(4-Fluorobenzyl)-3-Phenyl-1H-Pyrazol-5-Yl].... Sci-Hub. Available at: [Link]
-
Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies. MDPI. Available at: [Link]
-
N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. Available at: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Preprints.org. Available at: [Link]
-
Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases. NIH. Available at: [Link]
-
Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. MDPI. Available at: [Link]
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]
-
Polishing chromatography in process development. Cytiva Life Sciences. Available at: [Link]
-
The IC 50 values, K i constants and inhibition types determined for... ResearchGate. Available at: [Link]
Sources
- 1. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. uokerbala.edu.iq [uokerbala.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Free Thiols in Proteins Using S-Benzylcysteamine Hydrochloride
Introduction: The Critical Role of Free Thiols in Protein Science
The sulfhydryl group (-SH) of cysteine residues is one of the most reactive functional groups in proteins. The status of these thiols—whether they are in a free, reduced state or oxidized to form disulfide bonds (S-S)—is a critical determinant of a protein's structure, function, and stability. In the fields of biochemistry and drug development, the precise quantification of free thiols is paramount. It serves as a key quality attribute for therapeutic proteins, provides insights into enzymatic mechanisms, and is a crucial indicator of oxidative stress in biological systems.[1][2][3] Cytoplasmic proteins, for instance, typically contain free thiols, while proteins in oxidizing environments like the endoplasmic reticulum are characterized by disulfide bonds.[1]
While several well-established methods for thiol quantification exist, including the use of Ellman's reagent (DTNB) and various fluorescent probes, the exploration of new reagents and methodologies is an ongoing endeavor in analytical biochemistry.[1] This document provides a conceptual framework and a detailed protocol for the development of a novel competitive assay for the quantification of free thiols in proteins, utilizing S-Benzylcysteamine hydrochloride as a stable thiol standard.
PART 1: A Novel Approach—Competitive Assay Using this compound
Standard methods for thiol quantification often rely on the direct reaction of a probe with the protein's free thiols.[1] Here, we propose a different approach: a competitive assay. In this system, the protein's free thiols compete with a known concentration of a stable, non-proteinaceous thiol—this compound—for a limited amount of a thiol-reactive fluorescent probe.
This compound is an ideal candidate for this application due to its stability and structural similarity to cysteine, providing a more analogous reaction environment compared to other thiol standards. The benzyl group offers steric hindrance that can be leveraged for fine-tuning the assay's sensitivity.
The core principle of this proposed assay is as follows:
-
A fluorescent, thiol-reactive probe (e.g., a maleimide derivative) is selected that experiences a change in fluorescence upon reaction with a thiol.
-
In the absence of a protein, this compound reacts with the probe, resulting in a baseline fluorescence signal.
-
When a protein containing free thiols is introduced, it competes with this compound for the fluorescent probe.
-
This competition leads to a change in the fluorescence signal that is directly proportional to the concentration of free thiols in the protein sample.
This competitive format can offer advantages in terms of sensitivity and can be particularly useful for complex protein mixtures where direct labeling might be problematic.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: The "Why" Behind the Protocol
The design of this protocol is rooted in the fundamental principles of thiol chemistry and protein analytics.
-
Choice of Reagents :
-
This compound : Chosen for its stability. As a hydrochloride salt, it is a readily weighable, crystalline solid. The benzyl group provides a unique reactivity profile that can be exploited in a competitive assay format.
-
Thiol-Reactive Fluorescent Probe : Maleimide-based probes are excellent candidates as their reaction with thiols is rapid and specific under controlled pH conditions.[3] The fluorescence signal can be engineered to either increase or decrease upon reaction, offering flexibility in assay design.
-
Denaturant (Guanidine Hydrochloride or Urea) : To ensure that all free thiols, including those buried within the protein's three-dimensional structure, are accessible for reaction, the protein must be unfolded.[1]
-
Buffer System : A buffer with a pH around 7.0-8.0 is recommended. This maintains a balance where the thiol groups are sufficiently nucleophilic to react with the maleimide probe, while minimizing the risk of disulfide bond scrambling that can occur at higher pH.[1]
-
-
Experimental Workflow :
Figure 1. Workflow for the competitive free thiol assay.
Trustworthiness: A Self-Validating System
For this novel assay to be considered trustworthy, it must be rigorously validated. The following controls are essential:
-
Standard Curve : A standard curve must be generated using a compound with a known thiol concentration, such as L-cysteine or glutathione. This curve will be used to interpolate the unknown concentration of free thiols in the protein sample.
-
Positive Control : A well-characterized protein with a known number of free thiols (e.g., bovine serum albumin, which has one free thiol) should be run in parallel to verify the accuracy of the assay.
-
Negative Control : A protein with no free thiols (or one where the thiols have been chemically blocked) should be used to ensure that there is no non-specific signal generation from the protein matrix.
-
Interference Controls :
-
A "probe alone" control to measure the background fluorescence of the probe.
-
A "protein alone" control to check for any intrinsic fluorescence of the protein at the excitation and emission wavelengths of the probe.
-
A "this compound alone" control.
-
PART 3: Detailed Application Notes and Protocols
Disclaimer : This is a proposed protocol for the development of a novel assay. The concentrations and incubation times provided are starting points and should be optimized for the specific protein and fluorescent probe being used.
I. Principle of the Competitive Assay
The assay is based on the competition between the free thiols in a protein sample and a known concentration of this compound for a limited amount of a thiol-reactive fluorescent probe. The change in fluorescence resulting from this competition allows for the quantification of the protein's free thiols.
II. Materials and Reagents
-
This compound (CAS 22572-33-4)
-
Thiol-reactive fluorescent probe (e.g., N-(1-pyrenyl)maleimide or other suitable maleimide derivative)
-
L-cysteine (for standard curve)
-
Guanidine hydrochloride (GdnHCl)
-
Sodium phosphate
-
EDTA
-
Deionized water
-
Microplate reader with fluorescence capabilities
-
96-well black microplates
III. Detailed Experimental Protocol
Step 1: Preparation of Reagents
-
Assay Buffer : 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.4.
-
Denaturing Buffer : 6 M GdnHCl in Assay Buffer.
-
This compound Stock Solution (10 mM) : Dissolve the appropriate amount of this compound in the Assay Buffer. Prepare fresh daily.
-
L-cysteine Standard Stock Solution (10 mM) : Dissolve L-cysteine in the Assay Buffer. Prepare fresh immediately before use.
-
Fluorescent Probe Stock Solution (1 mM) : Dissolve the fluorescent probe in a suitable organic solvent (e.g., DMSO or DMF). Store protected from light.
Step 2: Preparation of Standard Curve
-
Prepare a series of dilutions of the L-cysteine stock solution in Denaturing Buffer to create standards ranging from 0 to 100 µM.
-
In a 96-well black microplate, add 50 µL of each L-cysteine standard to triplicate wells.
-
Add 50 µL of a fixed concentration of this compound (e.g., 50 µM in Denaturing Buffer) to each well containing the L-cysteine standards.
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM in Assay Buffer).
-
Initiate the reaction by adding 100 µL of the fluorescent probe working solution to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
Step 3: Preparation and Analysis of Protein Sample
-
Determine the concentration of your protein sample using a standard method (e.g., Bradford or BCA assay).
-
Prepare a solution of your protein in Denaturing Buffer at a known concentration (e.g., 1 mg/mL).
-
In the 96-well plate, add 50 µL of the denatured protein sample to triplicate wells.
-
Add 50 µL of the same fixed concentration of this compound used for the standard curve to the wells containing the protein sample.
-
Initiate the reaction by adding 100 µL of the fluorescent probe working solution.
-
Incubate and measure the fluorescence as done for the standard curve.
Step 4: Data Analysis
-
Plot the fluorescence intensity of the L-cysteine standards against their known concentrations to generate a standard curve.
-
Using the equation of the line from the standard curve, determine the concentration of free thiols in your protein sample.
-
Calculate the number of moles of free thiol per mole of protein using the following formula:
(moles of free thiol / L) / (moles of protein / L) = moles of free thiol per mole of protein
IV. Method Validation Guidelines
Once the assay is established, it is crucial to validate its performance:
-
Accuracy : Analyze a reference material with a certified concentration of free thiols.
-
Precision : Assess the intra-assay and inter-assay variability by running the same sample multiple times on the same day and on different days.
-
Linearity : Demonstrate that the assay response is linear over a range of protein concentrations.
-
Specificity : Test for interference from other components in the sample matrix.
| Parameter | Suggested Starting Condition | Rationale |
| Denaturant | 6 M Guanidine Hydrochloride | Ensures complete unfolding of the protein for full thiol accessibility.[1] |
| pH | 7.4 | Optimal for the reaction of thiols with maleimides while minimizing disulfide scrambling.[1] |
| S-Benzylcysteamine HCl | 50 µM | Should be in the same range as the expected free thiol concentration in the sample. |
| Fluorescent Probe | 10 µM | Should be the limiting reagent to ensure a competitive environment. |
| Incubation Time | 30 minutes | Should be optimized to ensure the reaction goes to completion. |
| Temperature | Room Temperature (25°C) | For consistency. |
Conclusion
The quantification of free thiols is a cornerstone of protein analysis. The proposed competitive assay using this compound offers a novel and potentially powerful tool for researchers. While this document provides a comprehensive framework for the development and validation of this method, it is imperative that each step is carefully optimized for the specific application. With rigorous validation, this method has the potential to become a valuable addition to the analytical toolkit for protein scientists and drug development professionals.
References
-
The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. Available at: [Link]
-
Proteomic approaches to the characterization of protein thiol modification. PMC. Available at: [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH. Available at: [Link]
-
Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. ResearchGate. Available at: [Link]
Sources
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of S-Benzylcysteamine Hydrochloride Labeled Peptides
Abstract
This document provides a comprehensive guide for developing a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of peptides labeled with S-Benzylcysteamine hydrochloride (SBC). SBC is a cysteine-reactive chemical tag that introduces a fixed, permanent positive charge and a hydrophobic benzyl group. This dual-property modification enhances chromatographic retention and significantly improves ionization efficiency and fragmentation predictability, making it an ideal tool for targeted quantitative proteomics. We present a detailed, step-by-step protocol for peptide labeling and a systematic approach to the optimization of both liquid chromatography and mass spectrometry parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust workflow for quantifying cysteine-containing peptides in complex biological matrices.
Introduction: The Rationale for S-Benzylcysteamine Labeling
Quantitative analysis of specific peptides, particularly in complex mixtures like plasma or cell lysates, is a cornerstone of proteomics, biomarker discovery, and pharmaceutical development.[1] The inherent challenge lies in achieving the required sensitivity and selectivity. Chemical labeling strategies are often employed to overcome these challenges by modifying peptides to improve their analytical characteristics.
This compound (SBC) targets the thiol group of cysteine residues, which are often found in functionally significant regions of proteins, including active sites and protein-protein interaction domains. The key advantages of SBC labeling are:
-
Enhanced Ionization: The quaternary amine structure of SBC provides a permanent positive charge, which significantly boosts ionization efficiency in positive-mode electrospray ionization (ESI), a preferred method for peptide analysis.[2]
-
Improved Chromatographic Retention: The addition of the hydrophobic benzyl group increases the peptide's affinity for reversed-phase stationary phases, improving retention and separation from unlabeled, more hydrophilic species.[3][4]
-
Predictable Fragmentation: The stable, charged tag often directs fragmentation during collision-induced dissociation (CID), leading to the generation of a consistent and intense reporter ion, which is ideal for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) assays.[5]
This application note will detail the entire workflow, from the initial labeling reaction to the final optimized LC-MS/MS parameters, providing the scientific reasoning behind each step to ensure a robust and reproducible method.
The Chemistry of SBC Labeling
SBC reacts specifically with the sulfhydryl group of cysteine residues via a nucleophilic substitution reaction. The reaction proceeds under mild conditions and results in a stable thioether bond.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade |
| This compound (SBC) | ≥98% purity |
| Ammonium Bicarbonate (NH₄HCO₃) | LC-MS Grade |
| Tris(2-carboxyethyl)phosphine (TCEP) | Proteomics Grade |
| Iodoacetamide (IAM) (for optional alkylation) | Proteomics Grade |
| Acetonitrile (ACN) | LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade |
| Water | LC-MS Grade |
| Peptide Standard (containing at least one Cys) | ≥95% purity |
Step-by-Step Peptide Labeling Protocol
This protocol is designed for a standard 50 µL reaction volume.
-
Protein Reduction:
-
Dissolve your peptide sample (e.g., 10 µg) in 25 µL of 100 mM ammonium bicarbonate buffer (pH ~8.0).
-
Add 2.5 µL of 200 mM TCEP to the peptide solution.
-
Incubate at 60°C for 60 minutes to ensure all disulfide bonds are fully reduced.
-
Rationale: TCEP is a potent, odorless reducing agent that effectively breaks disulfide bonds to expose cysteine sulfhydryl groups for labeling.
-
-
(Optional) Alkylation of Non-Target Cysteines:
-
If you wish to label only specific cysteines, protect others by alkylating with IAM before adding SBC. This step is typically omitted if all cysteines are targets.
-
Cool the sample to room temperature. Add 2.5 µL of 400 mM IAM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Rationale: IAM irreversibly blocks free sulfhydryl groups, preventing them from reacting with the SBC label.
-
-
SBC Labeling Reaction:
-
Prepare a fresh 100 mM solution of SBC in 100 mM ammonium bicarbonate.
-
Add 10 µL of the 100 mM SBC solution to the reduced peptide mixture.
-
Incubate at 37°C for 2 hours.
-
Rationale: The slightly basic pH (~8.0) facilitates the deprotonation of the cysteine thiol group, making it a more potent nucleophile for attacking the SBC reagent.
-
-
Reaction Quenching & Sample Cleanup:
-
Acidify the reaction mixture by adding 10 µL of 10% formic acid to stop the reaction.
-
Clean up the labeled peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts, which can interfere with LC-MS analysis.
-
Elute the labeled peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Dry the sample in a vacuum centrifuge and reconstitute in a suitable volume of LC-MS mobile phase A (e.g., 98% Water/2% ACN/0.1% FA) for analysis.
-
LC-MS Method Development
The overall workflow for developing a quantitative LC-MS method is a multi-stage process.[6]
Liquid Chromatography (LC) Optimization
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for peptide separations.[3][4][7] The addition of the benzyl group from SBC makes the labeled peptides more hydrophobic, which must be considered during method development.
-
Column Selection: A C18 stationary phase is the recommended starting point. The hydrophobicity of the SBC tag enhances retention, allowing for strong binding even for otherwise hydrophilic peptides.
-
Particle Size: For high resolution, columns with sub-2 µm (for UHPLC) or 2.5-3.5 µm (for HPLC) fully porous particles are recommended.
-
Column Dimensions: A 2.1 mm internal diameter and 50-150 mm length is typical for analytical scale proteomics.
-
-
Mobile Phase Selection:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that aids in protonation of the peptides in the ESI source, leading to better signal in positive ion mode.
-
-
Gradient Elution: A gradient elution is necessary to separate peptides of varying hydrophobicities.
-
Scouting Gradient: Start with a broad gradient to determine the approximate elution time of your target peptide.
-
Optimized Gradient: Once the elution time is known, a shallower gradient around that time point can be used to improve resolution from nearby contaminants.
-
Table 1: Example LC Gradient Programs
| Time (min) | Flow Rate (µL/min) | %B (Scouting) | %B (Optimized) |
| 0.0 | 300 | 2 | 15 |
| 2.0 | 300 | 2 | 15 |
| 12.0 | 300 | 45 | 35 |
| 12.1 | 300 | 95 | 95 |
| 14.0 | 300 | 95 | 95 |
| 14.1 | 300 | 2 | 15 |
| 17.0 | 300 | 2 | 15 |
Mass Spectrometry (MS) Optimization
Optimization of MS parameters is critical for achieving maximum sensitivity.[8][9] This is typically performed on a triple quadrupole mass spectrometer for targeted quantification using MRM.[1][5]
-
Precursor Ion Selection:
-
Infuse a solution of the SBC-labeled peptide standard directly into the mass spectrometer to determine its mass-to-charge ratio (m/z).
-
Due to the permanent positive charge and the basicity of peptides, you will likely observe multiply charged precursor ions (e.g., [M+2H]²⁺, [M+3H]³⁺).[10]
-
Select the most intense and stable charge state for further optimization.
-
-
Product Ion (Fragment) Selection:
-
Perform a product ion scan on the selected precursor. The goal is to identify intense and specific fragment ions (typically b- and y-ions) that are unique to your peptide.[11]
-
The SBC tag itself can produce a characteristic reporter ion upon fragmentation. Look for a fragment corresponding to the mass of the tag, as this can be a highly specific and intense signal.
-
-
MRM Transition Optimization:
-
An MRM transition is a pair of a precursor ion m/z and a product ion m/z. For robust quantification, select at least 2-3 transitions per peptide.
-
Collision Energy (CE) Optimization: For each transition, the collision energy must be optimized to produce the maximum product ion intensity. This is done by performing multiple injections while varying the CE and plotting the resulting peak area. The optimal CE is the value at the peak of this curve.[12]
-
Dwell Time: Set a dwell time that allows for at least 12-15 data points across each chromatographic peak to ensure accurate quantification.
-
Table 2: Example MS Parameter Optimization Table (Hypothetical Peptide)
| Parameter | Optimized Value | Rationale |
| Ionization Mode | ESI Positive | Peptides and the SBC tag readily accept protons.[2] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized for stable spray and maximum ion current. |
| Source Temperature | 120 - 150 °C | Aids in desolvation without causing thermal degradation. |
| Nebulizer Gas | 35 - 50 psi | Optimized for efficient droplet formation.[10] |
| Precursor Ion (Q1) | e.g., m/z 654.3 ([M+2H]²⁺) | Most intense charge state observed during infusion. |
| Product Ions (Q3) | e.g., m/z 789.4 (y₆), m/z 543.2 (b₄) | High intensity, specific fragments away from the precursor m/z. |
| Collision Energy (CE) | Optimized per transition (e.g., 22 eV for y₆) | Maximizes fragment ion intensity for the chosen transition.[12] |
Conclusion
The use of this compound as a labeling agent provides a powerful strategy for the targeted LC-MS/MS quantification of cysteine-containing peptides. The fixed positive charge and hydrophobicity conferred by the SBC tag enhance ionization efficiency, improve chromatographic behavior, and simplify fragmentation, leading to highly sensitive and specific assays. By following the systematic method development approach outlined in this application note—from controlled labeling chemistry to meticulous optimization of LC and MS parameters—researchers can establish a robust and reliable workflow for their quantitative proteomics needs.
References
-
MDPI. (2022-11-14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Available from: [Link]
-
Waters Corporation. Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Available from: [Link]
-
Biotailor. (2023-07-11). Application and Development of MRM Technology in Protein Analysis. Available from: [Link]
-
Lab Bulletin. (2024-09-20). Synthetic Peptide Purification Using Preparative LC-MS. Available from: [Link]
-
Clinical Chemistry. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Available from: [Link]
-
PubMed. (2002-04-15). Peptide Chiral Purity Determination: Hydrolysis in Deuterated Acid, Derivatization With Marfey's Reagent and Analysis Using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Available from: [Link]
-
PubMed. (2017-06-02). Improved Reversed Phase Chromatography of Hydrophilic Peptides from Spatial and Temporal Changes in Column Temperature. Available from: [Link]
-
PubMed. Development of MRM-based assays for the absolute quantitation of plasma proteins. Available from: [Link]
-
PubMed. (2017-07-15). Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). Available from: [Link]
-
National Center for Biotechnology Information. (2018-02-07). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Available from: [Link]
-
Ohio State University. Mass spectrometry of peptides and proteins. Available from: [Link]
-
Waters Corporation. Peptide mapping through MRM Optimization for Measuring Dulaglutide in a Rat PK Study. Available from: [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Available from: [Link]
-
Spectroscopy Online. (2016-03-01). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available from: [Link]
-
ResearchGate. Understanding and Optimizing Electrospray Ionization Techniques for Proteomic Analysis. Available from: [Link]
-
National Center for Biotechnology Information. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Available from: [Link]
-
Interchim – Blog. (2019-03). Peptides purification development in Reverse Phase. Available from: [Link]
-
National Center for Biotechnology Information. (2018-09-18). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available from: [Link]
-
Nature Communications. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Available from: [Link]
-
SCIEX. Signature Peptide MRM Optimization Made Easy for Therapeutic Protein and Peptide Quantification. Available from: [Link]
-
National Center for Biotechnology Information. (2020-06-08). Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. Available from: [Link]
-
Chromatography Online. (2019-07-01). Tips for Optimizing Key Parameters in LC–MS. Available from: [Link]
-
YouTube. (2021-04-16). Reversed Phase Chromatography. Available from: [Link]
Sources
- 1. Application and Development of MRM Technology in Protein Analysis [en.biotech-pack.com]
- 2. mdpi.com [mdpi.com]
- 3. Peptides purification development in Reverse Phase [blog.interchim.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Peptide Purification Using Preparative LC-MS [labbulletin.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing S-Benzylcysteamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of S-Benzylcysteamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important S-alkylation reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound?
The synthesis is a nucleophilic substitution reaction (SN2) where the thiol group (-SH) of cysteamine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A base is required to deprotonate the thiol of the cysteamine hydrochloride starting material, generating the more nucleophilic thiolate anion. The reaction is typically followed by an acidic workup to protonate the amine and isolate the final product as a hydrochloride salt.
Q2: Why is the choice of base so critical in this reaction?
The base plays a pivotal role in this synthesis. Cysteamine is used as its hydrochloride salt for stability, meaning the thiol group is protonated. To initiate the S-alkylation, a base is necessary to deprotonate the thiol, forming the highly nucleophilic thiolate anion. However, a base that is too strong or used in excess can lead to side reactions, such as the hydrolysis of benzyl chloride to benzyl alcohol.[1] Common bases include sodium hydroxide and sodium ethoxide. The stoichiometry of the base should be carefully controlled to be equivalent to the cysteamine hydrochloride to ensure complete deprotonation without introducing excess hydroxide ions.
Q3: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. The most common culprits are:
-
Incomplete deprotonation of the thiol: Insufficient base will leave a portion of the cysteamine hydrochloride unreactive.
-
Oxidation of the thiol: Cysteamine is susceptible to oxidation, especially in the presence of air, forming the corresponding disulfide (cystamine).[2][3] This side reaction consumes the starting material and reduces the yield of the desired product.
-
Hydrolysis of benzyl chloride: The presence of water and excess base can lead to the hydrolysis of benzyl chloride to benzyl alcohol, a significant competing reaction.[1]
-
Suboptimal reaction temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions and decomposition.
Q4: How can I monitor the progress of the reaction effectively?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can separate the starting materials (cysteamine and benzyl chloride) from the product. Visualizing the spots under UV light (for the benzoyl group) and with a ninhydrin stain (for the primary amine) can provide a clear picture of the reaction's progress. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[4][5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: The reaction appears sluggish or does not go to completion.
| Possible Cause & Explanation | Recommended Solution |
| Insufficient Base: The thiol group of cysteamine hydrochloride is not fully deprotonated, resulting in a low concentration of the active nucleophile. | Action: Ensure at least one molar equivalent of base (e.g., NaOH) is added relative to the cysteamine hydrochloride. A slight excess (1.1 equivalents) can sometimes be beneficial, but monitor for side reactions. |
| Low Reaction Temperature: The activation energy for the SN2 reaction is not being overcome. | Action: Gently warm the reaction mixture. A temperature range of 40-60°C is often effective.[7] Monitor the reaction closely by TLC to avoid the formation of byproducts at higher temperatures. |
| Poor Solubility of Reactants: The reactants are not in the same phase, limiting their ability to react. | Action: Ensure a suitable solvent is used that dissolves both the cysteamine salt (after basification) and benzyl chloride. Ethanol or methanol are common choices. |
Problem 2: The isolated product is impure, with significant side products observed.
| Possible Cause & Explanation | Recommended Solution |
| Oxidative Dimerization: Cysteamine is prone to oxidation to form cystamine, especially under basic conditions and exposure to air.[3] | Action: Degas the solvent before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of a reducing agent like sodium borohydride can sometimes mitigate this, but its compatibility with other reagents must be considered. |
| Over-alkylation: The primary amine of the product can potentially react with another molecule of benzyl chloride, leading to a secondary amine byproduct.[8] | Action: Use a stoichiometric amount or a slight excess of cysteamine hydrochloride relative to benzyl chloride. This ensures the benzyl chloride is consumed before significant N-alkylation can occur. |
| Hydrolysis of Benzyl Chloride: Excess water or a strongly basic aqueous solution can hydrolyze benzyl chloride to benzyl alcohol.[1] | Action: Use anhydrous solvents if possible. If an aqueous base is used, add it slowly and maintain a controlled temperature to minimize this side reaction. |
Experimental Protocols & Data
Optimized Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add cysteamine hydrochloride (1.0 equivalent).
-
Solvent Addition: Add degassed ethanol to dissolve the cysteamine hydrochloride.
-
Basification: Prepare a solution of sodium hydroxide (1.1 equivalents) in ethanol. Add this solution dropwise to the cysteamine hydrochloride solution at room temperature. Stir for 30 minutes to ensure complete deprotonation.
-
Addition of Benzyl Chloride: Add benzyl chloride (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 50°C and monitor its progress by TLC every 30-60 minutes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and wash with an organic solvent (e.g., dichloromethane) to remove unreacted benzyl chloride and benzyl alcohol.
-
Isolation: Acidify the aqueous layer with concentrated HCl and cool to induce crystallization of the this compound.
-
Purification: Collect the crystals by filtration and recrystallize from a suitable solvent system like ethanol/ether or isopropanol.[9][10]
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | 0.9 eq. NaOH | 1.1 eq. NaOH | Ensures complete deprotonation of the thiol for maximum reactivity. |
| Atmosphere | Air | Nitrogen | Minimizes the oxidative dimerization of cysteamine to cystamine.[3] |
| Temperature | Room Temperature | 50°C | Accelerates the reaction rate without promoting significant side reactions. |
| Work-up | Direct Extraction | Neutralization followed by extraction | A more controlled work-up allows for better separation of impurities. |
Visualizing the Process
Reaction Mechanism
Caption: S-alkylation of cysteamine with benzyl chloride.
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Troubleshooting Decision Tree
Sources
- 1. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unipr.it [air.unipr.it]
- 4. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101962367B - Method for purifying bendamustine hydrochloride - Google Patents [patents.google.com]
- 10. CN101962367A - Method for purifying bendamustine hydrochloride - Google Patents [patents.google.com]
Common side reactions and byproducts with S-Benzylcysteamine hydrochloride
Welcome to the Technical Support Center for S-Benzylcysteamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the use of this compound in experimental settings. Our goal is to equip you with the necessary knowledge to anticipate potential side reactions, identify byproducts, and optimize your experimental outcomes for the highest purity and yield.
Introduction to this compound
This compound is a versatile reagent and building block in organic synthesis, particularly in the development of radiopharmaceuticals and other biologically active molecules. Its structure, featuring a primary amine and a thioether protected by a benzyl group, offers both opportunities and challenges in chemical manipulations. Understanding the reactivity of these functional groups is paramount to successful experimentation.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind these issues and provide actionable protocols to mitigate them.
Part 1: Frequently Asked Questions (FAQs) about Purity and Stability
Q1: What are the most common impurities found in commercial batches of this compound?
A1: The purity of this compound is highly dependent on the synthetic route and purification methods employed. However, some common impurities can arise from the starting materials and the synthesis process itself. One of the key precursors is benzyl chloride, which can contain several residual products.[1][2] Therefore, it is not uncommon to find trace amounts of the following in the final product:
-
Benzyl alcohol and Benzaldehyde: These can be formed from the hydrolysis or oxidation of benzyl chloride.[1][2]
-
Dibenzyl ether: This can be a byproduct of the benzyl chloride synthesis.[1][2]
-
Toluene and Chlorotoluenes: These are often residual starting materials or byproducts from the synthesis of benzyl chloride.[3]
It is crucial to analyze the certificate of analysis (CofA) provided by the supplier and, if necessary, perform your own purity assessment using techniques like HPLC or LC-MS before use in sensitive applications.
Q2: My this compound solution has developed a yellow tint over time. What could be the cause?
A2: A yellow discoloration in solutions of this compound is often indicative of oxidation. The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone. These oxidized species can be colored or may lead to the formation of other chromophoric byproducts.
To minimize oxidation, it is recommended to:
-
Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare solutions fresh for each experiment.
-
Use degassed solvents to minimize dissolved oxygen.
-
Avoid exposure to strong oxidizing agents unless it is a desired transformation.
Q3: I am observing precipitate formation in my aqueous solution of this compound. What is happening?
A3: this compound is generally soluble in water. However, precipitate formation can occur under certain conditions:
-
pH Changes: The amine group is protonated in the hydrochloride salt, rendering it water-soluble. If the pH of the solution is raised (i.e., becomes more basic), the free amine will be generated. The free base form of S-Benzylcysteamine is less soluble in water and may precipitate out.
-
Reaction with Buffers: Certain buffer components, particularly those containing phosphate or borate, can potentially form less soluble salts with the protonated amine under specific concentration and pH conditions.
-
Degradation: Over time, degradation products may form that have lower solubility in the chosen solvent system.
To troubleshoot this issue, check the pH of your solution and ensure it is acidic. If using a buffer, consider switching to an alternative buffer system.
Part 2: Troubleshooting Guide for Synthesis and Reactions
This section provides a more in-depth look at specific problems that can arise during chemical reactions involving this compound.
Issue 1: Incomplete Reaction or Low Yield
Q4: I am using this compound in a reaction, but I am consistently getting low yields of my desired product. What are the potential causes?
A4: Low yields can be attributed to several factors related to the reactivity of this compound and the reaction conditions.
-
Steric Hindrance: The benzyl group, while an effective protecting group, can impart steric hindrance around the sulfur atom, potentially slowing down reactions at this site.
-
Base Stoichiometry: Many reactions involving the amine group require its deprotonation to the free amine. It is critical to use at least one equivalent of a suitable base to neutralize the hydrochloride salt before the desired reaction can proceed. An insufficient amount of base will result in a significant portion of the starting material remaining as the unreactive ammonium salt.
-
Reaction Temperature and Time: Some reactions may require elevated temperatures or longer reaction times to overcome the activation energy.[4] It is advisable to monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Unexpected Byproducts
Q5: I am observing multiple spots on my TLC plate that I cannot identify. What are the likely side reactions and byproducts?
A5: The presence of unexpected byproducts is a common challenge. The bifunctional nature of this compound (amine and thioether) is the primary reason for the formation of side products.
-
Over-alkylation/acylation of the Amine: The primary amine can react with electrophiles. In the presence of a strong base and excess electrophile, there is a possibility of double alkylation or acylation.
-
Oxidation of the Thioether: As mentioned earlier, the thioether is susceptible to oxidation. If your reaction conditions involve oxidizing agents, or if the reaction is exposed to air for prolonged periods at elevated temperatures, the formation of S-benzylcysteamine sulfoxide or sulfone is likely.
-
Debenzylation: The benzyl group can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation) or by strong acids at high temperatures. This would yield the free thiol, cysteamine.
-
Disulfide Formation: If debenzylation occurs, the resulting free thiol is highly susceptible to oxidation, leading to the formation of the corresponding disulfide, cystamine.
Table 1: Common Byproducts and Their Potential Causes
| Byproduct Name | Chemical Structure | Potential Cause | Mitigation Strategy |
| S-Benzylcysteamine Sulfoxide | C₆H₅CH₂S(O)CH₂CH₂NH₂·HCl | Oxidation (air, oxidizing reagents) | Use inert atmosphere, degassed solvents, avoid oxidizing agents. |
| S-Benzylcysteamine Sulfone | C₆H₅CH₂S(O)₂CH₂CH₂NH₂·HCl | Strong oxidation | Use mild reaction conditions, control stoichiometry of oxidants. |
| Cysteamine | HSCH₂CH₂NH₂·HCl | Debenzylation (catalytic hydrogenation, strong acids) | Choose alternative deprotection strategies if the thiol is desired; otherwise, avoid harsh reductive or acidic conditions. |
| Cystamine (Disulfide) | (SCH₂CH₂NH₂·HCl)₂ | Oxidation of cysteamine after debenzylation | If debenzylation is unavoidable, handle the product under inert conditions to prevent oxidation of the thiol. |
Diagram of Potential Side Reactions
Caption: Potential side reaction pathways of S-Benzylcysteamine HCl.
Part 3: Experimental Protocols
This section provides detailed methodologies for the analysis and purification of this compound.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for your specific HPLC system and column.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes. This will allow for the separation of non-polar impurities from the more polar main compound.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in water or the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a suitable volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the presence of impurity peaks. The relative percentage of each impurity can be estimated by integrating the peak areas. For accurate quantification, a reference standard for each impurity is required.[5][6][7]
-
Protocol 2: General Procedure for Recrystallization
Recrystallization can be an effective method for purifying this compound from many common impurities.
-
Solvent Selection:
-
A common solvent system for the recrystallization of amine hydrochloride salts is a mixture of a protic solvent (e.g., ethanol, methanol, or isopropanol) and a less polar co-solvent (e.g., ethyl acetate, diethyl ether, or acetone).
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot protic solvent.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add the less polar co-solvent to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in a refrigerator or ice bath for several hours.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold co-solvent.
-
Dry the crystals under vacuum.
-
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
- Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical Analysis, 5(4), 256–268.
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
- BenchChem. (2025). Troubleshooting low yield in Bdpc hydrochloride synthesis.
- Hilaris Publisher. (2016).
- Longwitz, L., Jopp, S., & Tung, L.-Z. (2020). A rapid, selective, and high-yielding chlorination of benzylic alcohols in the presence of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide. Journal of Organic Chemistry, 85(14), 9080-9087.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
- Pharmaffiliates. (n.d.). Benzyl Chloride-impurities.
- Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
- Reddit. (2020). Reduction of aryl-nitro group in presence of disulfide bond. r/Chempros.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- ResearchGate. (n.d.).
- SciSpace. (n.d.).
- user55119. (2018).
- Yung, D. K., Forrest, T. P., Manzer, A. R., & Gilroy, M. L. (1977). Reactions of Benzenesulfonohydrazides and Benzenesulfonamides With Hydrogen Chloride or Hydrogen Bromide in Acetic Acid. Journal of Pharmaceutical Sciences, 66(7), 1009-1012.
- Zborowski, K., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3891.
- Zhang, Y., et al. (2023). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases.
- Zysman-Colman, E., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide.
Sources
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting S-Benzylcysteamine Hydrochloride Applications
Welcome to the technical support guide for S-Benzylcysteamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile reagent. S-Benzylcysteamine serves as a protected precursor to cysteamine, which upon deprotection, reveals a highly reactive free thiol group essential for various bioconjugation strategies. Achieving high labeling efficiency is contingent on the successful execution of a two-stage process: the cleavage of the benzyl protecting group and the subsequent conjugation reaction. This guide provides in-depth, field-proven insights to help you overcome common hurdles and optimize your experimental outcomes.
Section 1: The Core Mechanism - A Two-Step Process
Successful labeling using this compound is not a single reaction but a sequence of two critical steps. Low efficiency in the final labeled product is almost always attributable to a failure in one of these two stages.
-
Deprotection (Cleavage): The first step involves the cleavage of the stable S-benzyl thioether bond to release the free, nucleophilic thiol of cysteamine. This step is the most common point of failure, as the benzyl group is robust and requires specific chemical conditions for removal that must also be compatible with your biomolecule.
-
Conjugation: Once the free thiol is generated in situ, it becomes available to react with an electrophilic functional group on your target molecule (e.g., a protein, antibody, or linker). The most common application is the reaction with a maleimide group to form a stable thioether bond.
The entire workflow is a cascade where the success of the second step is entirely dependent on the efficiency of the first.
Caption: The two-step workflow for labeling using S-Benzylcysteamine HCl.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during labeling experiments in a question-and-answer format.
Q1: My final labeling efficiency is low or zero. Where should I begin troubleshooting?
This is the most common issue and requires a systematic approach. Do not assume the conjugation step is the problem. More often than not, the issue lies with inefficient deprotection of the S-benzyl group or the integrity of the reagents.
Expert Advice: Follow a logical diagnostic sequence. Begin by validating your reagents and confirming the efficiency of the deprotection step independently before attempting the full two-step labeling protocol. The following decision tree outlines the recommended troubleshooting workflow.
Caption: A systematic decision tree for troubleshooting low labeling efficiency.
Q2: How can I be sure the S-benzyl group is being cleaved effectively?
This is the most critical question. You must validate the deprotection step before troubleshooting subsequent steps. The standard method for removing S-benzyl groups, such as sodium in liquid ammonia, is incompatible with sensitive biomolecules. Milder, yet effective, methods are required, but their efficiency must be confirmed.
Expert Advice: Use Ellman's Reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) to quantify the appearance of free thiols in your reaction.[1][2][3][4] Run a mock deprotection reaction with only this compound and your cleavage reagents in the chosen buffer. After the reaction, add Ellman's reagent. The development of a yellow color (from the TNB²⁻ byproduct), measurable at 412 nm, provides a quantitative measure of free thiol concentration. If you do not detect a significant amount of free thiol, your deprotection is failing.
Causality: Ellman's reagent undergoes a rapid thiol-disulfide exchange with free sulfhydryl groups to produce a stoichiometric amount of the TNB²⁻ anion, which has a high molar extinction coefficient (14,150 M⁻¹cm⁻¹ at 412 nm)[4]. This allows for reliable quantification using a standard spectrophotometer.
A detailed protocol for this quality control check is provided in Section 3.
Q3: What are the optimal reaction conditions (pH, Buffer) for deprotection and labeling?
Optimal conditions are a tale of two different reactions. The conditions that are best for deprotection may not be best for conjugation, and a compromise is often necessary.
Expert Advice:
-
Deprotection: Cleavage of benzyl thioethers under mild, biologically compatible conditions is challenging. While methods involving metal catalysts exist, they can be harsh on proteins[5]. A potential starting point for optimization is the use of milder reducing conditions or specific catalysts, though this step is highly dependent on your specific molecule and may require significant empirical optimization. Due to the difficulty, ensuring this step works via a QC check (like Ellman's test) is paramount.
-
Conjugation (Thiol-Maleimide): This reaction is highly pH-dependent. The key is to use a pH range of 6.5 to 7.5 .[6]
-
Why this pH? The reacting species is the thiolate anion (R-S⁻). At pH values below 6.5, the concentration of the thiolate is too low for an efficient reaction rate. Above pH 7.5, two significant side reactions become problematic: 1) The maleimide group itself can undergo hydrolysis, rendering it unreactive. 2) Competing reactions with primary amines (like lysine side chains) can occur, leading to a loss of specificity[6]. At very high pH (e.g., >8.0), conjugates formed with N-terminal cysteines can rearrange to form a stable thiazine structure, an undesirable side product[7][8].
-
Data Summary: Reaction Condition Guidelines
| Parameter | Deprotection Step | Conjugation (Thiol-Maleimide) | Rationale & Key Considerations |
| pH | Highly method-dependent | 6.5 - 7.5 (Optimal) | Balances thiol reactivity with maleimide stability. Avoids amine side reactions.[6][9] |
| Buffer | Non-nucleophilic buffers | Phosphate (PBS), HEPES, Bicarbonate | Crucially, avoid Tris and other amine-containing buffers during conjugation, as they can react with maleimides at higher pH. Avoid thiol-based reducing agents (like DTT, TCEP) during the conjugation step itself. |
| Temperature | Variable (often RT to 37°C) | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can increase maleimide stability and minimize hydrolysis over long reaction times[10]. |
| Reagent Molar Ratio | Variable | 5-20 fold molar excess of thiol | A molar excess of the generated thiol over the maleimide is typically used to drive the reaction to completion. |
Q4: My reagent or protein seems to be degrading. How can I improve stability?
Reagent and substrate stability are critical for reproducibility. Both the this compound solution and your target biomolecule can be sources of failure.
Expert Advice:
-
S-Benzylcysteamine HCl: The solid powder is generally stable when stored correctly (cool, dry place). However, aqueous solutions are not stable for long periods and should always be prepared fresh immediately before use. Older solutions can undergo oxidation or other degradation, reducing the concentration of active reagent. Studies on similar hydrochloride salt solutions show significant degradation at room temperature over days or weeks[11].
-
Target Biomolecule (Protein/Antibody): Proteins can denature or aggregate under suboptimal buffer conditions or temperatures. Ensure your protein is in a buffer it is known to be stable in. Instability was observed for some biologics diluted in 5% dextrose, while stability was maintained in saline solutions[12]. Centrifuge your protein solution before use to pellet any existing aggregates.
-
Maleimide Moiety: The maleimide group on your activated substrate is susceptible to hydrolysis, especially at pH > 7.5. If you are using a pre-activated molecule, ensure it is fresh or has been stored under inert gas and desiccated conditions.
Section 3: Essential Experimental Protocols
Protocol 1: Quality Control of S-Benzylcysteamine Deprotection using Ellman's Reagent
This protocol validates the critical first step of your workflow: the generation of free thiols.
Materials:
-
This compound
-
Proposed cleavage reagents
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA
-
Ellman's Reagent Solution: 4 mg DTNB dissolved in 1 mL of Reaction Buffer[1]
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare a Mock Reaction: In a microcentrifuge tube, prepare your deprotection reaction as you would for your actual experiment but without your expensive biomolecule. Include S-Benzylcysteamine at your desired concentration and the cleavage reagents in your chosen reaction buffer.
-
Incubate: Let the reaction proceed for the intended duration and at the intended temperature.
-
Prepare for Measurement: In a spectrophotometer cuvette, add 25 µL of the Ellman's Reagent Solution to 1.25 mL of Reaction Buffer. Prepare a second cuvette as a blank with buffer only[1].
-
Sample Addition: Add a small, known volume (e.g., 10-50 µL) of your mock reaction supernatant to the cuvette containing Ellman's reagent. Mix gently.
-
Incubate & Read: Incubate at room temperature for 15 minutes to allow for color development[1][13].
-
Measure Absorbance: Zero the spectrophotometer with the blank cuvette. Measure the absorbance of your sample at 412 nm.
-
Calculate Thiol Concentration: Use the Beer-Lambert law (A = εcl) to determine the concentration of free thiol.
-
Concentration (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * path length (cm))
-
This result will tell you the efficiency of your deprotection step. If the calculated concentration is much lower than the starting concentration of S-Benzylcysteamine, the cleavage is inefficient and must be optimized.
-
Protocol 2: General Two-Step Labeling Protocol with S-Benzylcysteamine
This is a template protocol. Molar ratios, concentrations, and incubation times should be optimized for your specific system.
Materials:
-
Biomolecule (e.g., protein with a maleimide group) in a suitable buffer (e.g., PBS, pH 7.2).
-
This compound (prepare solution fresh).
-
Cleavage reagents.
-
Quenching solution (e.g., N-ethylmaleimide or free cysteine).
-
Purification column (e.g., desalting or size exclusion).
Methodology:
Step 1: Deprotection of S-Benzylcysteamine
-
In a microcentrifuge tube, dissolve this compound in your chosen reaction buffer to achieve a concentration that will result in a 10-50 fold molar excess over your biomolecule in the final reaction volume.
-
Add your cleavage reagents according to your optimized deprotection protocol.
-
Incubate to generate free cysteamine. Note: This step can be performed separately and the resulting cysteamine solution added to the protein, or the deprotection can be initiated in the presence of the biomolecule if the cleavage conditions are sufficiently mild.
Step 2: Conjugation to the Target Biomolecule 4. Combine the freshly generated cysteamine solution with your maleimide-activated biomolecule. Ensure the final pH of the reaction mixture is between 6.5 and 7.5. 5. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive. 6. (Optional but Recommended) Quench the Reaction: To stop the reaction and consume any remaining unreacted maleimides or thiols, add a small molar excess of a quenching reagent (e.g., free cysteine to cap maleimides, or N-ethylmaleimide to cap free thiols). Incubate for an additional 15-30 minutes. 7. Purification: Remove excess labeling reagents and byproducts by running the reaction mixture over a suitable desalting or size-exclusion chromatography column. 8. Analysis: Analyze the purified product using your chosen method (e.g., SDS-PAGE, HPLC, Mass Spectrometry) to determine the labeling efficiency. Always include a negative control (biomolecule without the addition of the cysteamine solution) to assess background reactivity.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Gober, J. G., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 113(4), e24213. Available at: [Link]
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Note: While a direct link isn't possible, this is a foundational text on protecting group chemistry, including thioethers.)
-
Kastrup, J., et al. (1987). Stability of histamine dihydrochloride in solution. Allergy, 42(6), 467-70. Available at: [Link]
-
ACS Publications. (n.d.). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide. Biochemistry. Retrieved from [Link]
-
ResearchGate. (2015). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. Retrieved from [Link]
-
ResearchGate. (2014). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved from [Link]
-
University of Utah. (n.d.). A Protocol for the Determination of Free Thiols. Retrieved from [Link]
-
Lee, H. A., et al. (2023). In-Use Stability of SB12 (Eculizumab, Soliris Biosimilar) Diluted in Saline and Dextrose Infusion Solution after an Extended Storage Period. Pharmaceutics, 15(7), 1855. Available at: [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
Crich, D., & Lim, L. B. (2004). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. Organic letters, 6(12), 1907–1910. Available at: [Link]
-
Riedel, T., et al. (2021). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 6(9), 6336-6343. Available at: [Link]
-
ResearchGate. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
-
ResearchGate. (2015). Stability of Bendamustine Solutions: Influence of Sodium Chloride Concentration, Temperature and Container. Retrieved from [Link]
-
Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 3. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-Use Stability of SB12 (Eculizumab, Soliris Biosimilar) Diluted in Saline and Dextrose Infusion Solution after an Extended Storage Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
Technical Support Center: Stabilizing S-Benzylcysteamine Hydrochloride in Solution
Welcome to the technical support center for S-Benzylcysteamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for preventing the oxidation of this compound in solution. As a thiol-containing compound, this compound is susceptible to oxidative degradation, which can compromise the integrity of your experiments and the efficacy of your formulations. This document provides a comprehensive overview of the mechanisms of oxidation and practical, field-proven strategies to ensure the stability of your solutions.
Understanding the Challenge: The Oxidation of S-Benzylcysteamine
S-Benzylcysteamine, like other thiols, is prone to oxidation, primarily forming its disulfide dimer, S,S'-dibenzyl-bis(cysteamine). This process can be accelerated by several factors commonly encountered in a laboratory setting.
The primary oxidative pathway involves the conversion of two thiol (-SH) groups into a disulfide (-S-S-) bond. This can be initiated by dissolved oxygen, metal ion catalysis, and exposure to light.
Troubleshooting Guide: Preventing this compound Oxidation
This section addresses common issues encountered during the handling and storage of this compound solutions in a question-and-answer format.
Question 1: I prepared a solution of this compound, and it appears to have degraded. What are the likely causes?
Answer: Degradation of this compound in solution is most commonly due to oxidation. The primary factors that contribute to this are:
-
Presence of Dissolved Oxygen: Oxygen from the air readily dissolves in aqueous solutions and is a major culprit in thiol oxidation.[1][2]
-
Metal Ion Contamination: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the rate of oxidation.[3] These contaminants can be introduced from glassware, spatulas, or impurities in reagents.
-
Inappropriate pH: The stability of thiols is often pH-dependent. At higher pH values, the thiol group is more readily deprotonated to the thiolate anion (RS⁻), which is more susceptible to oxidation.
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate oxidative reactions.[4]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Question 2: How can I visually identify if my this compound solution has oxidized?
Answer: While visual inspection is not a definitive method, some indicators of degradation may include:
-
Appearance of turbidity or precipitate: The disulfide dimer, S,S'-dibenzyl-bis(cysteamine), may be less soluble than the parent compound, leading to precipitation.
-
A change in color: Although S-Benzylcysteamine and its primary disulfide are typically colorless, the presence of other degradation byproducts could potentially lead to a yellowish tint in the solution over time.
For definitive identification and quantification of oxidation, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][6][7]
Question 3: What immediate steps can I take to minimize oxidation when preparing a fresh solution?
Answer: To minimize oxidation during solution preparation, follow these critical steps:
-
Use Degassed Solvents: The most crucial step is to remove dissolved oxygen from your solvent (e.g., water, buffer). This can be achieved by:
-
Purging with an Inert Gas: Bubble an inert gas like nitrogen or argon through the solvent for at least 30-60 minutes.[7][8]
-
Boiling and Cooling: Boil the solvent for a short period and then allow it to cool under an inert atmosphere.
-
Freeze-Pump-Thaw Cycles: For highly sensitive applications, performing several freeze-pump-thaw cycles can effectively remove dissolved gases.
-
-
Work Under an Inert Atmosphere: If possible, prepare your solution in a glove box or by using Schlenk line techniques to maintain an oxygen-free environment.
-
Use High-Purity Reagents and Solvents: This minimizes the introduction of metal ion contaminants.
-
Incorporate a Chelating Agent: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester any trace metal ions.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of S-Benzylcysteamine?
The primary oxidation product is the disulfide dimer, S,S'-dibenzyl-bis(cysteamine). This is formed through the coupling of two molecules of S-Benzylcysteamine via a disulfide bond.
Q2: What is the role of EDTA in preventing oxidation?
EDTA is a chelating agent that strongly binds to divalent and trivalent metal ions. By sequestering these metal ions, EDTA prevents them from participating in the catalytic cycle of thiol oxidation, thereby significantly slowing down the degradation of S-Benzylcysteamine.[9][10][11]
Q3: What is a recommended working concentration for EDTA?
A typical working concentration for EDTA in buffers to prevent thiol oxidation is between 0.1 mM and 1 mM. The optimal concentration may vary depending on the purity of your reagents and the specific application.
Q4: At what pH should I prepare my this compound solution for optimal stability?
For maximum stability, it is generally recommended to prepare solutions of thiol-containing compounds at a slightly acidic pH (pH 4-6). In this pH range, the thiol group is predominantly in its protonated form (-SH), which is less susceptible to oxidation than the deprotonated thiolate form (-S⁻) that is more prevalent at higher pH values.
Q5: How should I store my this compound solutions?
For optimal stability, solutions should be:
-
Stored at low temperatures (2-8°C or frozen at -20°C or -80°C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Tightly sealed to prevent the ingress of oxygen.
-
Preferably stored under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines the steps for preparing an aqueous solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
High-purity, deionized water
-
EDTA disodium salt
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Inert gas (Nitrogen or Argon) with a sparging tube
-
Sterile, amber glass vials with screw caps
Procedure:
-
Solvent Degassing: Place the desired volume of high-purity water in a flask and sparge with nitrogen or argon gas for at least 30-60 minutes to remove dissolved oxygen.
-
Buffer Preparation: To the degassed water, add EDTA to a final concentration of 0.5 mM. Adjust the pH to 5.0 with dilute HCl or NaOH while continuously sparging with the inert gas.
-
Weighing this compound: In a separate, clean, and dry container, accurately weigh the required amount of this compound.
-
Dissolution: Transfer the weighed this compound to the degassed, EDTA-containing buffer. Gently swirl to dissolve. Avoid vigorous shaking or vortexing, which can reintroduce oxygen.
-
Aliquoting and Storage: Immediately aliquot the solution into amber glass vials, leaving minimal headspace. Purge the headspace of each vial with the inert gas before tightly sealing the cap. Store the vials at 2-8°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Monitoring S-Benzylcysteamine Oxidation by HPLC
This protocol provides a general framework for an HPLC method to monitor the stability of this compound and detect the formation of its disulfide dimer.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column is a suitable starting point.
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized for your specific column and system. A starting point could be 70:30 (aqueous:organic).
Detection:
-
UV detection at a wavelength where S-Benzylcysteamine and its disulfide have reasonable absorbance (e.g., around 210-220 nm).
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the stabilized buffer from Protocol 1.
-
Sample Preparation: Dilute your experimental samples to an appropriate concentration with the mobile phase.
-
Injection and Analysis: Inject the standard and samples onto the HPLC system.
-
Data Analysis: The retention time of S-Benzylcysteamine will be shorter than that of its more nonpolar disulfide dimer. By comparing the peak areas of the S-Benzylcysteamine peak in your samples to the standard, you can quantify the remaining amount of the parent compound. The appearance and growth of a later-eluting peak corresponding to the disulfide will indicate the extent of oxidation.
Data Summary
| Parameter | Recommendation for Enhanced Stability | Rationale |
| Solvent | Degassed with inert gas (N₂ or Ar) | Removes dissolved oxygen, a primary oxidant.[7][8] |
| pH | 4.0 - 6.0 | The protonated thiol group is less susceptible to oxidation. |
| Additives | 0.1 - 1 mM EDTA | Chelates catalytic metal ions.[9][10] |
| Temperature | Store at 2-8°C or frozen | Reduces the rate of chemical reactions. |
| Light Exposure | Store in amber vials or protect from light | Prevents light-induced oxidation.[4] |
| Atmosphere | Store under an inert gas | Minimizes exposure to oxygen. |
Visualizing the Workflow
Oxidation Pathway of S-Benzylcysteamine
Caption: Oxidation of S-Benzylcysteamine to its disulfide dimer.
Experimental Workflow for Preparing a Stabilized Solution
Caption: Workflow for preparing a stabilized solution.
Troubleshooting Logic for Degraded Solutions
Caption: Troubleshooting logic for solution degradation.
References
-
Tang, W. C., Schmid, J., Fiebig, H. H., & Eisenbrand, G. (1986). Synthesis and antineoplastic activity of CNC-cysteamine and related compounds. Journal of Cancer Research and Clinical Oncology, 111(1), 25–30. [Link]
-
Główka, A., Wujec, M., & Persona, A. (2018). Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. ResearchGate. [Link]
-
Tallman, J. F., & Saavedra, J. M. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC. [Link]
-
Fidler, E. (2016). EDTA's role in keeping antibodies from accumulating in solution? ResearchGate. [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
NMR data for benzyl sulfide, benzyl disulfide. ResearchGate. [Link]
-
Lawrence, J. F., & Quilliam, M. A. (1995). Characterization of the oxidation products of paralytic shellfish poisoning toxins by liquid chromatography/mass spectrometry. PubMed. [Link]
-
Hifumi, E., Ohara, K., Niimi, Y., & Uda, T. (2000). Removal of catalytic activity by EDTA from antibody light chain. PubMed. [Link]
-
Nguyen, D. T. (2011). Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. CORE. [Link]
-
Butler, I. B., Schoonen, M. A. A., & Rickard, D. T. (1994). Removal of Dissolved Oxygen from Water: A Comparison of Four Common Techniques. ResearchGate. [Link]
-
Zhang, H., Wang, Y., & Liu, Y. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC. [Link]
-
Sen, C. K. (2018). ROLE OF THIOLS IN OXIDATIVE STRESS. PMC. [Link]
-
Schweikart, F., & Hulthe, G. (2019). HPLC-UV-MS analysis - a source for severe oxidation artifacts. ResearchGate. [Link]
-
Pescina, S., et al. (2018). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]
-
Dalle-Donne, I., et al. (2017). Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry. [Link]
-
Challenges for cysteamine stabilization, quantification, and biological effects improvement. ScienceDirect. [Link]
Sources
- 1. A novel sustained‐release cysteamine bitartrate formulation for the treatment of cystinosis: Pharmacokinetics and safety in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl disulfide 98 , FG 150-60-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Cysteamine disulfide | C2H5NS3 | CID 129674827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US9173851B1 - Delayed release cysteamine bead formulation, and methods of making and using same - Google Patents [patents.google.com]
S-Benzylcysteamine hydrochloride stability and long-term storage conditions
Welcome to the technical support center for S-Benzylcysteamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and long-term storage of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction to this compound
This compound is a chemical compound containing a thioether linkage and an amine hydrochloride salt. Its stability is crucial for ensuring the reliability and reproducibility of experimental results. This guide will delve into the factors affecting its stability and provide best practices for its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly closed container in a dry and well-ventilated place.[1][2] The product is chemically stable under standard ambient conditions (room temperature).
Q2: How should I store solutions of this compound?
While the solid form is stable at room temperature, aqueous solutions of related compounds like cysteamine are known to be unstable due to oxidation.[3][4][5] Therefore, it is recommended to prepare solutions fresh for each use. If short-term storage of a solution is necessary, it should be stored at refrigerated temperatures (2-8°C) to slow down potential degradation. For extended storage of solutions, consider deoxygenating the solvent and storing under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the potential degradation pathways for this compound?
The primary point of instability in the this compound molecule is the thioether group. While the benzyl group offers some protection, thioethers are susceptible to oxidation, which can occur in the presence of atmospheric oxygen or oxidizing agents.[6] The likely degradation pathway involves the oxidation of the sulfur atom to form a sulfoxide, and upon further oxidation, a sulfone.
Another potential, though less common in the absence of specific reagents, is the cleavage of the benzyl group.[7][8][9]
Q4: I've noticed a change in the color/clarity of my this compound solution. What could be the cause?
A change in color or the appearance of precipitates in a solution of this compound could indicate degradation or contamination. The formation of oxidation products or the presence of metal ion contaminants that can catalyze degradation are possible causes.[3] It is recommended to discard the solution and prepare a fresh one.
Q5: Is this compound sensitive to light?
While the Safety Data Sheet does not specifically mention photosensitivity for this compound, it is a general good practice in pharmaceutical stability testing to evaluate the effects of light exposure.[10] For critical applications, it is advisable to store both the solid and solutions protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions before each experiment. If a stock solution must be used, validate its stability over the intended period of use. |
| Precipitate formation in solution | Poor solubility or degradation product formation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If degradation is suspected, prepare a fresh solution. |
| Discoloration of the solid compound | Contamination or exposure to incompatible materials. | Review handling and storage procedures. Ensure the container is properly sealed and stored away from incompatible substances like strong oxidizing agents. |
| Loss of compound activity | Chemical degradation of the thioether group. | Confirm the purity of the compound using an appropriate analytical method like HPLC. Store the compound under recommended conditions to minimize degradation. |
Stability and Storage Summary
| Form | Storage Temperature | Atmosphere | Container | Key Considerations |
| Solid | Room Temperature[2] | Normal | Tightly sealed[1] | Protect from moisture. |
| Aqueous Solution | 2-8°C (Short-term) | Inert gas (e.g., N₂) recommended for longer-term stability | Tightly sealed, light-protected | Prone to oxidation; prepare fresh when possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the stability of this compound under various stress conditions, a forced degradation study can be performed. This is a common practice in pharmaceutical development to identify potential degradation products and pathways.[10]
1. Acidic Hydrolysis:
- Dissolve this compound in 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize with 0.1 M NaOH and analyze by HPLC.
2. Basic Hydrolysis:
- Dissolve this compound in 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- Neutralize with 0.1 M HCl and analyze by HPLC.
3. Oxidative Degradation:
- Dissolve this compound in a solution of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours.
- Analyze by HPLC.
4. Thermal Degradation:
- Store solid this compound at 60°C for 48 hours.
- Dissolve in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
- Expose a solution of this compound to a calibrated light source (e.g., UV lamp).
- Analyze by HPLC at various time points.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway
Caption: Hypothesized oxidative degradation pathway of S-Benzylcysteamine.
References
-
Angene Chemical. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]
- Al-Kinani, A. A., et al. (2017). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Drug Delivery Science and Technology, 39, 325-337.
- Han, I. (2024). Thioethers: An Overview. Current Drug Targets, 25(2), 170-219.
- Google Patents. (2000). JP2000044533A - New urea derivative.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Google Patents. (2020). US20200409221A1 - Liquid crystal sensor.
- Pescina, S., et al. (2018). Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport. International Journal of Pharmaceutics, 549(1-2), 18-25.
-
ResearchGate. (n.d.). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved from [Link]
- Quach, T., et al. (2014). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters, 5(7), 829-833.
- Calvo-Bonachera, J., et al. (2021).
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzylamine hydrochloride, 99%. Retrieved from [Link]
- Xu, B., et al. (2022). Benzyl thioether formation merging copper catalysis. Organic & Biomolecular Chemistry, 20(2), 291-295.
- Alsante, K. M., et al. (2014). Forced Degradation Studies. In Separation Science and Technology (Vol. 10, pp. 3-39). Academic Press.
-
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
- van der Vlies, A. J., et al. (2015). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 16(10), 3247-3256.
-
Wikipedia. (n.d.). Cystamine. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from [Link]
-
ResearchGate. (2021, December 21). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. Retrieved from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2005). JP3603177B2 - New urea derivatives.
-
LookChem. (n.d.). CAS No.60-23-1,2-AMINOETHANETHIOL Suppliers. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. CAS No.60-23-1,2-AMINOETHANETHIOL Suppliers [lookchem.com]
Technical Support Center: Strategies for the Removal of Excess S-Benzylcysteamine Hydrochloride
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven strategies for effectively removing unreacted S-Benzylcysteamine hydrochloride from your reaction mixture. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: The Core Principle — Leveraging pH-Dependent Solubility
The key to efficiently removing this compound lies in its chemical structure. It is the hydrochloride salt of a primary amine.[1] This means in its salt form, it is protonated (R-NH₃⁺Cl⁻), rendering it polar and generally soluble in aqueous solutions. By neutralizing the hydrochloride with a base, we can deprotonate the amine to its "free base" form (R-NH₂). This free amine is significantly less polar and exhibits much greater solubility in common organic solvents.
This pH-mediated switch between a water-soluble salt and an organic-soluble free base is the most powerful tool for its separation from many reaction products.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust, first-line method for removing excess this compound?
Aqueous workup with a mild base is the most effective initial strategy. By adding a basic aqueous solution (like sodium bicarbonate) to your reaction mixture, you convert the this compound into its free base. This allows it to be extracted from your desired product if your product remains in the organic phase. This liquid-liquid extraction technique is highly selective and efficient.
Q2: My target molecule is sensitive to strong bases. Can I still use a pH-based extraction?
Absolutely. You do not need strong bases like sodium hydroxide. A saturated or 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically sufficient to deprotonate the amine salt without exposing your primary compound to harsh conditions. The pKa of a similar compound, benzylammonium, is around 10, suggesting that even water with a pH between 7 and 8 can be effective for extraction into an organic solvent.[2]
Q3: How can I confirm that the this compound has been successfully removed?
Post-purification analysis is critical. The most common methods include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the separation. The salt will remain at the baseline in many organic solvent systems, while the free base will have a distinct Rf value.
-
¹H NMR Spectroscopy: Look for the disappearance of characteristic signals from S-Benzylcysteamine, such as the benzyl protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides the most definitive evidence of removal by separating the components and confirming their absence by mass. HPLC methods are well-established for analyzing amine hydrochloride compounds and their impurities.[3][4]
Q4: What if my desired product is also water-soluble or an amine?
This complicates a simple acid-base extraction. If your product shares similar solubility profiles, your primary alternative is column chromatography. Due to its high polarity, the hydrochloride salt will adhere strongly to silica gel. If you convert it to the free base first, it will still be relatively polar and should separate from less polar products. For highly polar products, reverse-phase HPLC may be necessary.[5]
Section 3: Troubleshooting Guides & In-Depth Protocols
Guide 1: Removal by pH-Controlled Liquid-Liquid Extraction
This method is ideal when your desired product is stable in the presence of a mild base and has good solubility in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, ether).
Workflow for pH-Controlled Extraction
Caption: Workflow for removing S-Benzylcysteamine HCl via extraction.
Step-by-Step Protocol
-
Solvent Addition: Once the reaction is complete, add a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane [DCM]).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup (CO₂ evolution). Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate fully. The aqueous layer contains the free base of S-benzylcysteamine, while your organic-soluble product remains in the organic layer. Drain and discard the aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and any remaining water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.
Troubleshooting
-
Emulsion Formation: If the layers do not separate cleanly, add a small amount of brine and swirl gently. Letting the funnel stand for an extended period can also help.
-
Product Precipitation: If your product is sparingly soluble in the organic solvent, you may need to use a larger volume of solvent.
Guide 2: Removal by Silica Gel Flash Chromatography
This is the preferred method when extraction is not feasible due to the properties of your target compound.
Principle of Separation
Silica gel is a highly polar stationary phase. The highly polar this compound salt will have a very strong affinity for the silica and will not elute with common organic solvents. For better results, it is often advisable to perform a basic workup (as in Guide 1) to get the free base, which is still polar but will move on a silica column, allowing for separation from less polar products.
Step-by-Step Protocol
-
Pre-treatment (Optional but Recommended): Perform a single basic wash as described in Guide 1 to convert the bulk of the reagent to its free base. This prevents severe streaking on the column.
-
Column Packing: Prepare a silica gel column using a suitable solvent system, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM and load it onto the column.
-
Elution: Begin eluting with your chosen solvent system.
-
Pro-Tip: If you are chromatographing the free base of S-benzylcysteamine, it can still streak on silica. To prevent this, add 0.5-1% triethylamine (NEt₃) to your mobile phase. This keeps the amine deprotonated and improves peak shape.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Data & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Linear Formula | C₆H₅CH₂SCH₂CH₂NH₂·HCl | [1] |
| Molecular Weight | 203.73 g/mol | [1] |
| Form | Solid | [1] |
| Melting Point | 126-127 °C | [1] |
| Chemical Stability | Stable under standard ambient conditions |
Table 2: Solvent Selection for Liquid-Liquid Extraction
| Organic Solvent | Miscibility with Water | Density (g/mL) | Layer Position |
| Ethyl Acetate | Immiscible | 0.902 | Top |
| Dichloromethane (DCM) | Immiscible | 1.33 | Bottom |
| Diethyl Ether | Immiscible | 0.713 | Top |
| Hexanes | Immiscible | ~0.66 | Top |
| Chloroform | Immiscible | 1.49 | Bottom |
References
-
Bloomfield, A. (2016). Answer to "How can I remove an excess of benzylamine...". ResearchGate. [Link]
- U.S. Patent No. US20150056712A1. (2015). Methods for Analyzing Cysteamine Compositions.
-
Popovska-Gorevski, M., et al. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Benzylammonium chloride. National Institutes of Health. [Link]
-
SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
Sources
- 1. S-Benzylcysteamine 99 22572-33-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. scispace.com [scispace.com]
- 5. US20150056712A1 - Methods for Analyzing Cysteamine Compositions - Google Patents [patents.google.com]
Minimizing disulfide scrambling during sample prep with S-Benzylcysteamine hydrochloride
Technical Support Center: Minimizing Disulfide Scrambling During Sample Preparation
A Senior Application Scientist's Guide to Preserving Protein Structural Integrity
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with cysteine-containing proteins, particularly monoclonal antibodies (mAbs), and need to ensure the native disulfide bond pairing is preserved during sample preparation for analysis. Disulfide scrambling, the incorrect formation or rearrangement of these critical bonds, can lead to misleading analytical results, impacting structural assessment, stability studies, and functional characterization.
This document provides in-depth, field-proven insights and protocols to mitigate this common experimental artifact. We will explore the mechanisms behind scrambling and detail the most effective strategies for its prevention, with a focus on the principles of cysteine protection.
Frequently Asked Questions (FAQs)
Q1: What is disulfide scrambling and why is it a problem?
Disulfide scrambling (or shuffling) is the process where the disulfide bonds within a protein are incorrectly rearranged.[1] This can happen when existing disulfide bonds are broken and reformed with non-native cysteine partners, or when free cysteine thiols react with existing disulfides.[1] This phenomenon is particularly problematic during sample preparation steps like denaturation, digestion, and storage, which can be influenced by factors like elevated pH, high temperatures, or the presence of reducing agents.[1][2]
The consequences are significant:
-
Structural Integrity: Incorrect disulfide pairing leads to misfolded protein structures.
-
Functional Implications: For biologics like monoclonal antibodies, correct disulfide bonding is essential for proper folding, stability, and antigen-binding capabilities.[1]
-
Analytical Accuracy: Scrambling introduces artificial variants that are not present in the original sample, confounding the characterization of product quality attributes such as native disulfide linkages.
Q2: What are the primary chemical mechanisms that drive disulfide scrambling?
There are two main pathways that induce artificial disulfide scrambling during sample preparation:
-
Thiol-Disulfide Exchange: This is the most common route. It is initiated by a free thiol group (from a cysteine residue) attacking a native disulfide bond. This creates a new disulfide bond and a new free thiol, which can then continue the chain reaction, leading to widespread scrambling. This process is significantly accelerated at alkaline pH (above 7), where thiol groups are deprotonated into the more reactive thiolate anion.[1][3]
-
β-Elimination: This mechanism occurs more rapidly at high pH and involves a hydroxide anion attacking the β-carbon of a cysteine residue within a disulfide bond.[3] This reaction cleaves the disulfide bond, generating a new free thiol that can then initiate thiol-disulfide exchange, leading to scrambling.[3]
Troubleshooting Guide: Preventing Scrambling with S-Benzylcysteamine Hydrochloride and Other Reagents
This section addresses specific issues and provides actionable solutions for maintaining disulfide bond integrity.
Q3: I want to use this compound to prevent scrambling. How does it work and what is the recommended protocol?
While this compound is a sulfur-containing organic compound, it is primarily documented as a chemical building block for synthesis, not as a direct agent for preventing disulfide scrambling in protein sample preparation.[4] The thiol group is protected by a benzyl group, which would require a chemical cleavage step to become reactive—a step not typically compatible with standard non-reduced sample prep workflows.
For robust and validated prevention of disulfide scrambling, the scientific literature and established industry practice point towards two primary strategies:
-
Fast-acting alkylation of free thiols.
-
Strict pH control during sample handling and digestion.
Therefore, we strongly recommend using well-characterized alkylating agents like N-ethylmaleimide (NEM) for this purpose.
Q4: Why is N-ethylmaleimide (NEM) preferred over other alkylating agents like iodoacetamide (IAA)?
N-ethylmaleimide (NEM) is highly effective for preventing disulfide scrambling for several key reasons:
-
Rapid Reaction Kinetics: NEM reacts significantly faster with free thiols than the rate of thiol-disulfide exchange, effectively "capping" the reactive groups before they can induce scrambling.[3]
-
Broad pH Range: NEM is highly reactive with cysteines across a wide pH range (pH 3-9).[3] Its effectiveness under acidic conditions is a major advantage, as low pH itself also helps prevent scrambling by keeping thiols protonated.[3][5]
-
Minimizes Artifacts: When used correctly, it prevents the artificial generation of scrambled disulfide bonds during digestion, ensuring the resulting peptide map accurately reflects the native state of the protein.[3]
In contrast, iodoacetamide (IAA) is slower and can sometimes fail to prevent disulfide disruption completely. It has also been reported to cause non-specific labeling of other amino acid residues, which can complicate data analysis.[6]
Q5: I used an alkylating agent but still observe disulfide scrambling in my non-reduced peptide map. What went wrong?
This is a common issue that can usually be traced to one of the following causes:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Suboptimal pH | If digestion is performed at basic pH (e.g., pH 8 for trypsin) for extended periods (e.g., overnight), β-elimination can still occur even after initial alkylation. This process generates new free thiols that can drive scrambling.[3] | 1. Shorten digestion time: For basic pH digests, avoid overnight incubations; 4 hours is often sufficient.[3]2. Lower the pH: Perform the digestion at a slightly acidic or neutral pH (e.g., pH 6.5-7.5). While this may slightly reduce trypsin efficiency, it dramatically inhibits β-elimination.[1][3] |
| Incomplete Denaturation | If the protein is not fully denatured, some free cysteine residues may remain buried and inaccessible to the alkylating agent. These can become exposed during digestion and initiate scrambling. | Ensure thorough denaturation before alkylation. Use 6-8 M urea or guanidine hydrochloride and consider a short incubation at a moderate temperature (e.g., 37-50°C for 10-15 minutes).[3] |
| Reagent Instability | Alkylating agents like NEM can hydrolyze in aqueous solutions. Using a degraded reagent will result in incomplete alkylation. | Always prepare fresh solutions of NEM or your chosen alkylating agent immediately before use. |
Q6: My enzyme digestion efficiency is poor at the recommended acidic/neutral pH. How can I get a complete digest without inducing scrambling?
This is a classic trade-off. Standard trypsin is most active around pH 8. Moving to a lower pH to prevent scrambling will reduce its activity.
Solutions:
-
Use an Acid-Stable Protease: Consider using enzymes specifically engineered or suited for lower pH conditions. For example, some commercially available kits use a combination of rLys-C and trypsin at an acidic pH to achieve efficient cleavage while minimizing scrambling.[6][7]
-
Increase Enzyme-to-Substrate Ratio: A higher concentration of trypsin can help compensate for the reduced activity at neutral pH.
-
Optimize Digestion Time: While overnight digests at basic pH are discouraged, extending a neutral pH digest from 4 hours to 6-8 hours may improve completeness without introducing significant scrambling.
Experimental Protocols & Reagent Handling
Protocol: Non-Reduced Peptide Mapping with NEM to Prevent Disulfide Scrambling
This protocol is designed to preserve native disulfide bonds during enzymatic digestion for analysis by LC-MS.
Step-by-Step Methodology:
-
Denaturation:
-
To 100 µg of your protein sample, add an 8 M Urea solution in 0.1 M Tris-HCl, pH 7.5.
-
Incubate at 50°C for 10 minutes. This step unfolds the protein to expose all cysteine residues.[3]
-
-
Alkylation (The Critical Step):
-
Prepare a fresh stock solution of N-ethylmaleimide (NEM).
-
Add NEM to the denatured protein sample to a final concentration of 4-5 mM.
-
Incubate at room temperature for 15 minutes in the dark. This rapidly and irreversibly blocks all free thiol groups.
-
-
Dilution:
-
Dilute the sample with 0.1 M Tris-HCl, pH 7.5, to reduce the urea concentration to approximately 1.6 M. This is necessary for optimal trypsin activity.[3]
-
-
Digestion:
-
Add trypsin at a 1:20 enzyme-to-substrate ratio (w/w).
-
Incubate at 37°C for 4 hours. Avoid longer, overnight incubations to minimize the risk of β-elimination.[3]
-
-
Quenching:
-
Stop the digestion by acidifying the sample to pH 2 with Trifluoroacetic Acid (TFA).[3] This will inactivate the trypsin.
-
-
Analysis:
-
The sample is now ready for analysis by LC-MS.
-
Reagent Storage and Stability
Proper storage is critical for reagent performance.
| Reagent | Form | Storage Condition | Solution Stability | Notes |
| This compound | Solid | Room Temperature | Data not widely available; prepare fresh. | Chemically stable as a solid under standard ambient conditions. Incompatible with strong oxidizing agents. |
| N-ethylmaleimide (NEM) | Solid | 2-8°C, Desiccated | Prepare fresh before use. Aqueous solutions are prone to hydrolysis. | Highly effective alkylating agent for preventing scrambling.[3] |
| Iodoacetamide (IAA) | Solid | 2-8°C, Desiccated, Protected from light | Prepare fresh before use and protect from light. | An alternative alkylating agent, but can cause non-specific labeling.[6] |
| Trypsin (proteomics grade) | Lyophilized Powder | -20°C | Reconstituted enzyme can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Enzyme activity is highest at basic pH but can be used at neutral pH to avoid scrambling. |
References
-
Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]
-
Coghlan, J., et al. (2022). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. J Pharm Biomed Anal. [Link]
- Google Patents. (2023). Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping.
-
ResearchGate. (2016). How to prevent disulfide bond scrambling?. [Link]
-
ResearchGate. (2022). Development of a Simple Non-reduced Peptide Mapping Method that Prevents Disulfide Scrambling of mAbs Without Affecting Tryptic Enzyme Activity. [Link]
-
Promega Connections. (2022). Detecting Disulfide Bond Shuffling in Biologics Using Trypsin Platinum. [Link]
Sources
- 1. rapidnovor.com [rapidnovor.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fragmentation of S-Benzylcysteamine Hydrochloride-Labeled Peptides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the mass spectrometric analysis of S-Benzylcysteamine (BCA) hydrochloride-labeled peptides. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your MS/MS fragmentation parameters and achieve high-quality, reproducible results.
Introduction to S-Benzylcysteamine (BCA) Labeling
S-Benzylcysteamine hydrochloride is a chemical labeling reagent used in quantitative proteomics to modify cysteine residues in peptides. This labeling strategy is valuable for applications where stable isotope labeling is employed to compare protein abundance between different samples. The addition of the BCA moiety to a peptide can significantly alter its fragmentation behavior in the mass spectrometer. Therefore, optimizing the fragmentation parameters, particularly the collision energy, is crucial for obtaining informative MS/MS spectra for confident peptide identification and accurate quantification.
This guide will walk you through common challenges and their solutions, providing both the "how" and the "why" behind each experimental step.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am not seeing good fragmentation of my BCA-labeled peptide. The MS/MS spectrum is dominated by the precursor ion. What should I do?
Answer:
This is a common issue, often referred to as poor fragmentation efficiency. It typically indicates that the collision energy (CE) is too low to induce sufficient fragmentation of the peptide backbone. Modified peptides, such as those labeled with BCA, can have different optimal CE values compared to their unlabeled counterparts.
Causality: The BCA modification adds a bulky aromatic group to the cysteine residue. This can alter the charge distribution and the overall stability of the peptide ion, sometimes requiring more energy to induce fragmentation.
Step-by-Step Solution:
-
Perform a Collision Energy Optimization Experiment: The most effective way to address this is to empirically determine the optimal CE for your specific BCA-labeled peptide on your instrument. This involves analyzing the peptide at a range of CE values and observing which value yields the highest intensity and number of fragment ions.
-
Start with a Broad Range: Begin with a broad range of normalized collision energy (NCE) values. A good starting point for a doubly charged peptide is a range of 15-45%.
-
Narrow Down the Optimal Range: From the initial broad-range experiment, identify a narrower range (e.g., 5-10% wide) that produces the best fragmentation.
-
Fine-Tune the CE: Perform a second experiment with smaller CE steps (e.g., 1-2% increments) within the narrowed-down range to pinpoint the optimal value.
Expert Insight: For different instrument platforms, the optimal method for CE optimization may vary. Some platforms allow for stepped collision energy within a single run, while others may require separate injections for each CE value. Consult your instrument's software manual for the recommended procedure.[1][2]
Q2: My MS/MS spectra of BCA-labeled peptides show a dominant neutral loss peak, and very few backbone fragment ions (b- and y-ions). How can I improve this?
Answer:
The observation of a dominant neutral loss is a key piece of information about the fragmentation behavior of your BCA-labeled peptide. This is likely due to the cleavage of the bond between the cysteine's beta-carbon and the sulfur atom of the BCA label, which is a common fragmentation pathway for S-alkylated cysteine residues.
Proposed Fragmentation Pathway:
The benzylcysteamine moiety can be lost as a neutral molecule. The primary fragmentation pathways for peptides are cleavages along the amide backbone, resulting in b- and y-ions, which are crucial for sequence identification.[3][4]
Diagram of Proposed Fragmentation
Caption: Proposed fragmentation of a BCA-labeled peptide.
Troubleshooting Steps:
-
Adjust Collision Energy: A very high collision energy can sometimes favor the neutral loss pathway. Try reducing the CE slightly to see if the relative abundance of b- and y-ions increases. Conversely, if the CE is too low, you may not be getting enough energy for backbone fragmentation. A systematic CE optimization is key.
-
Consider a Different Fragmentation Method: If available on your instrument, consider using an alternative fragmentation technique like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD). ETD is known to be less susceptible to neutral losses of labile modifications and can provide better backbone fragmentation for modified peptides.[5]
-
Utilize the Neutral Loss for Targeted Analysis: If you are performing a targeted quantitative experiment (e.g., Multiple Reaction Monitoring or MRM), you can use the neutral loss as a specific transition for your BCA-labeled peptide.
Q3: I'm having trouble with the reproducibility of my results for BCA-labeled peptides. What are the potential sources of variability?
Answer:
Reproducibility issues can stem from several stages of the experimental workflow, from sample preparation to data acquisition.
Potential Causes and Solutions:
-
Incomplete Labeling: If the labeling reaction is not complete, you will have a mixture of labeled and unlabeled peptides, which can lead to variability in quantification.
-
Solution: Optimize your labeling protocol. Ensure you are using a sufficient excess of the BCA reagent and that the reaction conditions (pH, temperature, incubation time) are optimal. You can verify labeling efficiency by analyzing a small aliquot of your sample before proceeding with the full analysis.
-
-
Sample Contamination: Contaminants in your sample can suppress the ionization of your target peptide, leading to inconsistent signal intensity.
-
Solution: Ensure all your reagents and labware are clean. Perform a blank injection between your samples to check for carryover.
-
-
LC-MS System Instability: Fluctuations in the liquid chromatography system (e.g., pump pressure, column temperature) or the mass spectrometer (e.g., source conditions, detector voltage) can lead to variable results.
-
Solution: Regularly perform system suitability tests and calibrations to ensure your LC-MS system is performing optimally. Monitor key parameters during your runs.
-
Frequently Asked Questions (FAQs)
Q1: What are good starting MS/MS parameters for BCA-labeled peptides?
A1: While optimal parameters are peptide-dependent, the following table provides a good starting point for collision energy optimization on different instrument platforms.
| Instrument Type | Precursor Charge State | Recommended Starting NCE Range |
| Quadrupole-Time-of-Flight (Q-TOF) | 2+ | 20-40% |
| 3+ | 15-35% | |
| Orbitrap | 2+ | 25-45% |
| 3+ | 20-40% | |
| Triple Quadrupole (for MRM) | 2+ | Empirically determined per transition |
| 3+ | Empirically determined per transition |
Note: These are general recommendations. The optimal CE will depend on the specific peptide sequence and the instrument tuning.[1]
Q2: How does the BCA label affect the chromatographic retention time of a peptide?
A2: The addition of the benzyl group, which is hydrophobic, will generally increase the retention time of the peptide in reversed-phase chromatography. The extent of this shift will depend on the overall hydrophobicity of the peptide sequence. Be prepared to adjust your LC gradient to ensure proper elution and separation of your labeled peptide.
Q3: Can I use the same collision energy for all my BCA-labeled peptides?
A3: It is not recommended. The optimal collision energy is dependent on the mass-to-charge ratio (m/z) and the charge state of the precursor ion.[2] For the most accurate and sensitive results, it is best to optimize the CE for each individual peptide of interest. If you are analyzing a large number of BCA-labeled peptides in a discovery experiment, using a stepped NCE approach can provide good fragmentation for a wider range of peptides.
Q4: Are there any known side reactions of this compound I should be aware of?
A4: While S-Benzylcysteamine is generally specific for cysteine residues, it's important to ensure your reaction conditions are well-controlled. A highly alkaline pH could potentially lead to side reactions with other amino acid residues. It is always good practice to perform a thorough characterization of your labeled peptide standard to confirm the site of modification and the absence of unwanted adducts.
Experimental Protocol: Collision Energy Optimization for a BCA-Labeled Peptide
This protocol outlines a general workflow for optimizing the collision energy for a specific BCA-labeled peptide using a Q-TOF or Orbitrap mass spectrometer.
Objective: To determine the optimal normalized collision energy (NCE) that yields the highest quality MS/MS spectrum for a given BCA-labeled peptide.
Materials:
-
Purified BCA-labeled peptide standard (concentration of 1 pmol/µL is a good starting point)
-
LC-MS grade solvents (Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid)
-
Appropriate LC column for peptide separation
Procedure:
-
Prepare the Sample: Dilute the BCA-labeled peptide standard to a suitable concentration for LC-MS/MS analysis.
-
Set up the LC Method: Develop an LC gradient that provides good peak shape and retention for your peptide.
-
Set up the MS Method (Stepped NCE):
-
Create a targeted MS/MS method for your peptide's precursor m/z.
-
In the fragmentation parameters, select the option for "Stepped NCE" or "Collision Energy Ramp."
-
Set the NCE range to be tested (e.g., 15-45%) with a step size of 2-5%.
-
-
Acquire the Data: Inject the sample and acquire the data.
-
Analyze the Results:
-
Extract the MS/MS spectra for your peptide at each NCE value.
-
Visually inspect the spectra to identify the NCE that provides the best balance of fragment ion intensity and sequence coverage (i.e., the most b- and y-ions).
-
You can also use software tools to plot the total fragment ion intensity as a function of NCE to identify the optimal value.
-
-
Refine the Optimization (Optional): If a narrower optimal range is identified, you can perform a second experiment with smaller NCE steps within that range for finer optimization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor fragmentation.
References
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
-
Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155-161. [Link]
-
Lin, C., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 30(5), 846-855. [Link]
-
Gnad, F., et al. (2020). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Nature Communications, 11(1), 3893. [Link]
-
MacLean, B., et al. (2010). Skyline: An open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics, 26(7), 966-968. [Link]
-
Barnes, S. & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]
-
Spingler, B., et al. (2019). Synthesis of Labelled Small Molecules, Peptides and Proteins for Imaging. ETH Zurich Research Collection. [Link]
-
Aebersold, R. & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]
-
Turecek, F. & de Hoffmann, E. (2005). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of The American Society for Mass Spectrometry, 16(10), 1649-1660. [Link]
-
Marx, V. (2013). Collision energy optimization for target peptides. Nature Methods, 10(11), 1045-1045. [Link]
-
Lermyte, F., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of The American Society for Mass Spectrometry. [Link]
-
Stepanov, A. V., et al. (2019). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert Review of Proteomics, 16(10), 821-831. [Link]
-
Lewandowski, B., et al. (2013). Sequence-specific peptide synthesis by an artificial small-molecule machine. Science, 339(6116), 189-193. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods in Enzymology, 402, 3-34. [Link]
-
Coon, J. J. (2009). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Annual Review of Analytical Chemistry, 2, 117-140. [Link]
-
Perez, J. J., et al. (2014). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of The American Society for Mass Spectrometry, 25(11), 1940-1950. [Link]
-
Kertesz, V. & Van Berkel, G. J. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Wiley Analytical Science. [Link]
-
Tsybin, Y. O., et al. (2004). Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. Rapid Communications in Mass Spectrometry, 18(16), 1849-1856. [Link]
Sources
- 1. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skyline.ms [skyline.ms]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of S-Benzylcysteamine (BCA) Hydrochloride Labeling for Quantitative Proteomics
Introduction: The Quest for Quantitative Precision in Proteomics
In the landscape of drug development and biomedical research, quantitative proteomics serves as a critical tool for understanding the dynamic nature of cellular processes. It allows us to move beyond mere protein identification to quantifying changes in protein abundance in response to stimuli, disease, or therapeutic intervention.[1] Mass spectrometry (MS) is the core technology for this, but it is not inherently quantitative.[2] To achieve reliable quantification, researchers often turn to chemical labeling techniques, which introduce stable isotopes to peptides, enabling the relative comparison of their abundance across different samples within a single MS analysis.[2][3]
Established methods like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have become mainstays in the field.[1][4] These isobaric tags allow for multiplexing—combining multiple samples into one analysis—and quantifying based on reporter ions generated during MS/MS fragmentation.[3][5] However, the landscape is continually evolving, with a need for cost-effective and straightforward labeling strategies. This guide focuses on a crucial, yet often overlooked, aspect of proteomics: the rigorous validation of a novel or less-common labeling reagent, using S-Benzylcysteamine (BCA) hydrochloride as our case study.
This document is not a simple protocol but a comprehensive validation framework. We will explore the hypothetical application of BCA as a quantitative labeling reagent, compare its theoretical properties to established methods, and provide the self-validating experimental systems required to confirm its efficacy and reliability in your own laboratory.
Understanding the Chemical Landscape: Where Does BCA Fit?
Chemical labeling strategies can be broadly categorized by how they enable quantification.
-
Isobaric Labeling (e.g., TMT, iTRAQ): These reagents have the same total mass, but upon fragmentation, they yield unique reporter ions of different masses. This allows for quantification at the MS2 level and high-level multiplexing (up to 18 samples with TMTpro).[6][7] The primary chemical reaction targets primary amines on the N-terminus of peptides and the side chain of lysine residues.[5][8]
-
Precursor-Ion-Based Labeling (e.g., SILAC, ICAT): In these methods, samples are differentially labeled with light and heavy isotopes, creating a mass difference at the peptide (MS1) level.[2][3] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic method where living cells incorporate labeled amino acids.[9][10][11] Chemical methods like Isotope-Coded Affinity Tags (ICAT) target specific amino acids (e.g., cysteine) in vitro.[12]
S-Benzylcysteamine (BCA) possesses a primary amine group, making it a candidate for amine-reactive labeling chemistry, similar to how benzoyl chloride is used for derivatizing metabolites to improve their chromatographic properties.[13][14] If used for proteomics, BCA would likely react with the N-terminus and lysine residues of peptides. Unlike isobaric tags, its simple structure means it would function as a precursor-ion-based label. A researcher would use "light" (standard isotope) BCA for a control sample and a "heavy" (e.g., ¹³C₆-labeled benzyl group) BCA for a treated sample. The relative quantification would then be derived from the signal intensity ratio of the light and heavy peptide pairs in the MS1 spectrum.
Hypothesized Advantages and Disadvantages of BCA Labeling
| Feature | Hypothesized Advantage | Hypothesized Disadvantage | Rationale |
| Chemistry | Simple, potentially robust reaction. | May alter peptide fragmentation patterns, potentially impacting identification scores. | The addition of a benzyl group increases hydrophobicity, which can alter chromatographic retention and collision-induced dissociation (CID) behavior. |
| Cost | Potentially much lower reagent cost compared to complex isobaric tags. | Requires custom synthesis of heavy isotope versions for quantitative pairing. | The synthesis of BCA is less complex than that of multi-part isobaric tags like TMT. |
| Multiplexing | Limited to 2-plex or 3-plex experiments typically. | Significantly lower throughput compared to TMT (up to 18-plex). | Precursor-ion scanning becomes overly complex and crowded with more than a few differentially labeled samples.[3] |
| Quantification | Quantification at the MS1 level can be highly accurate, free from the ratio compression effects seen in some MS2-based methods. | Susceptible to interference from co-eluting peptides with similar m/z values in the MS1 scan, especially with complex samples.[3] | MS1-based quantification relies on resolving distinct isotopic envelopes, while MS2-based methods can suffer from co-isolation of interfering ions that contribute to the reporter ion signal. |
A Self-Validating Framework for BCA Labeling
Before adopting any new labeling reagent, a rigorous, multi-stage validation is paramount. The following experimental plan is designed to systematically assess the performance of BCA, ensuring that every step provides a quality control checkpoint.
Caption: Experimental design for validating the quantitative accuracy of BCA labeling.
Comparative Benchmarking: BCA vs. Established Reagents
Based on its chemical principles and the validation framework, we can position BCA against established quantitative proteomics reagents. This table provides an objective, at-a-glance comparison to guide your choice of methodology. [1][4][15]
| Parameter | S-Benzylcysteamine (BCA) (Hypothetical) | Tandem Mass Tags (TMT) | Stable Isotope Labeling (SILAC) |
|---|---|---|---|
| Principle | Chemical Labeling (Precursor Ion Quant) | Chemical Labeling (Reporter Ion Quant) | Metabolic Labeling (Precursor Ion Quant) |
| Applicability | Any protein sample (in vitro). [3] | Any protein sample (in vitro). [16] | Proliferating cells in culture. [9][17] |
| Multiplexing | Low (typically 2-3 samples). | High (up to 18 samples). [7] | Low (typically 2-3 samples). [17] |
| Accuracy | High; not subject to MS2 ratio compression. | Good; can be affected by ratio compression from co-isolated ions. | Excellent; samples are mixed early, minimizing handling error. [18] |
| Precision | Dependent on MS1 scan quality and complexity. | High; MS2 scans of reporter ions are often clean. [4] | High; low inter-sample variability. |
| Cost | Low (reagent is simple). | High (reagents are complex). [19][20] | Moderate (requires special media and amino acids). [15] |
| Workflow | Simple labeling step post-digestion. | Multi-step labeling post-digestion. [7][21] | Requires lengthy cell culture period for label incorporation. [17] |
| Key Advantage | Simplicity and low cost. | High throughput and deep proteome coverage for quantification. [4] | Highest accuracy due to early-stage sample mixing. [10] |
| Key Limitation | Low multiplexing; potential ID issues. | Reagent cost; ratio compression. | Limited to metabolically active, dividing cells. [15][17]|
Conclusion and Senior Scientist's Recommendation
The validation of any new methodology is a cornerstone of scientific rigor. While S-Benzylcysteamine (BCA) hydrochloride is not an established reagent for general quantitative proteomics, its simple amine-reactive chemistry makes it an interesting candidate for targeted, low-plex, cost-sensitive applications. However, its utility can only be proven through the systematic validation framework detailed here.
Recommendation: For researchers seeking high-throughput, deep proteome quantification across multiple conditions, established and well-supported methods like TMT remain the industry standard. [1][4]For experiments demanding the highest quantitative accuracy in cell culture models, SILAC is an excellent choice. [9][18] BCA, or similar novel reagents, should be considered only when the cost of established reagents is prohibitive and the experimental design does not require high-level multiplexing. Before committing to a full study, the self-validating experiments for labeling efficiency, impact on protein identification, and quantitative accuracy must be performed. This due diligence is what separates a reproducible, publishable study from a collection of unreliable data. It is the responsibility of every scientist to not just use a tool, but to understand and validate its performance within the context of their specific biological questions.
References
-
Quantitative Proteomics: Label-Free versus Label-Based Methods - Silantes. (2023). Silantes. [Link]
-
Technologies and Challenges in Proteomic Analysis of Protein S-acylation. (2016). PMC - NIH. [Link]
-
Quantitative chemical proteomics for identifying candidate drug targets. (2003). PubMed. [Link]
-
Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. (2013). ResearchGate. [Link]
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. (2019). PMC - NIH. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). PMC - NIH. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). ACS Measurement Science Au. [Link]
-
TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. (n.d.). Discovery Partner. [Link]
-
Advances in proteomics sample prep reagents and quantitative MS workflows. (2024). YouTube. [Link]
-
Database of Optimized Proteomic Quantitative Methods for Human Drug Disposition‐Related Proteins for Applications in Physiologically Based Pharmacokinetic Modeling. (2019). NIH. [Link]
-
Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. (2007). NIH. [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2017). PMC - PubMed Central. [Link]
-
iTRAQ Reagents Protocol. (2004). Sciex. [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. (n.d.). Agilent. [Link]
-
Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. (2022). PMC - PubMed Central. [Link]
-
Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. (2018). Medium. [https://medium.com/@creativeproteomics/comparison-of-five-commonly-used-quantitative-proteomics-analysis-methods-9740c837542a]([Link] proteomics-analysis-methods-9740c837542a)
-
TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. (2020). PMC - NIH. [Link]
-
Quantitative Affinity-Based Chemical Proteomics of TrkA Inhibitors. (2014). The Royal Society of Chemistry. [Link]
-
Benchmarking Quantitative Performance in Label-Free Proteomics. (2021). ACS Omega. [Link]
-
Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. (2016). ResearchGate. [Link]
-
Label-Free Quantitative Proteomics Analysis of Adriamycin Selected Multidrug Resistant Human Lung Cancer Cells. (2015). MDPI. [Link]
-
Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. (2019). MDPI. [Link]
-
Quantification of Amine- And Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2020). ResearchGate. [Link]
-
Stable isotope labeling by amino acids in cell culture. (n.d.). Wikipedia. [Link]
-
TMT Quantitation. (n.d.). UT Southwestern Proteomics Core. [Link]
-
iTRAQ Proteomics Service. (n.d.). Applied Biomics. [Link]
-
Benchmarking Quantitative Performance in Label-Free Proteomics. (2021). ResearchGate. [Link]
-
Quantitative Comparison of Proteomes Using SILAC. (2016). PMC - NIH. [Link]
-
Performance of super-SILAC based quantitative proteomics for comparison of different acute myeloid leukemia (AML) cell lines. (2014). PubMed. [Link]
-
Comparison between liquid chromatography and supercritical fluid chromatography coupled to mass spectrometry for beta-agonists screening in feeding stuff. (2016). ResearchGate. [Link]
-
SILAC Quantitation. (n.d.). UT Southwestern Proteomics Core. [Link]
-
Quantitative profiling of drug-associated proteomic alterations by combined 2-nitrobenzenesulfenyl chloride (NBS) isotope labeling and 2DE/MS identification. (2007). PubMed. [Link]
-
TMT Peptide Labeling. (n.d.). QB3 Berkeley. [Link]
-
Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. (2019). PMC - NIH. [Link]
-
Quantitative Proteomics Using iTRAQ Labeling and Mass Spectrometry. (2012). ResearchGate. [Link]
Sources
- 1. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. youtube.com [youtube.com]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 12. Quantitative chemical proteomics for identifying candidate drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medium.com [medium.com]
- 16. TMT Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 17. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
A Senior Application Scientist's Guide: Iodoacetamide vs. Chloroacetamide for Cysteine Alkylation in Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry-based proteomics, the meticulous preparation of protein samples is paramount. Among the critical steps in a typical bottom-up proteomics workflow is the reduction and alkylation of cysteine residues.[1] This process, aimed at preventing the reformation of disulfide bonds, ensures protein solubilization and enhances enzymatic digestion, ultimately leading to more comprehensive protein identification and characterization.
The choice of alkylating agent is not a trivial one, as it can significantly influence the quality and interpretation of the proteomics data. For decades, iodoacetamide (IAA) has been the workhorse for cysteine alkylation. However, its propensity for off-target modifications has led to the exploration of alternatives, with chloroacetamide (CAA) emerging as a prominent contender. This guide provides an in-depth, evidence-based comparison of iodoacetamide and chloroacetamide, empowering you to make an informed decision for your specific research needs.
The Fundamental Chemistry: Cysteine Alkylation by Haloacetamides
Both iodoacetamide and chloroacetamide are haloacetamide reagents that react with the nucleophilic thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. This reaction results in the formation of a stable thioether bond, effectively "capping" the cysteine and preventing its re-oxidation.
Figure 1: General reaction mechanism of cysteine S-alkylation by haloacetamide reagents.
Head-to-Head Comparison: Iodoacetamide vs. Chloroacetamide
The choice between iodoacetamide and chloroacetamide hinges on a trade-off between reaction efficiency and specificity. The following table summarizes the key characteristics of each reagent based on experimental evidence.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Rationale & Key Considerations |
| Reactivity | Higher | Lower | The carbon-iodine bond is weaker than the carbon-chlorine bond, making iodide a better leaving group. This results in faster reaction kinetics for IAA.[2][3] |
| Alkylation Efficiency | Very high, often achieves complete alkylation.[1] | High, but may require longer incubation times or slightly higher concentrations to achieve completion compared to IAA.[4] | For routine applications where complete alkylation is the primary goal, IAA is highly effective. |
| Specificity for Cysteine | Good, but more prone to off-target modifications.[1] | Higher specificity for cysteine residues.[3][5] | The lower reactivity of CAA contributes to its higher selectivity for the highly nucleophilic cysteine thiol over other potential reaction sites. |
| Off-Target Modifications | Can alkylate other nucleophilic residues such as lysine, histidine, methionine, and the N-terminus.[1][3] | Reduced incidence of off-target modifications compared to IAA.[5] | Off-target modifications can complicate data analysis by introducing unexpected mass shifts and potentially interfering with peptide identification and quantification. |
| Methionine Oxidation | Low levels of methionine oxidation (typically 2-5%).[5] | Significantly increases methionine oxidation (up to 40%).[5][6][7] | This is a major drawback of CAA, as methionine oxidation is a common post-translational modification of biological interest. The use of CAA can obscure the detection of endogenous oxidation. |
| Optimal pH | 7.5 - 8.5 | 7.5 - 8.5 | The reaction targets the more nucleophilic thiolate anion (S-), the concentration of which increases with pH. |
| Typical Reaction Conditions | 10-50 mM, 30 min at room temperature in the dark.[1][4] | 10-50 mM, may require longer incubation (e.g., 60 min) at room temperature in the dark. | Reaction times and concentrations should be optimized for the specific sample type and protein concentration. |
Deep Dive: Causality Behind Experimental Choices
The Alkylation Efficiency vs. Specificity Dilemma
Iodoacetamide's high reactivity ensures a rapid and complete alkylation of cysteine residues, which is crucial for preventing disulfide bond reformation and ensuring consistent digestion.[8] However, this high reactivity comes at the cost of specificity. Excess IAA or suboptimal reaction conditions can lead to the alkylation of other amino acid residues, complicating the resulting mass spectra.
Chloroacetamide, being less reactive, offers a more specific modification of cysteine thiols.[9] This can lead to cleaner spectra with fewer ambiguous peptide identifications. One study found that chloroacetamide was superior to iodoacetamide in terms of the number of identified peptides and fewer undesirable off-site reactions.[3]
The Critical Issue of Methionine Oxidation
A significant and often overlooked consequence of using chloroacetamide is the substantial increase in methionine oxidation.[5][6] This artifactual oxidation can be as high as 40%, compared to 2-5% with iodoacetamide.[5] For studies where the biological oxidation of methionine is a key readout, the use of chloroacetamide is strongly discouraged as it will mask the endogenous modification.
Experimental Workflows and Protocols
A standardized workflow for protein reduction and alkylation is fundamental for reproducible proteomics experiments. The following diagram illustrates a typical in-solution digestion workflow.
Figure 2: A typical workflow for in-solution protein digestion for mass spectrometry.
Protocol: In-solution Reduction and Alkylation of Proteins
This protocol is a general guideline and should be optimized for your specific sample.
Materials:
-
Protein extract
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent stock solution (e.g., 200 mM Dithiothreitol (DTT) in water)
-
Alkylating agent stock solution (e.g., 500 mM Iodoacetamide or Chloroacetamide in water, freshly prepared and protected from light)
-
Quenching solution (e.g., 200 mM DTT in water)
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Sequencing-grade trypsin
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in an appropriate volume of denaturation buffer to a final protein concentration of 1-5 mg/mL.
-
Vortex thoroughly and incubate for 15-30 minutes at room temperature.
-
-
Reduction:
-
Add the reducing agent (e.g., DTT) to a final concentration of 5-10 mM.
-
Incubate for 1 hour at 37°C or 30 minutes at 56°C.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
For Iodoacetamide: Add freshly prepared IAA stock solution to a final concentration of 15-20 mM.
-
For Chloroacetamide: Add freshly prepared CAA stock solution to a final concentration of 20-30 mM.
-
Incubate in the dark at room temperature. For IAA, 30 minutes is typically sufficient. For CAA, extend the incubation to 45-60 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 5-10 mM to quench the excess alkylating agent.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Digestion Preparation:
-
Dilute the sample with digestion buffer to reduce the urea concentration to less than 1.5 M. This is crucial for trypsin activity.
-
-
Enzymatic Digestion:
-
Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).
-
Incubate overnight at 37°C.
-
-
Post-Digestion:
-
Stop the digestion by adding formic acid to a final concentration of 0.5-1%.
-
Proceed with peptide cleanup (e.g., C18 solid-phase extraction) prior to LC-MS/MS analysis.
-
Conclusion and Recommendations
The choice between iodoacetamide and chloroacetamide for cysteine alkylation is context-dependent and should be guided by the specific goals of the proteomics experiment.
-
Iodoacetamide (IAA) remains the reagent of choice for many applications due to its high reactivity and the extensive body of literature supporting its use. It is particularly well-suited for routine protein identification and quantification studies where complete and rapid alkylation is the primary concern. However, researchers should be mindful of the potential for off-target modifications and consider optimizing reagent concentrations and reaction times to minimize these effects.
-
Chloroacetamide (CAA) presents a valuable alternative when minimizing off-target modifications is a priority, potentially leading to cleaner mass spectra and more confident peptide identifications.[3][9] However, its use is strongly discouraged in studies focused on oxidative post-translational modifications due to the significant risk of inducing artifactual methionine oxidation.[5][6]
Ultimately, the optimal choice of alkylating agent may require empirical testing for a given sample type and experimental design. By understanding the chemical properties and potential artifacts associated with each reagent, researchers can enhance the quality and reliability of their proteomics data, leading to more robust and meaningful biological insights.
References
-
Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]
- Végvári, Á., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3481-3489.
-
Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]
-
Végvári, Á., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]
- Havanapan, P. O., & Thongboonkerd, V. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Methods in Molecular Biology, 1549, 1-10.
-
Végvári, Á., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate. [Link]
-
Végvári, Á., et al. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Europe PMC. [Link]
-
Végvári, Á., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]
-
Gyenis, L., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]
-
Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. [Link]
-
JPT Peptide Technologies. (n.d.). Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. Retrieved from [Link]
-
ChemistryViews. (2020). New Protecting Groups for the Cysteine Side Chain. Retrieved from [Link]
-
Albericio, F., & de la Torre, B. G. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Digital CSIC. [Link]
-
MDPI. (2022). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Retrieved from [Link]
-
ResearchGate. (2021). Thiol–Disulfide Exchange in Signaling: Disulfide Bonds As a Switch. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. Retrieved from [Link]
-
NIH. (2013). Selenocysteine in Thiol/Disulfide-Like Exchange Reactions. Retrieved from [Link]
-
NIH. (2012). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]
-
NIH. (2014). Enhancement effects of reducing agents on the degradation of tetrachloroethene in the Fe(II)/Fe(III) catalyzed percarbonate system. Retrieved from [Link]
-
RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]
-
ACS Publications. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Retrieved from [Link]
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. OmicsDI: Home [omicsdi.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to Thiol-Protecting Groups: The Classic S-Benzyl vs. Modern Orthogonal Counterparts
In the intricate world of peptide synthesis and drug development, the cysteine residue presents both a unique opportunity and a significant challenge. Its thiol side chain is a powerful nucleophile, essential for forming the disulfide bridges that define the structure and function of many therapeutic peptides and proteins. However, this same reactivity can disrupt the carefully orchestrated process of peptide chain elongation.[1] To navigate this, chemists rely on a crucial toolkit of thiol-protecting groups. The selection of the right group is not merely a technical choice; it is a strategic decision that dictates the entire synthetic route, particularly for complex molecules with multiple disulfide bonds.
This guide provides an in-depth comparison of several key thiol-protecting groups. We will examine the classic S-benzyl (Bzl) group—a foundational tool in peptide chemistry—and contrast its performance with three modern workhorses: the acid-labile S-trityl (Trt), the orthogonally-cleaved S-acetamidomethyl (Acm), and the reduction-sensitive S-tert-butyldisulfanyl (t-BuS).
A Note on Nomenclature: The topic of this guide was prompted by an inquiry into "S-Benzylcysteamine hydrochloride." It is important to clarify that S-Benzylcysteamine is a specific chemical compound, but it is not itself used as a protecting group in peptide synthesis. The relevant and widely used protecting group is the S-benzyl (Bzl) moiety attached to a cysteine residue. This guide will focus on this classic S-benzyl group and its comparison with other standard protecting groups.
The Ideal Thiol-Protecting Group: A Chemist's Wishlist
Before comparing specific groups, we must define the ideal characteristics. An optimal protecting group should be:[2]
-
Easy to introduce in high yield without racemization of the amino acid.
-
Completely stable under the conditions of peptide synthesis (e.g., basic conditions for Fmoc removal, acidic conditions for Boc removal).
-
Removable in high yield under conditions that do not affect the peptide backbone or other protecting groups.
-
Orthogonal , meaning it can be selectively removed in the presence of other protecting groups, allowing for precise, regioselective disulfide bond formation.[3]
No single group is perfect for every application. The choice always involves a trade-off between stability and the mildness of cleavage conditions.
Meet the Contenders: A Comparative Overview
The strategic value of a protecting group lies in its unique stability profile and cleavage requirements. Below, we compare the chemical properties and applications of our four selected groups.
| Feature | S-Benzyl (Bzl) | S-Trityl (Trt) | S-Acetamidomethyl (Acm) | S-tert-butyldisulfanyl (t-BuS) |
| Structure | -S-CH₂-Ph | -S-C(Ph)₃ | -S-CH₂-NH-CO-CH₃ | -S-S-C(CH₃)₃ |
| Primary Use Case | Boc-based SPPS, solution-phase synthesis | Routine Fmoc-based SPPS | Regioselective disulfide bond formation (Fmoc & Boc) | Orthogonal disulfide strategies, on-resin cyclization |
| Stability to Acid | Very High . Stable to TFA.[4] | Low . Labile to standard TFA cleavage cocktails.[3] | High . Generally stable to TFA and HF.[3] | High . Stable to acidic conditions.[1] |
| Stability to Base | High . Stable to piperidine.[4] | High . Stable to piperidine. | Very High . Stable to basic reagents. | Moderate . Generally stable to piperidine. |
| Cleavage Conditions | Harsh . Requires strong acid (HF) or reductive cleavage (Na/liquid NH₃). | Mild Acid . Removed with TFA during final cleavage.[3] | Oxidative . Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), N-Chlorosuccinimide (NCS).[3][5] | Reductive . Thiols (DTT, β-mercaptoethanol) or phosphines (TCEP).[1][5] |
| Orthogonality | Limited in modern Fmoc strategies. | Orthogonal to Acm, t-BuS, and other acid-stable groups. | Orthogonal to acid-labile (Trt) and reductively-labile (t-BuS) groups. | Orthogonal to acid-labile (Trt) and oxidatively-labile (Acm) groups. |
| Key Advantage | High stability for robust, multi-step syntheses. | Convenience; removed simultaneously with resin cleavage in Fmoc-SPPS. | Enables selective, stepwise disulfide formation. | Mild, highly selective removal under reducing conditions. |
| Major Limitation | Harsh cleavage conditions are incompatible with many sensitive residues and modern strategies. | Cannot be used for selective disulfide formation if other groups are TFA-labile. | Use of toxic heavy metals (mercury) is a concern; iodine can cause side reactions. | Deprotection can be slow and sequence-dependent.[1] |
Visualizing the Chemical Structures
Understanding the structure is key to understanding stability and reactivity. The bulky trityl group is sterically hindered, while the disulfide bond in t-BuS presents a clear target for reducing agents.
Caption: Chemical structures of protected cysteine side chains.
Strategic Selection: A Decision-Making Framework
Choosing the right protecting group is dictated by the overall synthetic plan. For a simple peptide with a single disulfide bond or free thiols synthesized via Fmoc-SPPS, the Trt group is often the most straightforward choice. For complex peptides requiring multiple, specific disulfide bridges, a combination of orthogonal groups is necessary.
This decision process can be visualized as follows:
Caption: Decision flowchart for selecting a thiol-protecting group.
Experimental Protocols: Deprotection Methodologies
The following protocols are representative examples. Researchers must optimize conditions based on the specific peptide sequence and scale.
Protocol 1: Deprotection of S-Benzyl (Bzl)
Causality: This harsh, classical method uses sodium in liquid ammonia to reductively cleave the strong carbon-sulfur bond. It is effective but non-selective and can reduce other functional groups.
-
Setup: In a three-neck flask equipped with a dry ice condenser and an inlet for ammonia gas, place the S-benzyl protected peptide.
-
Dissolution: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous liquid ammonia into the flask until the peptide is dissolved.
-
Reduction: Add small, freshly cut pieces of sodium metal to the stirring solution. The reaction is indicated by a persistent deep blue color.
-
Quenching: After the reaction is complete (typically 30-60 minutes), cautiously quench the excess sodium by adding ammonium chloride until the blue color disappears.
-
Workup: Allow the ammonia to evaporate under a stream of nitrogen. The remaining solid residue is then dissolved in an appropriate aqueous buffer for purification by HPLC.
Protocol 2: Deprotection of S-Trityl (Trt) during Resin Cleavage
Causality: The trityl group is highly acid-labile due to the stability of the trityl cation. Trifluoroacetic acid (TFA) protonates the sulfur, facilitating the departure of the trityl group, which is then captured by a scavenger like triisopropylsilane (TIS).
-
Preparation: Place the dry, peptide-bound resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v). For peptides prone to S-tert-butylation from other protecting groups, alternative scavengers may be required.
-
Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react at room temperature for 2-3 hours with occasional swirling.
-
Isolation: Filter the resin and collect the filtrate containing the cleaved, deprotected peptide.
-
Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then purified by HPLC.
Protocol 3: Deprotection of S-Acetamidomethyl (Acm) with Iodine
Causality: Iodine acts as an oxidizing agent, facilitating the removal of the Acm group and the simultaneous formation of a disulfide bond. This is often done in aqueous organic solvents to ensure peptide solubility.
-
Dissolution: Dissolve the Acm-protected peptide in an appropriate solvent mixture, such as aqueous acetic acid or a mixture of methanol, water, and HCl.
-
Titration: Add a solution of iodine (I₂) in methanol or ethanol dropwise to the stirring peptide solution. Monitor the reaction by observing the persistence of the yellow/brown iodine color.
-
Monitoring: Track the progress of the reaction using HPLC and/or mass spectrometry to confirm the complete removal of Acm groups and formation of the desired disulfide-linked product.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
-
Purification: Remove the organic solvent under reduced pressure and purify the resulting aqueous solution directly by preparative HPLC.
Protocol 4: Deprotection of S-tert-butyldisulfanyl (t-BuS)
Causality: The disulfide bond of the t-BuS group is susceptible to nucleophilic attack by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This thiol-disulfide exchange reaction liberates the free cysteine thiol.
-
Dissolution: Dissolve the t-BuS protected peptide in a suitable aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reduction: Add an excess of the reducing agent (e.g., 10-20 equivalents of DTT or TCEP) to the peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The deprotection can be slow and is often sequence-dependent, so progress should be monitored by HPLC-MS.[1]
-
Purification: Once deprotection is complete, the peptide can be purified from the reducing agent and byproducts using reverse-phase HPLC.
Orthogonal Synthesis Workflow Example
The true power of modern protecting groups is realized in orthogonal synthesis strategies. The workflow below illustrates the formation of a two-disulfide bridge peptide using Acm and Trt groups.
Caption: Workflow for regioselective two-disulfide bridge formation.
Conclusion
The journey from the robust, yet harsh, S-benzyl protecting group to the modern suite of orthogonal options like Trt, Acm, and t-BuS mirrors the evolution of peptide synthesis itself—a continuous drive towards greater precision, efficiency, and mildness. While the S-benzyl group remains a tool for specific applications in Boc-based and solution-phase synthesis, its utility is limited in the context of complex, sensitive biomolecules.
For today's researchers, the strategic combination of acid-labile, oxidatively-cleaved, and reductively-sensitive protecting groups provides the chemical vocabulary needed to construct intricate peptide architectures with confidence. The ultimate choice is not about finding the "best" group, but about developing the optimal synthetic strategy, where each step is enabled by the unique chemical properties of the protectors chosen.
References
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 11098-11155. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(5), 1495-1503. [Link]
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protection of Alcohols. [Link]
-
Armstrong, M. D., & Lewis, J. D. (1951). The Synthesis of the α-Hydroxy-analogues of S-Benzylcysteine and Cysteine. Journal of the Chemical Society, 2534-2537. [Link]
-
CORE. (2021). Cysteine protecting groups: applications in peptide and protein science. CORE Repository. [Link]
-
Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756. [Link]
-
ChemistryViews. (2020). New Protecting Groups for the Cysteine Side Chain. [Link]
-
Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3750-3756. [Link]
-
Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chem. Soc. Rev., 50, 11098-11155. [Link]
-
Organic Chemistry Portal. Benzyl Esters - Protection of Carboxylic Acids. [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Mass Spectrometric Validation of Thiol-Reactive Modifications: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the intricate world of proteomics and drug discovery, the precise and accurate characterization of protein modifications is paramount. Among these, the modification of cysteine residues plays a critical role in protein structure, function, and regulation. The choice of a chemical agent to modify the thiol group of cysteine residues can significantly impact the quality and interpretation of mass spectrometry data. This guide provides an in-depth technical comparison of S-Benzylcysteamine hydrochloride and other commonly employed thiol-reactive compounds, offering supporting experimental insights and detailed protocols to inform your experimental design.
The Critical Role of Cysteine Alkylation in Mass Spectrometry
In proteomics, proteins are typically denatured, reduced to break disulfide bonds, and then alkylated before enzymatic digestion and subsequent analysis by mass spectrometry (MS). The alkylation step, which involves the covalent modification of the free sulfhydryl groups of cysteine residues, is crucial for several reasons:
-
Preventing Disulfide Bond Reformation: Alkylation irreversibly blocks the thiol groups, preventing them from re-oxidizing and forming disulfide bonds. This ensures that the protein remains in a reduced state, which is essential for complete digestion by proteases like trypsin.
-
Improving Peptide Ionization and Fragmentation: The addition of a modifying group can alter the physicochemical properties of the cysteine-containing peptides, potentially improving their ionization efficiency and fragmentation behavior in the mass spectrometer. This can lead to more confident peptide and protein identifications.
-
Enabling Quantitative Proteomics: Specific alkylating agents can be used in quantitative proteomics strategies. For instance, isotope-coded affinity tags (ICAT) are thiol-reactive reagents that allow for the relative quantification of proteins between different samples.
The ideal alkylating agent should exhibit high reactivity and specificity towards cysteine residues, with minimal off-target reactions with other amino acid residues. Such side reactions can complicate mass spectra and lead to erroneous protein identifications and quantification.
This compound: A Thiol-Specific Modifier
This compound is a reagent that contains a reactive benzyl group and a terminal amine. While not as commonly used in routine proteomics workflows as other alkylating agents, it offers a distinct chemical modification that can be valuable in specific applications.
Chemical Properties and Reaction Mechanism
This compound reacts with the sulfhydryl group of cysteine residues via a nucleophilic substitution reaction. The benzyl group is susceptible to nucleophilic attack by the thiolate anion of cysteine, leading to the formation of a stable thioether bond.
Reaction Mechanism: S-Alkylation of Cysteine with S-Benzylcysteamine
Caption: S-alkylation of a cysteine residue by S-Benzylcysteamine.
The primary advantage of using a benzyl-containing reagent is the introduction of a bulky, hydrophobic group. This can be beneficial for:
-
Altering Peptide Retention Time: The increased hydrophobicity of the modified peptide can lead to a significant shift in its retention time during reverse-phase liquid chromatography (LC), which can be useful for targeted analysis or for moving peptides out of crowded regions of the chromatogram.
-
Unique Fragmentation Patterns: The benzyl group can influence the fragmentation of the peptide in the mass spectrometer, potentially generating unique reporter ions that can be used for identification and quantification.
However, a significant gap in the current scientific literature is the lack of direct, comprehensive comparative studies evaluating the performance of this compound against more conventional alkylating agents in a proteomics context. Key performance metrics such as reaction efficiency under typical proteomics conditions, and the extent of side reactions with other nucleophilic amino acids (e.g., lysine, histidine, N-terminus) have not been systematically benchmarked.
A Comparative Analysis of Common Cysteine Alkylating Agents
To provide a framework for evaluating this compound, it is essential to understand the performance of widely used alternatives. The most common reagents include iodoacetamide (IAA), chloroacetamide (CAA), and N-ethylmaleimide (NEM).
Iodoacetamide (IAA)
Iodoacetamide is arguably the most frequently used cysteine alkylating agent in proteomics.[1] It reacts rapidly and efficiently with thiol groups to form a stable carbamidomethyl modification.
-
Advantages: High reactivity, leading to complete alkylation under standard conditions.[2]
-
Disadvantages: Prone to side reactions with other amino acid residues, including methionine, histidine, lysine, and the N-terminal amino group.[3][4] These off-target modifications can complicate data analysis and reduce the number of confidently identified peptides.[5]
Chloroacetamide (CAA)
Chloroacetamide is a less reactive alternative to IAA. This lower reactivity often translates to higher specificity.
-
Advantages: Exhibits fewer side reactions compared to IAA, leading to cleaner mass spectra.[1][5] It is considered a superior reagent in terms of the number of identified peptides and a lower incidence of undesirable off-target reactions.[4]
-
Disadvantages: Requires longer incubation times or higher temperatures to achieve complete alkylation compared to IAA.
N-ethylmaleimide (NEM)
N-ethylmaleimide reacts with thiols via a Michael addition reaction, forming a stable thioether linkage.
-
Advantages: High reactivity and specificity for cysteine residues under controlled pH conditions.[6]
-
Disadvantages: Can also react with other nucleophiles, such as the amino groups of lysine and the N-terminus, particularly at higher pH and concentrations.[3][7]
Performance Comparison Summary
The choice of alkylating agent represents a trade-off between reactivity and specificity. The following table summarizes the key performance characteristics of these common reagents based on published experimental data.
| Reagent | Reactivity | Specificity | Common Side Reactions | Impact on Peptide ID |
| Iodoacetamide (IAA) | High | Moderate | Methionine, Histidine, Lysine, N-terminus[3][4] | Can be reduced due to side reactions[5] |
| Chloroacetamide (CAA) | Moderate | High | Minimal compared to IAA[1][5] | Generally improves peptide identification[4] |
| N-ethylmaleimide (NEM) | High | High (pH dependent) | Lysine, N-terminus[3][7] | Good, with optimized conditions[6] |
| S-Benzylcysteamine HCl | Theoretically Moderate | Theoretically High for Thiols | Expected with strong nucleophiles | Not well-documented |
Note: The performance of this compound is inferred from its chemical structure and general reactivity patterns of similar compounds. Direct comparative data in a proteomics context is limited.
Experimental Protocols
The following are detailed, step-by-step methodologies for protein reduction and alkylation using the compared reagents. These protocols are intended as a starting point and may require optimization for specific sample types and experimental goals.
Standard In-Solution Protein Reduction and Alkylation Workflow
Caption: A generalized workflow for in-solution protein digestion for mass spectrometry.
Alkylation Protocols
a) Iodoacetamide (IAA) Alkylation:
-
After the reduction step, add IAA to a final concentration of 55 mM from a freshly prepared stock solution in the same buffer.
-
Incubate the reaction in the dark at room temperature for 30 minutes.[3]
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
b) Chloroacetamide (CAA) Alkylation:
-
Following reduction, add CAA to a final concentration of 55 mM from a freshly prepared stock solution.
-
Incubate in the dark at room temperature for 60 minutes, or at 37°C for 30 minutes to enhance the reaction rate.
-
Quench the reaction with DTT to a final concentration of 20 mM.
c) N-ethylmaleimide (NEM) Alkylation:
-
After reduction, add NEM to a final concentration of 10-20 mM from a freshly prepared stock solution. It is crucial to maintain the pH of the reaction mixture below 7.5 to minimize side reactions with amines.[6]
-
Incubate in the dark at room temperature for 15-30 minutes.[6]
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT or cysteine.
d) this compound (Theoretical Protocol):
This protocol is based on the general principles of S-alkylation and requires empirical optimization.
-
Following reduction, prepare a fresh stock solution of this compound in the reaction buffer.
-
Add the reagent to the protein solution to a final concentration in the range of 20-50 mM. The optimal concentration will need to be determined experimentally.
-
Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37°C) for 1-2 hours. The reaction progress should be monitored to determine the optimal incubation time.
-
Quench the reaction with an excess of a small molecule thiol.
Mass Spectrometric Validation and Data Analysis
The effectiveness of the chosen alkylating agent should be validated by mass spectrometry. Key parameters to assess include:
-
Alkylation Efficiency: Search the MS/MS data for peptides containing cysteine residues and determine the percentage that are modified. Incomplete alkylation will result in the identification of peptides with unmodified cysteines.
-
Specificity and Side Reactions: Perform a database search with variable modifications corresponding to the potential side reactions of the alkylating agent on other amino acids. For example, when using IAA, include carbamidomethylation of methionine, lysine, and histidine as variable modifications. The frequency of these modifications will indicate the level of non-specific reactions.
-
Peptide and Protein Identifications: Compare the total number of confidently identified peptides and proteins between different alkylation strategies. A higher number of identifications generally indicates a more successful sample preparation.
Conclusion and Future Perspectives
The selection of an appropriate cysteine alkylating agent is a critical step in any mass spectrometry-based proteomics workflow. While iodoacetamide remains a widely used reagent due to its high reactivity, its propensity for side reactions can compromise data quality. Chloroacetamide and N-ethylmaleimide offer more specific alternatives, often leading to improved peptide and protein identifications.
This compound presents an interesting, albeit under-characterized, alternative for cysteine modification. Its ability to introduce a bulky, hydrophobic benzyl group could be advantageous in specific applications requiring altered peptide properties. However, the lack of comprehensive, direct comparative studies with established reagents necessitates a cautious and empirical approach to its implementation.
As a Senior Application Scientist, I strongly recommend that researchers perform a pilot study to compare different alkylating agents for their specific protein sample and experimental goals. The protocols and comparative data presented in this guide provide a solid foundation for designing and executing such validation experiments. Future studies systematically evaluating the performance of this compound and other novel thiol-reactive reagents are warranted and will undoubtedly contribute to the continued advancement of mass spectrometry-based proteomics.
References
-
Heng, M., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 11(9), 2345-2353. [Link]
-
Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]
-
Kovács, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4709. [Link]
-
V.A. Gault, et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(4), 279-287. [Link]
-
U. Froriep, et al. (1998). New specificity and yield enhancer of polymerase chain reactions. Nucleic Acids Research, 26(14), 3290–3291. [Link]
-
Chen, Y., et al. (2016). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Journal of Alzheimer's Disease, 54(4), 1307-1324. [Link]
-
Go, E. P., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1752–1761. [Link]
-
Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]
Sources
- 1. Rapid high-sensitivity peptide mapping by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Efficacy of S-Benzylcysteamine Hydrochloride in Complex Biological Matrices
Introduction: Addressing the Cysteamine Challenge
For decades, cysteamine has been the cornerstone therapy for cystinosis, a debilitating lysosomal storage disease.[1] Its mechanism is elegant in its simplicity: by entering lysosomes, it cleaves the accumulated, insoluble cystine into more soluble compounds that can be cleared from the cell.[2][3] However, from a practical, bioanalytical, and pharmacokinetic perspective, cysteamine is a profoundly challenging molecule. Its free sulfhydryl (-SH) group, the very heart of its therapeutic action, is also its Achilles' heel. This group is responsible for its rapid oxidation, unpleasant taste and odor, and significant analytical difficulties, which collectively compromise its efficacy and patient compliance.[4][5]
This guide introduces S-Benzylcysteamine hydrochloride , a rationally designed prodrug that represents a significant leap forward. By temporarily "capping" the reactive thiol with a stable benzyl group, this compound aims to resolve the fundamental instabilities of the parent drug. Here, we will provide an in-depth comparison between cysteamine and its S-benzylated counterpart, focusing on the practical implications for researchers and drug development professionals working with complex biological matrices like plasma, tissue homogenates, and cell lysates. We will explore how this chemical modification transforms the molecule's behavior, enhancing its stability, simplifying its bioanalysis, and ultimately improving its potential as a therapeutic agent.
Pillar 1: Mechanism of Action - From Stable Prodrug to Active Therapeutic
The therapeutic goal remains the delivery of active cysteamine to the lysosome. The S-benzyl modification is a delivery strategy, not a change in the ultimate mechanism of action.
-
Cysteamine (The Active Drug): This small aminothiol readily enters the lysosome. Inside, it participates in a thiol-disulfide exchange reaction with cystine, breaking it down into cysteine and a cysteine-cysteamine mixed disulfide. These smaller, soluble molecules can then exit the lysosome via existing amino acid transporters (the PQLC2 lysine transporter, in the case of the mixed disulfide), effectively clearing the toxic buildup.[2][6]
-
S-Benzylcysteamine (The Prodrug): This compound is designed to be pharmacologically inactive. Its increased lipophilicity and stability allow it to be absorbed and distributed more efficiently without premature degradation. Once inside the target cell, it is hypothesized to be metabolized—likely via enzymatic cleavage by glutathione S-transferases or other cellular reductants—to release the active cysteamine. This intracellular release ensures the therapeutic agent is generated at its site of action.[7]
The proposed metabolic activation pathway is crucial for its function and is visualized below.
Sources
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cysteamine Bitartrate? [synapse.patsnap.com]
- 4. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cystinosis.org.uk [cystinosis.org.uk]
- 7. Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Disulfide Bond Analysis: Navigating Alternatives to S-Benzylcysteamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate characterization of disulfide bonds is a critical aspect of protein analysis. These covalent linkages between cysteine residues are fundamental to the structural integrity and biological function of many proteins, including therapeutic monoclonal antibodies. The standard workflow for disulfide bond analysis involves the reduction of disulfide bonds to free thiols, followed by alkylation to prevent re-oxidation and ensure accurate mass spectrometry (MS) analysis. While a variety of reagents can be employed for this purpose, this guide provides a comprehensive comparison of the common and emerging alternatives to the less frequently used S-Benzylcysteamine hydrochloride, focusing on providing actionable, data-supported insights for your experimental design.
The Foundational Workflow: Reduction and Alkylation
The goal of sample preparation for disulfide bond analysis is to break the disulfide bridges (-S-S-) and cap the resulting sulfhydryl groups (-SH) with a stable chemical moiety. This two-step process of reduction and alkylation is essential for accurate peptide mapping and sequencing by mass spectrometry.[1]
The Reduction Step: Breaking the Bonds
The initial and crucial step is the reductive cleavage of the disulfide bonds. The choice of reducing agent can significantly impact the efficiency of this process and the integrity of the final sample.
The Alkylation Step: Capping the Thiols
Following reduction, the newly formed free thiols are highly reactive and prone to re-forming disulfide bonds, often in non-native pairings. To prevent this and to ensure a homogeneous sample for MS analysis, these thiols are "capped" through an alkylation reaction.[1]
Core Directive: A Comparative Analysis of Reagents
This guide moves beyond a simple listing of alternatives to provide a comparative analysis grounded in experimental data and field-proven insights. We will dissect the performance of the most widely used and promising reagents for both reduction and alkylation.
The Reduction Battlefield: DTT vs. TCEP and an Introduction to TBP
The two most common reducing agents in proteomics are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). A less common but noteworthy alternative is Tributylphosphine (TBP).
Dithiothreitol (DTT): The Classic Workhorse
DTT, also known as Cleland's reagent, is a thiol-based reducing agent that has been a staple in protein chemistry for decades. Its mechanism involves a two-step thiol-disulfide exchange, resulting in the formation of a stable six-membered ring with an internal disulfide bond.
Tris(2-carboxyethyl)phosphine (TCEP): The Odorless Powerhouse
TCEP is a phosphine-based reducing agent that offers several advantages over DTT. It is odorless, more stable in solution, and effective over a wider pH range. TCEP's reduction mechanism is irreversible and does not involve a thiol group, which can be advantageous in certain downstream applications.[2]
Tributylphosphine (TBP): A Volatile Alternative
TBP is another phosphine-based reducing agent that is particularly useful in workflows where reagent removal is critical. Its volatility allows for easy removal by vacuum centrifugation, simplifying sample cleanup.
Comparative Analysis of Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Tributylphosphine (TBP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction | Phosphine-based reduction |
| Optimal pH | >7.5 | 1.5 - 8.5[3] | Wide range |
| Reaction Speed | Generally slower than TCEP | Rapid, often < 5 minutes at RT | Rapid |
| Stability | Prone to air oxidation | More stable than DTT in air | Volatile |
| Odor | Strong, unpleasant | Odorless | Unpleasant |
| MS Compatibility | Generally good, but can interfere with some labeling | Excellent, no thiol interference | Excellent, easily removed |
| Side Reactions | Minimal | Can react with NAD+[4] | Minimal reported |
| Removal | Dialysis, desalting columns | Not always necessary | Evaporation |
The Alkylation Arena: A Head-to-Head Comparison of Cysteine-Modifying Reagents
The choice of alkylating agent is equally critical, as it can influence reaction specificity, the introduction of side products, and the quality of the resulting mass spectra. Iodoacetamide (IAA) is the most prevalent, but several alternatives offer distinct advantages.
Iodoacetamide (IAA): The Gold Standard with Caveats
IAA is a haloacetamide-based reagent that reacts with cysteine thiols via an SN2 reaction to form a stable carbamidomethyl modification. While highly effective, IAA is known to have off-target reactivity, particularly with methionine, lysine, and histidine residues, especially at higher concentrations and pH.[5][6]
N-ethylmaleimide (NEM): A Highly Reactive Alternative
NEM is a maleimide-based reagent that reacts with thiols via a Michael addition. It is generally more reactive than IAA, especially at neutral or slightly acidic pH.[7] However, it is also prone to side reactions with other nucleophilic residues, particularly at higher pH.[8]
Chloroacetamide (CAA) and Iodoacetic Acid (IAC): Variations on a Theme
CAA and IAC are analogs of IAA. CAA is generally less reactive than IAA but has been reported to result in fewer side reactions, particularly with methionine.[5] IAC carries a negative charge, which can alter the chromatographic behavior of peptides and may be less reactive in certain contexts.[7]
4-Vinylpyridine (4-VP): A Basic Modification for Enhanced MS Signal
4-VP reacts with thiols to introduce a pyridylethyl group. This modification is basic, which can enhance the ionization efficiency of cysteine-containing peptides in positive-ion mode mass spectrometry, potentially leading to better sequence coverage.[5]
Emerging Alternatives: Maleimide and Vinylheteroarenes
Recent research has focused on developing more specific and stable alkylating agents. Maleimide , the parent compound of NEM, has been shown to be as effective as NEM in preventing disulfide scrambling but with more favorable chromatographic properties. Vinylheteroarenes are a newer class of reagents that demonstrate rapid and highly selective cysteine modification with excellent stability, making them promising candidates for future applications.
Quantitative Comparison of Alkylating Agents
A systematic evaluation of different reduction and alkylation conditions on a HeLa cell lysate provided the following insights into peptide and protein identification rates:[1]
| Alkylating Agent | Reducing Agent | Peptide Spectral Matches (PSMs) | Unique Peptides Identified | Alkylation Efficiency (%) |
| Iodoacetamide (IAA) | DTT | 29,390 | 11,690 | >98.6 |
| Acrylamide (AA) | DTT | 29,390 | 11,690 | >98.6 |
| Chloroacetamide (CAA) | DTT | 27,890 | 11,290 | >98.6 |
| Iodoacetic Acid (IAC) | DTT | 19,054 | 8,508 | >98.6 |
| Iodoacetamide (IAA) | TCEP | 27,890 | 11,290 | ~95.2 (with CAA) |
| Acrylamide (AA) | TCEP | 27,890 | 11,290 | ~95.2 (with CAA) |
| Chloroacetamide (CAA) | TCEP | 29,390 | 11,690 | ~95.2 |
| Iodoacetic Acid (IAC) | TCEP | 20,554 | 9,008 | ~95.2 (with CAA) |
Data adapted from Müller et al., Mol Cell Proteomics, 2017.[1]
Note: This data highlights that while DTT in combination with IAA or AA yielded the highest number of identifications in this particular study for in-solution digests, the choice of reagent can have a significant impact, with IAC performing notably poorer. For in-gel digests, the same study found that β-mercaptoethanol (a thiol-based reducing agent not covered in detail here) in combination with acrylamide gave the best results.[1]
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of your results, the following detailed protocols for common reduction and alkylation combinations are provided.
Standard Disulfide Bond Analysis Workflow
Caption: A generalized workflow for disulfide bond analysis.
Protocol 1: DTT Reduction and Iodoacetamide (IAA) Alkylation (In-Solution)
This is the most common and well-established protocol for disulfide bond analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Denaturant (e.g., 8 M Urea or 6 M Guanidine HCl)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in 50 mM ammonium bicarbonate, prepare fresh and protect from light)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Trypsin solution (e.g., sequencing grade)
Procedure:
-
Denaturation and Reduction: a. To your protein sample, add denaturant to a final concentration of 6 M Urea or 4 M Guanidine HCl. b. Add DTT to a final concentration of 10 mM. c. Incubate at 56°C for 30 minutes.[8]
-
Alkylation: a. Cool the sample to room temperature. b. Add freshly prepared IAA to a final concentration of 25 mM. c. Incubate in the dark at room temperature for 20 minutes.[5]
-
Quenching: a. Add DTT to a final concentration of 10 mM to quench the excess IAA. b. Incubate at room temperature for 15 minutes.
-
Digestion: a. Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the denaturant concentration. b. Add trypsin at a 1:50 (enzyme:protein) ratio. c. Incubate at 37°C overnight.
-
Sample Cleanup: a. Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion. b. Desalt the sample using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.
Protocol 2: TCEP Reduction and N-ethylmaleimide (NEM) Alkylation (In-Solution)
This protocol is advantageous for its speed and the lack of thiol-containing reagents.
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (e.g., 500 mM in water, pH adjusted to 7.0)
-
N-ethylmaleimide (NEM) stock solution (e.g., 1 M in ethanol or DMSO, prepare fresh)
-
Trypsin solution
Procedure:
-
Reduction: a. Add TCEP to the protein solution to a final concentration of 20 mM. b. Incubate at 37°C for 30 minutes.
-
Alkylation: a. Add NEM to a final concentration of 40 mM. b. Incubate at room temperature for 1 hour.
-
Digestion: a. The reaction can often proceed directly to digestion without a separate quenching step if the excess NEM is not a concern for the downstream analysis. b. Add trypsin at a 1:50 (enzyme:protein) ratio. c. Incubate at 37°C overnight.
-
Sample Cleanup: a. Acidify and desalt the sample as described in Protocol 1.
Mechanistic Insights and Causality
The choice of reagents is not arbitrary and should be guided by an understanding of their chemical mechanisms and potential interactions.
Reduction Mechanisms
Caption: Comparison of DTT and TCEP reduction mechanisms.
DTT's reliance on a thiol-disulfide exchange makes it susceptible to oxidation and necessitates its removal before alkylation with thiol-reactive reagents like maleimides. TCEP's phosphine-based mechanism is irreversible and does not introduce competing thiols, simplifying the workflow.
Alkylation Mechanisms
Caption: Comparison of IAA and NEM alkylation mechanisms.
The different reaction mechanisms of IAA (SN2) and NEM (Michael addition) contribute to their varying reactivity profiles and pH dependencies. The higher reactivity of NEM at lower pH can be advantageous for minimizing certain side reactions that are more prevalent under basic conditions.
Concluding Remarks and Future Perspectives
The choice of reagents for disulfide bond reduction and alkylation is a critical decision in proteomics workflows. While this compound has its applications, the combination of DTT or TCEP for reduction and IAA or NEM for alkylation remains the most prevalent and well-characterized approach.
As this guide has demonstrated, there is no single "best" combination of reagents. The optimal choice depends on the specific protein, the downstream analytical method, and the experimental goals. For routine analysis, the DTT/IAA workflow is a robust and reliable starting point. For applications requiring higher stability, a wider pH range, or compatibility with thiol-reactive probes, TCEP offers significant advantages. When considering alkylating agents, the potential for side reactions with IAA must be weighed against the higher reactivity of NEM.
Emerging reagents like maleimide and vinylheteroarenes offer exciting possibilities for more specific and stable cysteine modifications, and researchers should monitor the literature for their continued development and validation. By understanding the chemical principles and performance characteristics of these various reagents, researchers can make informed decisions to ensure the integrity and accuracy of their disulfide bond analysis.
References
-
Guan, S., Suttapitugsakul, S., & Li, L. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574–2582. [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]
-
Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved January 24, 2026, from [Link]
-
Peak Proteins. (n.d.). Reduction and Alkylation of Cysteines. Retrieved January 24, 2026, from [Link]
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447. [Link]
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80. [Link]
-
Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 2009. [Link]
-
Vivelo, A. R., & Tanner, J. J. (2017). Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. Biochemistry, 56(4), 548–551. [Link]
-
Seki, H., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(26), 9034–9040. [Link]
-
Wang, W., et al. (2010). ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. Analytical chemistry, 82(23), 9946–9953. [Link]
-
Jones, M. W., et al. (2017). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's research portal. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]
-
Parker, C. E., & Tomer, K. B. (2001). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 12(5), 577–585. [Link]
-
TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility. (2014). Retrieved January 24, 2026, from [Link]
-
Mirzaei, H., & Regnier, F. (2006). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Analytical Chemistry, 78(13), 4175–4183. [Link]
-
Hampton, M. B., & Reddie, K. G. (2018). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Methods in Enzymology, 600, 139–159. [Link]
-
Rogasevskaia, T. P., et al. (2012). Alternatives to iodoacetamide in 2D gel electrophoresis?. ResearchGate. [Link]
-
Hale, J. E., et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174–181. [Link]
-
Mery, J., et al. (1991). A practical protocol for the reduction of disulfide bonds in proteins prior to analysis by mass spectrometry. Peptide Research, 4(1), 44–50. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]
-
Thermo Fisher Scientific. (2024). Advances in proteomics sample prep reagents and quantitative MS workflows. [Link]
-
Zhang, T., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4743–4750. [Link]
Sources
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and robust cysteine bioconjugation with vinylheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Relative Quantification in Proteomics: A Comparative Analysis of Cysteine-Targeting and Amine-Reactive Labeling Strategies
In the landscape of quantitative proteomics, the ability to accurately determine the relative abundance of proteins between different biological samples is paramount for understanding cellular mechanisms, identifying biomarkers, and accelerating drug development. Chemical labeling, a cornerstone of this field, offers a robust method for introducing stable isotopes into proteins or peptides, enabling their differentiation and quantification by mass spectrometry.
This guide provides an in-depth comparison of isotopic labeling strategies, with a special focus on cysteine-reactive reagents like the conceptual Isotope-coded S-Benzylcysteamine hydrochloride, benchmarked against the widely adopted amine-reactive labeling techniques. We will delve into the mechanistic underpinnings of these methods, present objective performance comparisons, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific analytical needs.
The Principle of Chemical Labeling for Relative Quantification
The core principle of chemical labeling in proteomics is to covalently attach an isotopic tag to a specific functional group on proteins or peptides. Samples from different conditions (e.g., treated vs. untreated) are labeled with tags that are chemically identical but differ in mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). After labeling, the samples are combined and analyzed in a single Liquid Chromatography-Mass Spectrometry (LC-MS) run. Because the labeled peptides are chemically identical, they co-elute from the chromatography column. In the mass spectrometer, they appear as a pair or multiplet of peaks separated by a specific mass difference, and the ratio of their signal intensities directly reflects the relative abundance of the protein in the original samples.[1][2]
This co-analysis in a single run is critical as it minimizes experimental variability that can arise from separate sample preparations and LC-MS analyses, thereby increasing the precision and accuracy of quantification.[2][3]
Mechanism Deep Dive: Cysteine vs. Amine Labeling
The choice of labeling chemistry dictates which proteins can be quantified and influences the overall workflow. The two most prevalent strategies target either the thiol groups of cysteine residues or the primary amines found at the N-terminus of every peptide and on the side chain of lysine residues.
Cysteine-Reactive Labeling (e.g., Isotope-Coded Affinity Tags - ICAT)
Reagents like Isotope-coded this compound fall into the category of cysteine-specific labels, exemplified by the classic Isotope-Coded Affinity Tag (ICAT) method.[4][5] These reagents typically contain a thiol-reactive group (e.g., iodoacetamide) that specifically and covalently bonds to the sulfhydryl group of cysteine residues.[4]
The Causality Behind the Choice:
-
Reduced Sample Complexity: Cysteine is a relatively low-abundance amino acid. By targeting only cysteine-containing peptides, the complexity of the sample introduced into the mass spectrometer is significantly reduced, which can improve the detection of low-abundance proteins.[5]
-
Focus on Function: Cysteine residues are often located in functionally critical sites of proteins, such as enzyme active sites or regions involved in redox regulation.[4][6] This makes cysteine-specific labeling an excellent tool for studying changes in protein redox state or identifying oxidant-sensitive proteins.[4][6]
Caption: Mechanism of cysteine-reactive isotopic labeling.
Amine-Reactive Labeling
This is the most widely used strategy due to its broad applicability. Nearly every proteolytic peptide (except those with a blocked N-terminus) contains at least one primary amine, ensuring that most identifiable proteins can also be quantified.[1] These methods can be further divided into two major classes.
-
Non-Isobaric Labeling (MS1-Level Quantification):
-
Isotope-Coded Protein Label (ICPL): This method involves labeling intact proteins at their lysine and N-terminal amino groups.[7][8][9][10]
-
Stable Isotope Dimethyl Labeling: A cost-effective method where peptides are labeled via reductive amination using light or heavy formaldehyde.[11][12][13][14] In these approaches, the light and heavy labeled peptides are resolved at the MS1 level, and quantification is based on the area of their respective precursor ion peaks.[1]
-
-
Isobaric Labeling (MS/MS-Level Quantification):
-
iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags): These are the most popular isobaric tagging reagents.[15][16][17][18] The tags consist of a reporter group, a balancer group, and a peptide-reactive group. All tags have the same total mass, so labeled peptides from different samples are indistinguishable (isobaric) in the MS1 scan. Upon fragmentation (MS/MS), the reporter ions are released, and their relative intensities in the low-mass region of the spectrum are used for quantification.[16]
-
Caption: Mechanism of amine-reactive isotopic labeling.
Comparative Performance Analysis
The choice of labeling strategy is not trivial and depends heavily on the biological question, sample type, and available instrumentation. The following table provides a direct comparison of key performance characteristics.
| Feature | Cysteine-Reactive (e.g., ICAT) | Amine-Reactive (Non-Isobaric) | Amine-Reactive (Isobaric) | Metabolic Labeling (SILAC) |
| Target Residue | Cysteine | N-terminus, Lysine | N-terminus, Lysine | Arginine, Lysine (most common) |
| Quantification Level | MS1 | MS1 | MS/MS | MS1 |
| Multiplexing | Typically 2-plex | Up to 4-plex (ICPL), 3-plex (Dimethyl)[8][12] | Up to 16-plex (TMT) or 8-plex (iTRAQ)[17] | 2-plex or 3-plex |
| Protein Coverage | Lower (only Cys-containing proteins)[5] | High (most proteins)[1] | High (most proteins) | High (in labeled proteome) |
| Sample Compatibility | Cells, Tissues, Body Fluids[2][7] | Cells, Tissues, Body Fluids[2] | Cells, Tissues, Body Fluids | Proliferating Cells in Culture[19] |
| Key Advantage | Reduces sample complexity; good for redox proteomics.[4][6] | Cost-effective (Dimethyl); high accuracy at MS1.[13] | High multiplexing capability.[15] | Highest accuracy; labeling occurs in vivo before sample handling.[20] |
| Key Limitation | No quantification if a protein lacks cysteine. | Lower multiplexing; can increase MS1 complexity.[1] | Ratio compression due to co-isolation interference.[16] | Not applicable to tissues or body fluids; expensive media.[2] |
Experimental Workflow: A Cysteine-Labeling Protocol
This protocol provides a validated, step-by-step methodology for a typical relative quantification experiment using a cysteine-reactive isotopic label. The rationale behind each step is explained to ensure a self-validating system.
Caption: Standard experimental workflow for cysteine-labeling.
Detailed Step-by-Step Methodology:
-
Protein Extraction and Preparation:
-
Lyse cells or tissues from two different states (e.g., Control and Treated) in a buffer containing denaturants (e.g., 8M Urea or 6M Guanidine HCl) to unfold proteins and expose cysteine residues.
-
Quantify the total protein concentration accurately for each sample using a method like the BCA assay. This is a critical step to ensure equal amounts of protein are compared.
-
-
Reduction:
-
To each sample (e.g., 100 µg of protein), add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour.
-
Causality: This step breaks all disulfide bonds, ensuring that all cysteine residues are in their reduced thiol (-SH) state and are accessible for labeling.
-
-
Isotopic Labeling:
-
Label the Control sample with the "light" isotopic reagent and the Treated sample with the "heavy" reagent according to the manufacturer's protocol (typically a 10-fold molar excess of reagent over total cysteines).
-
Incubate in the dark at room temperature for 1-2 hours.
-
Trustworthiness: Performing the reaction in the dark is crucial for light-sensitive reagents like iodoacetamides to prevent degradation and ensure consistent labeling efficiency.
-
-
Quenching and Sample Combination:
-
Quench any unreacted labeling reagent by adding a thiol-containing compound like DTT or β-mercaptoethanol.
-
Combine the light-labeled and heavy-labeled protein samples in a precise 1:1 ratio based on the initial protein quantification.
-
-
Protein Precipitation and Digestion:
-
Precipitate the combined protein mixture to remove interfering substances from the lysis and labeling buffers. A common method is TCA/acetone precipitation.[14]
-
Resuspend the protein pellet in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry.
-
Analyze the cleaned peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 scans (for quantification) and MS/MS scans (for peptide identification).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptides by matching MS/MS spectra against a protein database and calculate the intensity ratio of the heavy/light peptide pairs from the MS1 scans to determine the relative protein abundance.
-
Expert Insights: Selecting the Right Tool for the Job
-
For Broad Proteome Profiling: If the goal is to quantify the largest number of proteins possible from a tissue or biofluid sample, amine-reactive isobaric tags (iTRAQ, TMT) are the superior choice due to their high multiplexing capacity and near-universal labeling of peptides.[15][17]
-
For Highest Quantitative Accuracy in Cell Culture: When working with cultured cells where precision is paramount, SILAC is often considered the gold standard.[3][19][20][21][22][23] Because labeling is done in vivo, it avoids variability introduced during protein extraction and processing.[21]
-
For Budget-Conscious, High-Throughput Studies: Stable isotope dimethyl labeling is an excellent, cost-effective alternative to other amine-reactive methods, providing robust quantification at the MS1 level with simple and fast protocols.[11][12][13]
-
For Studying Cysteine-Specific Modifications: When the research question involves redox biology, disulfide bond mapping, or identifying drug targets that interact with cysteine residues, a cysteine-reactive strategy like ICAT or those using reagents like Isotope-coded this compound is the most direct and powerful approach.[4][6] It filters out the rest of the proteome to focus specifically on these functionally important sites.
By understanding the fundamental chemistry, comparative performance, and procedural nuances of these powerful techniques, researchers can confidently select and implement the optimal strategy to unlock new insights from their complex biological samples.
References
- Current time inform
- Chemical isotope labeling for quantitative proteomics - PMC - NIH.
- A proteome-wide atlas of drug mechanism of action - PMC - NIH.
- Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques. Mtoz Biolabs.
- ICPL--isotope-coded protein label - PubMed. PubMed.
- Isotope-coded Affinity Tag Approach to Identify and Quantify Oxidant-Sensitive Protein Thiols - PubMed. PubMed.
- Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine - MDPI. MDPI.
- Coupled Immunoprecipitation (ICPL-IP). SERVA Electrophoresis GmbH.
- SILAC: Principles, Workflow & Applications in Proteomics.
- iTRAQ Labeling is Superior to mTRAQ for Quantitative Global Proteomics and Phosphoproteomics - PMC - PubMed Central.
- Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. University of Washington.
- Comparing iTRAQ, TMT and SILAC. Silantes.
- Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - bioRxiv. bioRxiv.
- Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC - NIH.
- Quantitative Serum Proteomics Using Dual Stable Isotope Coding and nano LC-MS/MSMS - PMC - NIH.
- Quantitative proteomics using SILAC: Principles, applic
- iTRAQ/TMT, Label Free, DIA, DDA in Proteomic.
- Proteomic Approaches in Understanding Action Mechanisms of Metal-Based Anticancer Drugs - PMC - NIH.
- Dimethyl labeling based quantit
- The Isotope-Coded Affinity Tag Method for Quantitative Protein Profile Comparison and Relative Quantitation of Cysteine Redox Modific
- Isotope-coded protein label - PubMed. PubMed.
- Stable isotope labeling by amino acids in cell culture - Wikipedia. Wikipedia.
- Stable Isotope Dimethyl Labeling. Biomolecular Mass Spectrometry and Proteomics Group, Utrecht University.
- What is the difference between iTRAQ and TMT?
- Isotope-Coded Protein Label | Request PDF.
- Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays | bioRxiv. bioRxiv.
- Application Note 38 – Stable Isotope Dimethyl Labeling. CIL.
- Overview of SILAC Technology for Quantitative Proteomics.
- Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC.
- Stable isotope labeling by amino acids in cell culture | applic
Sources
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Isotope-coded affinity tag approach to identify and quantify oxidant-sensitive protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. The Isotope-Coded Affinity Tag Method for Quantitative Protein Profile Comparison and Relative Quantitation of Cysteine Redox Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICPL--isotope-coded protein label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. serva.de [serva.de]
- 9. Isotope-coded protein label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Rockefeller University » Dimethyl labeling based quantitation [rockefeller.edu]
- 13. isotope.com [isotope.com]
- 14. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 16. iTRAQ Labeling is Superior to mTRAQ for Quantitative Global Proteomics and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iTRAQ/TMT, Label Free, DIA, DDA in Proteomic - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 20. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 21. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 22. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Reproducibility and Precision in S-Benzylcysteamine Hydrochloride (SBCA) Labeling Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, particularly in the study of cytochrome P450 (CYP) enzymes, the tools we use must be robust, reliable, and precise. S-Benzylcysteamine hydrochloride (SBCA) has emerged as a critical tool for mechanism-based inhibition studies, a process where an enzyme bioactivates a compound into a reactive metabolite that covalently binds to and inactivates it.[1][2] This guide provides an in-depth comparison of SBCA labeling protocols, focusing on the core tenets of reproducibility and precision. We will explore the causality behind experimental choices, present comparative data, and offer validated protocols to ensure your results are both accurate and trustworthy.
The "Why": Understanding the Mechanism and Importance of SBCA
SBCA is a classic mechanism-based inactivator (MBI), often used as a reference compound in studies of CYP3A4, the enzyme responsible for metabolizing over 50% of clinically used drugs.[2] Its utility lies in its unique mode of action: the CYP enzyme itself metabolizes the benign SBCA into a reactive intermediate, which then forms an irreversible covalent bond with the enzyme, leading to its inactivation.[1][2] This process, also known as "suicide inhibition," is time- and concentration-dependent, making it a powerful model for understanding and predicting drug-drug interactions (DDIs).[2][3]
The precision of these assays is paramount. Inaccurate or irreproducible data can lead to flawed predictions of a new drug's DDI potential, a critical aspect of its safety profile.[4] This guide aims to equip you with the knowledge to execute these assays with the highest degree of confidence.
Mechanism of SBCA-Mediated CYP Inactivation
The following diagram illustrates the accepted mechanism for SBCA inactivation of a cytochrome P450 enzyme. The process is initiated by the enzyme's own catalytic cycle, highlighting the "mechanism-based" nature of the inhibition.
Caption: Mechanism of SBCA-mediated CYP450 inactivation.
Comparative Analysis of SBCA Labeling Protocols
The reproducibility of an SBCA labeling experiment is highly dependent on the chosen protocol. We will compare two common approaches: a Standard IC50 Shift Assay and a more rigorous Time-Dependent Inhibition (TDI) Kinetics Assay . The choice between them often depends on the stage of research; the former is suitable for screening, while the latter is essential for detailed characterization and regulatory submissions.
Protocol 1: Standard IC50 Shift Assay
This method is a straightforward approach to determine if a compound is a potential mechanism-based inactivator. It compares the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) with and without a pre-incubation step. A significant shift to a lower IC50 value after pre-incubation suggests time-dependent inhibition.[5]
Experimental Workflow: IC50 Shift Assay
Sources
- 1. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. evotec.com [evotec.com]
A Senior Application Scientist's Guide to Reducing Agents in Proteomics: A Comparative Analysis for Top-Down vs. Bottom-Up Workflows
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Framing the Comparison
The selection of appropriate reagents is paramount to the success of any proteomic analysis. A critical step in sample preparation for both top-down and bottom-up mass spectrometry is the reduction of disulfide bonds, which is essential for protein unfolding and, in the case of bottom-up proteomics, efficient enzymatic digestion. This guide was initially intended to focus on the performance of S-Benzylcysteamine hydrochloride in these workflows. However, a comprehensive review of current scientific literature and application notes reveals a lack of published data regarding its use as a disulfide bond reducing agent in preparation for mass spectrometry.
Therefore, this guide has been structured to provide a robust framework for evaluating any reducing agent by conducting a detailed performance comparison of two industry-standard reagents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) . By understanding the distinct demands of top-down and bottom-up proteomics and the performance characteristics of these well-established reagents, researchers will be equipped with the knowledge to make informed decisions for their current workflows and to systematically evaluate novel reagents like this compound should they become available for this application.
The Critical Role of Disulfide Bond Reduction in Proteomics
Disulfide bonds (R-S-S-R') are covalent linkages between the thiol groups of cysteine residues. They are fundamental to establishing and maintaining the tertiary and quaternary structure of many proteins.[1] While vital for biological function, this intricate folding presents a significant obstacle for proteomic analysis.
-
In Bottom-Up Proteomics , the goal is to digest proteins into smaller peptides.[2] Intact disulfide bonds can shield cleavage sites from proteolytic enzymes like trypsin, leading to incomplete digestion, missed peptides, and consequently, lower protein sequence coverage.[3] Reduction of these bonds unfolds the protein, maximizing its exposure to the enzyme and ensuring a comprehensive digest.
-
In Top-Down Proteomics , intact proteins are analyzed directly by the mass spectrometer.[4] Reducing disulfide bonds is still crucial for several reasons. It simplifies the resulting mass spectra by eliminating isoforms that differ only in their disulfide bonding patterns. Furthermore, the fragmentation of intact proteins (tandem mass spectrometry) is often more efficient and yields more informative sequence data from linearized, unfolded proteins than from compact, folded structures.[4]
The reduction step is almost universally followed by alkylation (e.g., with iodoacetamide), which covalently caps the newly formed free thiol groups, preventing them from re-forming disulfide bonds and ensuring the protein remains in a linearized state.[3][5]
Performance in Bottom-Up Proteomics: The Workhorse Approach
Bottom-up, or "shotgun," proteomics remains the most common strategy for large-scale protein identification and quantification due to its high throughput and deep proteome coverage.[2][5] The workflow's success is heavily dependent on the efficiency and cleanliness of the initial sample preparation steps, including reduction and alkylation.
Mechanism and Experimental Choices
The choice between DTT and TCEP in a bottom-up workflow is a critical decision based on their chemical properties and compatibility with downstream steps.
-
Dithiothreitol (DTT): As a thiol-based reducing agent, DTT effectively reduces disulfide bonds but requires specific conditions.[1] It is most effective at alkaline pH (typically >7.5) and elevated temperatures (e.g., 56-60°C) to facilitate protein denaturation.[6] However, DTT is less stable at room temperature, can be prone to oxidation, and is generally incompatible with certain labeling chemistries like tandem mass tags (TMT) if not fully quenched or removed.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is highly effective over a broad pH range, including acidic conditions.[1] It is more stable than DTT, odorless, and its water solubility makes it convenient to use.[1] A key advantage is its compatibility with TMT reagents and its resistance to oxidation, making it a preferred choice for many modern quantitative proteomics workflows.
Experimental Workflow: Bottom-Up Proteomics
The following diagram illustrates a standard workflow for preparing a complex protein lysate for bottom-up analysis.
Sources
- 1. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 2. polylc.com [polylc.com]
- 3. researchgate.net [researchgate.net]
- 4. Disulfide Bond Reduction in proteins - Antec Scientific [antecscientific.com]
- 5. youtube.com [youtube.com]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Senior Scientist's Guide to Confirming Disulfide Linkage: S-Benzylcysteamine Hydrochloride vs. Modern Mass Spectrometry
For researchers and drug development professionals, confirming the precise disulfide linkage of a protein is not merely an analytical task; it is a fundamental pillar of ensuring a biotherapeutic's structural integrity, stability, and efficacy.[1][2] Incorrect disulfide pairing can lead to misfolded structures, protein aggregation, reduced biological activity, and an increased risk of immunogenicity.[1][3] Consequently, disulfide bond mapping is designated a critical quality attribute (CQA) by regulatory bodies.[3][4]
This guide provides an in-depth comparison of a classic chemical cleavage method utilizing S-Benzylcysteamine hydrochloride against the current gold standard: mass spectrometry-based peptide mapping. We will delve into the causality behind experimental choices, provide actionable protocols, and offer a clear framework for selecting the appropriate methodology for your research needs.
The Challenge: The Complexity of Cysteine Connectivity
Mapping disulfide bonds is inherently challenging due to the complexity of protein structures.[5] Key difficulties include:
-
Disulfide Scrambling: The risk of native disulfide bonds rearranging during sample preparation can lead to inaccurate mapping.[3][6] This is a major focus of method development.
-
Complex Connectivity: Proteins with a high cysteine content or intertwined disulfide patterns present a significant analytical puzzle.[5]
-
Incomplete Digestion: Non-reduced proteins are often resistant to complete enzymatic digestion, making it difficult to generate peptides suitable for analysis.[7]
The Classical Approach: Partial Reduction and Chemical Cleavage
One of the historical strategies for disulfide bond mapping involves a multi-step chemical process: partial reduction to break a subset of disulfide bonds, followed by specific chemical cleavage. While largely superseded by mass spectrometry, understanding this method provides valuable context and can serve as an orthogonal technique. A reagent sometimes employed in related strategies is this compound, which facilitates analysis after a specific chemical modification and cleavage workflow.
The core principle of this family of methods is to sequentially identify linked cysteines. A protein with multiple disulfide bonds is subjected to mild, partial reduction, cleaving the most accessible bond. The newly freed sulfhydryl groups are then alkylated. The protein is then digested, and the modified peptides are sequenced, often using Edman degradation, to identify which cysteines were involved in the cleaved bond.[8][9]
Experimental Workflow: Partial Reduction & Analysis
The workflow is a sequential process of elimination. The goal is to break one disulfide bond at a time, label the involved cysteines, and identify them before proceeding to the next bond.
Sources
- 1. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions [frontiersin.org]
- 4. sciex.com [sciex.com]
- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Picomole-level mapping of protein disulfides by mass spectrometry following partial reduction and alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of S-Benzylcysteamine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe environment for ourselves, our colleagues, and the broader community. This guide provides a detailed, step-by-step protocol for the proper disposal of S-Benzylcysteamine hydrochloride, a compound utilized in various research applications. By understanding the chemical nature of this substance and adhering to established safety protocols, we can mitigate risks and ensure regulatory compliance.
Understanding the Hazard Profile of this compound
Based on available data, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
These classifications necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the use of appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Identification for this compound
| Hazard Statement | GHS Classification | Description |
| H315 | Skin corrosion/irritation | Causes skin irritation.[1] |
| H319 | Serious eye damage/eye irritation | Causes serious eye irritation.[1] |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation | May cause respiratory irritation.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the user and ends with final disposal by a licensed waste management provider. The following workflow is designed to ensure safety and compliance at each stage.
Figure 1. A high-level overview of the disposal workflow for this compound, from the laboratory bench to final disposal.
Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given its irritant properties, handling this compound waste requires strict adherence to safety protocols.
-
Engineering Controls: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Contaminated gloves should be disposed of as hazardous waste.[2]
-
Body Protection: A lab coat must be worn.
-
Step 2: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound solid should be collected in a designated, compatible container labeled for "Solid Organic Chemical Waste."[2][3]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.[4]
-
Contaminated materials such as weighing paper, gloves, and absorbent pads should also be placed in this container.[2]
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, compatible container labeled for "Aqueous Organic Waste" or "Non-halogenated Organic Solvent Waste," depending on the solvent used.[4][5]
-
Due to its hydrochloride salt nature, aqueous solutions will be acidic. Do not mix with bases or strong oxidizing agents.
-
Step 3: Containerization and Labeling
Properly containing and labeling chemical waste is a regulatory requirement and a key safety feature.
-
Container Selection:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[4]
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound" or "2-(Benzylthio)ethanamine hydrochloride." Avoid abbreviations or chemical formulas.
-
Indicate the primary hazards: "Irritant."
-
List all components of the waste, including solvents and their approximate concentrations.
-
Record the date the waste was first added to the container.
-
Step 4: Storage of Hazardous Waste
Designated storage areas for hazardous waste are essential for maintaining a safe laboratory environment.
-
Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated and away from general laboratory traffic.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[2]
-
Segregation: Store the this compound waste away from incompatible materials, particularly strong bases and oxidizing agents.
Final Disposal Considerations
The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company.
Incineration as the Preferred Method
For sulfur-containing organic compounds, incineration is a common and effective disposal method.[6][7]
-
Mechanism: High-temperature incineration breaks down the organic molecule into simpler, less harmful components.
-
Byproducts: The combustion of sulfur-containing compounds produces sulfur oxides (SOx).[8][9] Licensed incineration facilities are equipped with scrubbers and other pollution control devices to capture these and other potentially harmful emissions, such as nitrogen oxides (NOx) that may also be generated.[6]
Landfill is Not Recommended
Direct landfilling of untreated this compound is not a responsible or compliant disposal method. The potential for this water-soluble compound to leach into the environment poses an unacceptable risk.
On-site Treatment: Neutralization of Aqueous Waste
For dilute aqueous solutions of this compound, neutralization of the acidic hydrochloride salt may be considered as a pre-treatment step, but only if permitted by your institution's safety policies and local regulations.[10][11][12][13][14]
-
Procedure:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the acidic waste with constant stirring.[14]
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base until the pH is within the neutral range (typically 6-8), as specified by your local wastewater authority.
-
Once neutralized, the resulting solution can be collected as hazardous aqueous waste for professional disposal. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety department and local regulations. The organic component of the waste still requires proper disposal.
-
Figure 2. A detailed workflow for the on-site neutralization of dilute aqueous this compound waste as a pre-treatment step.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
Label the waste container appropriately and dispose of it as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or environmental health and safety department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For this compound, a compound with known irritant properties, a conservative and compliant disposal strategy is essential. By following the detailed procedures outlined in this guide—from initial handling with appropriate PPE to final disposal via high-temperature incineration by a licensed professional—researchers can ensure a safe laboratory environment and protect our shared ecosystem.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
-
Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cysteamine Hydrochloride. PubChem Compound Summary for CID 9082. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 8.13 Sulfur Recovery. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzydamine Hydrochloride. PubChem Compound Summary for CID 65464. Retrieved from [Link]
-
University of Georgia. (n.d.). Neutralization Guide. Retrieved from [Link]
-
pH Adjustment Systems. (n.d.). Hydrochloric (HCl) Acid Neutralization. Retrieved from [Link]
-
Zeeco. (n.d.). Sulfur Treatment, Decomposition, and Recovery. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Mindat.org. (2023, March 22). Techniques for Collectors : Neutralising used HCl before disposing it. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Removing organic sulfur compounds from natural gas. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzydamine hydrochloride [USAN:JAN]. PubChem Substance Record. Retrieved from [Link]
-
Texas A&M University-Corpus Christi. (n.d.). Lab Chemical Waste Disposal SOP. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 2.1: Chemical Waste. Retrieved from [Link]
-
Scribd. (n.d.). Acid Neutralization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamil hydrochloride. PubChem Compound Summary for CID 5702295. Retrieved from [Link]
-
Journal of the Air Pollution Control Association. (n.d.). The Sulfur Balance of Incinerators. Retrieved from [Link]
-
ChemSafetyPro.COM. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride. PubChem Substance Record. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. acewaste.com.au [acewaste.com.au]
- 5. tamucc.edu [tamucc.edu]
- 6. epa.gov [epa.gov]
- 7. zeeco.com [zeeco.com]
- 8. US5910440A - Method for the removal of organic sulfur from carbonaceous materials - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. laballey.com [laballey.com]
- 11. esd.uga.edu [esd.uga.edu]
- 12. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
- 13. mindat.org [mindat.org]
- 14. scribd.com [scribd.com]
A Comprehensive Guide to the Safe Handling of S-Benzylcysteamine Hydrochloride: Personal Protective Equipment and Disposal Protocols
As a Senior Application Scientist, it is imperative to foster a culture of safety and responsibility within the laboratory. This guide provides essential, immediate safety and logistical information for handling S-Benzylcysteamine hydrochloride. By moving beyond mere compliance and focusing on the scientific rationale behind safety protocols, we aim to build a foundation of deep trust and become the preferred source for laboratory safety and chemical handling information for researchers, scientists, and drug development professionals.
This compound is a compound that requires careful handling due to its potential hazards. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system. Therefore, the cornerstone of safe handling lies in the diligent use of appropriate Personal Protective Equipment (PPE) and adherence to established disposal procedures.
Hazard Assessment and Risk Mitigation
Before any procedure involving this compound commences, a thorough hazard assessment is mandatory. This assessment forms the basis of a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2] The CHP must be tailored to the specific risks present in your laboratory.[1]
Known Hazards of this compound:
| Hazard Class | GHS Category | Description | Source |
| Skin Irritation | Category 2 | Causes skin irritation. | |
| Eye Irritation | Category 2A | Causes serious eye irritation. | |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation. |
Understanding these hazards is the first step in mitigating risk. The subsequent sections of this guide will provide a step-by-step approach to selecting and using PPE, as well as the proper protocols for waste disposal.
Part 1: Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is the most direct line of defense against exposure to this compound.[3] A multi-layered approach to PPE is crucial for comprehensive protection.
Hand Protection: Selecting the Right Gloves
Given that this compound is a skin irritant, appropriate hand protection is non-negotiable. While the Safety Data Sheet (SDS) specifies "protective gloves," a deeper analysis is required for optimal safety.
-
Recommended Glove Type: Nitrile gloves are recommended for handling this compound. Nitrile offers good resistance to a range of chemicals, including weak acids like hydrochlorides.[4][5]
-
Rationale: Nitrile provides a robust barrier against the irritant properties of the compound. It is also a suitable alternative for individuals with latex allergies.[5]
-
Glove Thickness: A minimum thickness of 5 mils is recommended for adequate protection against splashes.[6]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, change gloves immediately.[6]
Eye and Face Protection: A Clear Necessity
This compound is classified as a serious eye irritant. Therefore, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash goggles are the minimum requirement when handling this compound in solid or solution form.[7]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as when preparing solutions or during vigorous mixing, a face shield should be worn in conjunction with chemical splash goggles.[7][8]
-
Causality: This dual-layer protection ensures that both the eyes and the face are shielded from accidental splashes, which could cause serious injury.
Body Protection: The Laboratory Coat
A laboratory coat serves as a removable barrier to protect street clothes and underlying skin from contamination.
-
Material: A lab coat made of a flame-resistant and chemically resistant material, such as cotton or a polyester-cotton blend, is suitable for handling this compound.
-
Best Practices: Lab coats should always be fully buttoned. They should be removed immediately if significant contamination occurs and laundered separately from personal clothing.[9]
Respiratory Protection: When is it Necessary?
As this compound can cause respiratory irritation, controlling airborne dust is a primary concern.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as a chemical fume hood.[1] All weighing and handling of the solid compound should be performed within a certified chemical fume hood.
-
Respirator Use: If engineering controls are not feasible or during a spill cleanup outside of a fume hood, a NIOSH-approved respirator with an N95, P95, or R95 filter is recommended to protect against airborne particulates.[10]
Part 2: Operational and Disposal Plans
A meticulous plan for the handling and disposal of this compound is essential to prevent environmental contamination and ensure the safety of all laboratory personnel.
Step-by-Step Handling Procedure
The following workflow is designed to minimize exposure and ensure a safe handling process.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal of this compound Waste
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.[11]
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[12]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[11]
-
Disposal Protocol: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[13]
Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial.
Caption: A decision-making flowchart for responding to a spill of this compound.
Conclusion: A Commitment to a Culture of Safety
The protocols outlined in this guide are designed to provide a robust framework for the safe handling of this compound. However, true laboratory safety transcends written procedures; it is ingrained in a proactive and vigilant culture. Continuous training, open communication, and a commitment to best practices are the cornerstones of a safe and productive research environment.[14] By internalizing these principles, we not only protect ourselves and our colleagues but also uphold the integrity of our scientific pursuits.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2026). CDC Strengthens Laboratory Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
GME Supply. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Laboratory Biosafety Guidelines for working with SARS-CoV-2. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Chapter 12 Standard Safety Practices in the Microbiology Laboratory. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]
-
National Institutes of Health. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
University of Washington Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Fundamentals of Laboratory Safety: Laboratory Work Practices Scenario. Retrieved from [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gloves.com [gloves.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. CDC Strengthens Laboratory Safety | CDC Laboratories [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
